3-(Bromomethyl)-4-chlorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAOSCAZDKRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187237-82-6 | |
| Record name | 3-(bromomethyl)-4-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-(Bromomethyl)-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, renders it a versatile building block for the construction of complex molecular architectures. The strategic placement of the bromomethyl group provides a key handle for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation and other derivatizations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, providing essential data and protocols for its synthesis, characterization, and safe handling. Due to the limited availability of experimental data in the public domain, this guide combines documented information for closely related analogs with well-established principles of physical organic chemistry to provide a robust profile of the target compound.
Molecular Structure and Identification
The structural integrity of any chemical substance is the foundation of its physical and chemical behavior. Herein are the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)CBr)Cl |
| InChI Key | JUJAOSCAZDKRGN-UHFFFAOYSA-N |
| PubChem CID | 46941352[1] |
Predicted Physicochemical Properties
Precise experimental determination of physical properties is paramount for reaction design, purification, and formulation. In the absence of extensive experimental data for this compound, the following table presents predicted values and data from structurally similar compounds to guide laboratory work.
| Property | Predicted/Comparative Value | Rationale and Context |
| Melting Point | > 150 °C (Predicted) | Benzoic acid has a melting point of 122 °C. Halogenation and the addition of a bromomethyl group are expected to increase the melting point due to increased molecular weight and intermolecular interactions. For comparison, the constitutional isomer 4-(bromomethyl)-3-chlorobenzoic acid is a solid. |
| Boiling Point | Decomposes before boiling | Aromatic carboxylic acids with reactive functional groups like benzylic bromides tend to decompose at elevated temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Low solubility in water. | The carboxylic acid moiety imparts polarity and hydrogen bonding capability, favoring solubility in polar solvents. The aromatic ring and halogen substituents contribute to its organophilic character. The low water solubility is typical for benzoic acid derivatives. |
| pKa | ~3.5 - 4.0 (Predicted) | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chlorine and bromomethyl groups is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.[2][3][4] |
Synthesis and Purification
A reliable synthetic protocol is essential for obtaining high-purity material for research and development. This compound can be synthesized from its corresponding methyl ester, methyl 3-(bromomethyl)-4-chlorobenzoate, via hydrolysis.[5][6][7] The ester, in turn, is accessible through the radical bromination of methyl 4-chloro-3-methylbenzoate.[8]
Diagram of Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Hydrolysis of Methyl 3-(bromomethyl)-4-chlorobenzoate
This protocol describes the saponification of the methyl ester to yield the desired carboxylic acid.
Materials:
-
Methyl 3-(bromomethyl)-4-chlorobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(bromomethyl)-4-chlorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).
-
Saponification: Add sodium hydroxide (1.1 - 1.5 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral features of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
-CH₂Br (Bromomethyl protons): A singlet expected around δ 4.5 - 4.8 ppm . The benzylic position and the electron-withdrawing bromine atom will cause a significant downfield shift.[9]
-
Aromatic protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5 - 8.2 ppm ). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a singlet.
-
-COOH (Carboxylic acid proton): A broad singlet expected at δ 10 - 13 ppm . The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
Expected Chemical Shifts:
-
-CH₂Br (Bromomethyl carbon): Expected in the range of δ 30 - 35 ppm .
-
Aromatic carbons: Six distinct signals are expected in the range of δ 125 - 140 ppm . The carbon attached to the carboxylic acid group and the carbon bearing the chlorine atom will be deshielded.
-
-COOH (Carbonyl carbon): A signal in the downfield region, typically around δ 165 - 175 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12][13][14]
Expected Absorption Bands:
-
O-H stretch (Carboxylic acid): A very broad band from ~2500 to 3300 cm⁻¹ , which is a hallmark of a hydrogen-bonded carboxylic acid.
-
C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1700 - 1725 cm⁻¹ . Conjugation with the aromatic ring will slightly lower this frequency.
-
C-O stretch (Carboxylic acid): A medium intensity band in the region of 1210 - 1320 cm⁻¹ .
-
C-Br stretch: A weak to medium absorption band typically found in the fingerprint region, below 700 cm⁻¹ .
-
C-Cl stretch: A medium to strong absorption band in the region of 1000 - 1100 cm⁻¹ .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16][17][18][19]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 248, 250, 252, with isotopic patterns for Br and Cl).
-
Loss of Br: A significant fragment corresponding to [M-Br]⁺.
-
Loss of -COOH: A fragment corresponding to [M-COOH]⁺.
-
Benzoyl Cation Derivative: A fragment corresponding to the benzoyl cation with the bromomethyl and chloro substituents.
Workflow for Physical Property Determination
The following diagram outlines a standard workflow for the experimental determination of the key physical properties of a newly synthesized batch of this compound.
Caption: Experimental workflow for physical property determination.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Hazard Classification: this compound is expected to be an irritant to the skin, eyes, and respiratory system. Benzylic bromides are lachrymators and should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
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Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. (URL: [Link])
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. (URL: [Link])
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4-(bromomethyl)-3-chlorobenzoic acid. PubChemLite. (URL: [Link])
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3-(Bromomethyl)-4-chlorobenzoic acid chemical structure
An In-Depth Technical Guide to 3-(Bromomethyl)-4-chlorobenzoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
This compound is a bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure, featuring a reactive benzylic bromide and a versatile carboxylic acid moiety on a halogenated benzene ring, makes it a highly valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical behavior, spectroscopic characterization, and strategic applications, with a particular focus on its role in drug discovery. The methodologies and insights presented herein are curated for scientists and professionals seeking to leverage this compound's unique reactivity profile in their research and development endeavors.
Molecular Overview and Physicochemical Properties
This compound is a halogenated derivative of toluene, where the methyl group is brominated and the aromatic ring is substituted with a chlorine atom and a carboxylic acid group. The precise arrangement of these functional groups dictates its reactivity and utility. The benzylic bromide (-CH₂Br) is a potent electrophilic site, highly susceptible to nucleophilic substitution, while the carboxylic acid (-COOH) provides a handle for amide bond formation, esterification, or salt formation. The chloro- and bromo- substituents on the aromatic ring are crucial for modulating the electronic properties of the molecule and can significantly influence the pharmacokinetic profile of derivative compounds in drug development.[1][2]
Table 1: Physicochemical Properties of this compound and Key Precursors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₆BrClO₂ | - |
| Molecular Weight | 249.49 g/mol | - |
| CAS Number | 74734-01-3 | - |
| Appearance | Predicted: White to off-white solid | [3] |
| Precursor (Starting Material) | 4-Chloro-3-methylbenzoic acid | - |
| Precursor CAS Number | 5162-82-3 | - |
Strategic Synthesis: Radical-Initiated Benzylic Bromination
The most efficient and regioselective method for synthesizing this compound is through the free-radical bromination of its methyl precursor, 4-chloro-3-methylbenzoic acid. This pathway is favored because radical reactions selectively target the benzylic position, which is stabilized by the adjacent aromatic ring, leaving the aromatic ring and the carboxylic acid group intact.
The causality behind this choice of methodology lies in the mechanism of radical halogenation. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating to generate radicals. These radicals abstract a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a brominating agent, typically N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which propagates the chain reaction.[4][5] The use of NBS is critical as it provides a low, constant concentration of bromine (Br₂), which minimizes competitive and undesired electrophilic aromatic bromination.[5]
Synthesis Workflow Diagram
Caption: Radical-initiated synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for benzylic bromination.[4][5]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylbenzoic acid (10.0 g, 54.2 mmol), N-bromosuccinimide (NBS, 10.6 g, 59.6 mmol, 1.1 eq), and chlorobenzene (100 mL).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.45 g, 2.7 mmol, 0.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense byproduct, succinimide. The reaction is typically complete within 1-3 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel. Wash the collected solids with cold hexane (3 x 30 mL) to remove the solvent and any remaining starting material.
-
Transfer the solid to a beaker and add deionized water (150 mL). Stir vigorously for 20 minutes to dissolve the water-soluble succinimide.
-
Filter the solid product again, wash thoroughly with water (2 x 50 mL) followed by cold hexane (2 x 30 mL) to aid drying.
-
Drying: Dry the resulting white solid under vacuum to yield this compound. Purity can be assessed by melting point and NMR spectroscopy.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its orthogonal reactive sites, which allow for sequential and selective functionalization.
Reactivity Map
Caption: Key reaction pathways for this compound.
A. Nucleophilic Substitution at the Benzylic Position
The C-Br bond in the bromomethyl group is the most reactive site. It is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups, making it a cornerstone for building molecular complexity.[4]
-
With Amines: Reaction with primary or secondary amines yields secondary or tertiary benzylamines, respectively.
-
With Alcohols/Phenols: Alkoxides or phenoxides displace the bromide to form ethers.
-
With Thiols: Thiolates react to produce thioethers.
-
With Cyanide: Substitution with cyanide anion (e.g., from NaCN) yields the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
B. Derivatization of the Carboxylic Acid
The carboxylic acid group can be transformed into other functional groups through standard protocols:
-
Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base yields the corresponding ester. The methyl ester is a common derivative used in synthesis.[4]
-
Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling reagents like EDC/HOBt) followed by reaction with an amine produces amides.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, provided the benzylic bromide is protected or the reaction conditions are carefully controlled.
Spectroscopic and Analytical Characterization
Full spectroscopic data for this specific compound is not widely published. However, based on established principles of spectroscopy and data from analogous structures like bromobenzoic and chlorobenzoic acids, a reliable characterization profile can be predicted.[6][7]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR (in DMSO-d₆) | δ ~13.0 ppm (s, 1H, -COOH)δ ~8.1-7.7 ppm (m, 3H, Ar-H)δ ~4.8 ppm (s, 2H, -CH₂Br) | The acidic proton is typically a broad singlet at high chemical shift. Aromatic protons will show complex splitting patterns. The benzylic protons adjacent to the electronegative bromine will appear as a sharp singlet downfield from typical alkyl protons. |
| ¹³C NMR (in DMSO-d₆) | δ ~166 ppm (C=O)δ ~140-128 ppm (Ar-C)δ ~30 ppm (-CH₂Br) | The carbonyl carbon is significantly deshielded. Aromatic carbons appear in a characteristic range, with carbons attached to halogens showing distinct shifts. The benzylic carbon is shifted downfield by the attached bromine. |
| FT-IR (KBr pellet) | 3300-2500 cm⁻¹ (broad, O-H stretch)~1700 cm⁻¹ (strong, C=O stretch)~1600 cm⁻¹ (C=C aromatic stretch)~800-600 cm⁻¹ (C-Cl, C-Br stretches) | The spectrum is dominated by the very broad carboxylic acid O-H stretch and the sharp, strong carbonyl C=O absorption. The carbon-halogen stretches appear in the fingerprint region. |
| Mass Spec. (EI) | M⁺ peak with characteristic isotopic pattern for one Br (M, M+2 ≈ 1:1) and one Cl (M, M+2 ≈ 3:1). Major fragment from loss of Br (M-79/81). | The presence of both bromine and chlorine will create a distinctive isotopic cluster for the molecular ion, which is a definitive confirmation of the elemental composition. Benzylic cleavage to lose the bromine atom is a highly favored fragmentation pathway. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties.[1] Halogens can increase metabolic stability, improve membrane permeability, and participate in "halogen bonding"—a specific, non-covalent interaction with biological targets that can significantly increase binding affinity.[2] this compound is an ideal starting material for leveraging these benefits.
-
Scaffold Elaboration: It serves as a versatile scaffold. For instance, the bromomethyl group can be used to link the molecule to a heterocyclic core, while the carboxylic acid can be converted to an amide to interact with a specific receptor pocket.
-
Intermediate for APIs: The compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be found embedded within more complex molecules developed for a range of therapeutic areas.[4]
-
Agrochemicals: Similar to its utility in pharmaceuticals, this molecule is also used to synthesize advanced pesticides and herbicides, where its specific functionalization leads to more effective and targeted agents.[4]
Safety, Handling, and Storage
As with many reactive benzylic halides, this compound should be handled with appropriate care.
-
Hazard Identification: The compound is expected to be a skin, eye, and respiratory tract irritant.[8][9] Benzylic bromides are lachrymators and potent alkylating agents, meaning they can react with biological nucleophiles and should be treated as potentially harmful.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Use only in a well-ventilated area.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[8]
-
In all cases of exposure, seek medical attention.
-
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An In-depth Technical Guide to 3-(Bromomethyl)-4-chlorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Foreword: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated aromatic compounds, in particular, serve as versatile intermediates, offering reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-chlorobenzoic acid (CAS No. 1187237-82-6), a valuable reagent whose structural features make it a significant asset in the synthesis of pharmaceutically relevant compounds. This document will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, its chemical reactivity, and its applications, offering a holistic perspective for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
This compound is a disubstituted benzoic acid derivative featuring a bromomethyl group and a chlorine atom on the aromatic ring. These substituents significantly influence the molecule's reactivity and its utility in organic synthesis.
Identifiers and Molecular Structure
-
IUPAC Name: this compound
-
CAS Number: 1187237-82-6
-
Molecular Formula: C₈H₆BrClO₂[1]
-
Molecular Weight: 249.49 g/mol
-
InChI Key: JUJAOSCAZDKRGN-UHFFFAOYSA-N
-
Canonical SMILES: C1=CC(=C(C=C1C(=O)O)CBr)Cl[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in experimental work. The following table summarizes the key properties of this compound. It is important to note that while some experimental data is available, other parameters are predicted based on computational models and data from structurally related compounds.
| Property | Value/Description | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | No experimental data available. For comparison, the related isomer 3-bromo-4-chlorobenzoic acid has a melting point of 218-222 °C. | - |
| Boiling Point | No experimental data available. Likely to decompose upon heating. | - |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in nonpolar solvents and water. | Inferred from structure |
| XlogP (Predicted) | 2.6 | [1] |
| Monoisotopic Mass | 247.92397 Da | [1] |
Synthesis and Mechanism: A Practical Approach
The synthesis of this compound is most effectively achieved through the radical bromination of its precursor, 4-chloro-3-methylbenzoic acid. This method offers high regioselectivity, targeting the benzylic position due to the stability of the resulting benzylic radical intermediate.
Synthetic Pathway
The overarching synthetic strategy involves the selective bromination of the methyl group of 4-chloro-3-methylbenzoic acid using a brominating agent in the presence of a radical initiator.
Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for benzylic bromination and provides a self-validating system for achieving the desired product.
Materials:
-
4-chloro-3-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-methylbenzoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).
-
Solvent Addition: Add a sufficient volume of carbon tetrachloride to the flask to ensure adequate stirring of the reaction mixture.
-
Initiation and Reflux: Heat the mixture to reflux (approximately 77 °C for CCl₄). The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is chosen over elemental bromine as it provides a low, steady concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.
-
AIBN as Radical Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
Inert Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can also be considered.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its functional groups, particularly the bromomethyl moiety.
The Highly Reactive Benzylic Bromide
The bromomethyl group is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its application as a versatile building block.
Diagram: Reactivity of this compound
Caption: Nucleophilic substitution at the benzylic position.
Role as a Pharmaceutical Intermediate
While specific, publicly available examples of drugs synthesized directly from this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Its utility lies in its ability to act as a scaffold for building more complex structures. The introduction of bromine into a potential drug candidate can also offer advantages such as increased therapeutic activity and favorable metabolic properties.
The general applications of such intermediates in pharmaceutical synthesis are well-established. They are crucial in the development of novel compounds targeting a wide range of diseases.
Safety and Handling
-
General Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or in a fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound stands as a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Its well-defined reactivity, centered on the electrophilic nature of the bromomethyl group, allows for its strategic incorporation into a multitude of synthetic pathways. This guide has provided a comprehensive overview of its chemical identity, a practical and mechanistically sound synthetic protocol, and an exploration of its potential applications. For the research scientist, a thorough understanding of such building blocks is not merely academic but a crucial component of the innovative process that drives the discovery of new medicines.
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Introduction: Strategic Importance of 3-(Bromomethyl)-4-chlorobenzoic Acid
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-chlorobenzoic Acid
This compound is a bifunctional halogenated aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development. The molecule's architecture, featuring a carboxylic acid group, a reactive benzylic bromide, and a chlorinated aromatic ring, allows for selective and sequential chemical modifications.
The benzylic bromide is a potent electrophilic site, highly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functional groups. Simultaneously, the carboxylic acid group provides a site for amide bond formation or other derivatizations, while the chloro-substituent influences the electronic properties of the aromatic ring and can be a site for cross-coupling reactions under specific conditions. This versatility makes it a crucial building block for constructing complex molecular scaffolds found in biologically active compounds.[1] This guide provides a detailed examination of its primary synthesis pathway, grounded in established chemical principles and validated experimental protocols.
Core Synthesis Pathway: Free-Radical Bromination
The most direct and industrially relevant method for synthesizing this compound is through the selective free-radical bromination of its precursor, 4-chloro-3-methylbenzoic acid. This transformation, a variation of the Wohl-Ziegler reaction, specifically targets the benzylic protons of the methyl group, leaving the aromatic ring and the carboxylic acid moiety intact.[2][3]
Mechanistic Rationale: The Wohl-Ziegler Reaction
The reaction proceeds via a free-radical chain mechanism, which is why a radical initiator or photochemical irradiation is essential.[3][4]
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. This generates initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to produce a bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from the methyl group of 4-chloro-3-methylbenzoic acid. This step is regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This newly formed benzylic radical then reacts with a molecule of N-Bromosuccinimide (NBS) to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then abstracts a hydrogen from HBr to regenerate the bromine radical, which continues the chain reaction.
-
Termination: The chain reaction concludes when two radicals combine to form a non-radical species.
The use of N-Bromosuccinimide (NBS) is critical for the success of this reaction.[2] NBS serves as a source of bromine radicals at a low and constant concentration, which favors the desired benzylic substitution over competing reactions such as electrophilic addition to the aromatic ring.[3]
Visualizing the Synthesis and Mechanism
Overall Reaction Scheme
Caption: Synthesis of this compound.
Free-Radical Chain Mechanism
Caption: Key steps of the free-radical chain mechanism.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating in-process checks and purification steps that ensure the integrity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 4-Chloro-3-methylbenzoic acid | 170.59 | 10.0 g | 0.0586 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.4 g | 0.0641 | 1.09 |
| AIBN | 164.21 | 0.24 g | 0.00146 | 0.025 |
| Chlorobenzene | - | 150 mL | - | - |
| n-Heptane / Ethyl Acetate | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-chloro-3-methylbenzoic acid (10.0 g, 0.0586 mol).[5]
-
Add N-Bromosuccinimide (11.4 g, 0.0641 mol) and AIBN (0.24 g, 0.00146 mol).[4][6] A slight excess of NBS is used to ensure complete consumption of the starting material.
-
Add 150 mL of chlorobenzene to the flask. Chlorobenzene is chosen for its high boiling point and inertness under radical conditions.[6][7]
-
Causality Check: The setup must be dry and under an inert atmosphere (nitrogen) to prevent quenching of radical intermediates by oxygen or water.
-
-
Reaction Execution:
-
Begin stirring the suspension and gently heat the mixture to reflux (approx. 132°C) using a heating mantle.
-
The reaction can also be initiated photochemically using a UV lamp, which may allow for lower reaction temperatures.[8][9]
-
Maintain the reflux for 4-8 hours.
-
In-Process Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material. A key visual cue is the consumption of the dense NBS, which sinks, and the formation of succinimide, which is less dense and will float.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour.
-
The succinimide byproduct is insoluble in cold chlorobenzene and will precipitate.[10]
-
Collect the succinimide by vacuum filtration and wash the solid with a small amount of cold chlorobenzene.
-
Combine the filtrate and the washings. Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) to remove any remaining succinimide and other water-soluble impurities.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness Check: The removal of the succinimide byproduct is crucial as its presence can complicate the subsequent purification and downstream reactions.
-
-
Purification:
-
The resulting crude solid is purified by recrystallization.[11]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and then add n-heptane dropwise until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.
-
Purity Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR). A sharp melting point close to the literature value indicates high purity.[12]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~210-215 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.0-7.6 (m, 3H, Ar-H), 4.8 (s, 2H, CH₂Br) |
| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O), 140-128 (Ar-C), 30 (CH₂Br) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The key diagnostic signals are the disappearance of the methyl singlet (~2.4 ppm) from the starting material and the appearance of the bromomethyl singlet (~4.8 ppm) in the product.
Conclusion
The synthesis of this compound via free-radical bromination of 4-chloro-3-methylbenzoic acid is a robust and efficient method. A thorough understanding of the underlying reaction mechanism, careful control of reaction parameters, and meticulous purification are paramount to achieving a high yield of a pure product. This guide provides the necessary technical details and scientific rationale to empower researchers to successfully perform this synthesis and utilize this versatile intermediate in their drug discovery and development endeavors.
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A Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-(bromomethyl)-4-chlorobenzoic acid, a valuable bifunctional building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide leverages established spectroscopic principles, data from analogous compounds, and predictive methodologies to offer a robust framework for the characterization of this compound. Every effort has been made to ground the presented data in established scientific literature, providing researchers with a reliable reference for synthesis, purification, and downstream applications.
Introduction: The Synthetic Utility of a Bifunctional Reagent
This compound is a substituted aromatic carboxylic acid of significant interest in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure incorporates three key features that contribute to its synthetic versatility:
-
A Carboxylic Acid Moiety: This functional group provides a handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. Its acidity and ability to engage in hydrogen bonding also influence the molecule's solubility and crystal packing.
-
A Benzylic Bromide: The bromomethyl group is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, such as amines, azides, thiols, and carbon nucleophiles, making it an excellent building block for constructing complex molecular scaffolds.
-
A Chlorinated Benzene Ring: The presence of a chlorine atom on the aromatic ring influences the electronic properties of the molecule and provides an additional site for modification through cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.
The strategic placement of these functional groups makes this compound a key intermediate in the synthesis of various pharmaceutical agents and other high-value chemical entities.
Synthesis and Structural Elucidation Workflow
A common synthetic route to this compound involves the radical bromination of the corresponding methyl-substituted precursor, 4-chloro-3-methylbenzoic acid, followed by hydrolysis of the resulting ester if the synthesis is performed on the methyl ester. A typical laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
-
Esterification of 4-chloro-3-methylbenzoic acid: To a solution of 4-chloro-3-methylbenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, remove the solvent under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution. Extract the product, methyl 4-chloro-3-methylbenzoate, with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Radical Bromination: Dissolve the methyl 4-chloro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (ABN), to the solution. Heat the reaction mixture to reflux (around 80°C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Once the bromination is complete, cool the reaction mixture and filter off the succinimide byproduct. Remove the solvent in vacuo. To the crude methyl 3-(bromomethyl)-4-chlorobenzoate, add a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Workup and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of the target compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its chemical shift is concentration and solvent dependent. |
| Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet | 3H | The aromatic protons are deshielded by the electron-withdrawing carboxylic acid and chloro substituents. The specific splitting pattern will depend on the coupling constants between the adjacent protons. |
| Bromomethyl (-CH₂Br) | 4.6 - 4.9 | Singlet | 2H | The benzylic protons are significantly deshielded by the adjacent bromine atom. The signal is expected to be a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carbonyl (-C =O) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic (Ar-C) | 125 - 140 | The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbon bearing the carboxylic acid group and the carbon bearing the chlorine atom will be at the downfield end of this range. |
| Bromomethyl (-C H₂Br) | 30 - 35 | The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-H stretches of the aromatic ring and the bromomethyl group, and the C-Br stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |
| C-Br Stretch | 680 - 515 | Medium to Strong |
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong, sharp carbonyl absorption is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₈H₆BrClO₂. The presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.
| Ion | m/z (relative to most abundant isotopes) | Notes |
| [M]⁺ | 248, 250, 252 | The molecular ion peak cluster will show a complex pattern due to the presence of both bromine and chlorine isotopes. |
| [M-Br]⁺ | 169, 171 | Loss of the bromine radical is a likely fragmentation pathway for benzylic bromides. The resulting fragment will still show the isotopic signature of chlorine. |
| [M-COOH]⁺ | 203, 205, 207 | Loss of the carboxylic acid group as a radical is another possible fragmentation. The remaining fragment will contain both bromine and chlorine. |
| [C₇H₄Cl]⁺ | 111, 113 | Further fragmentation could lead to the formation of a chlorophenyl cation. |
The fragmentation pattern of benzyl bromide derivatives is often characterized by the loss of the bromine atom to form a stable benzyl cation. In this case, the substituted benzyl cation would be further stabilized by the electron-withdrawing groups on the ring.
The following diagram illustrates the key fragmentation pathways.
Caption: Predicted Mass Spectrometry Fragmentation.
Conclusion
This technical guide provides a detailed, albeit largely predictive, spectroscopic characterization of this compound. The presented data, derived from established principles and analysis of analogous structures, offers a solid foundation for researchers working with this versatile synthetic intermediate. It is imperative for scientists to acquire experimental data on their synthesized material and use this guide as a reference for interpretation and confirmation of the desired molecular structure. The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous identification and purity assessment of this compound, ensuring its effective use in the advancement of chemical synthesis and drug discovery.
References
An In-Depth Technical Guide to the Solubility of 3-(Bromomethyl)-4-chlorobenzoic Acid in Organic Solvents
Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification, and formulation development.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of 3-(Bromomethyl)-4-chlorobenzoic acid, a key building block in organic synthesis. In the absence of extensive empirical data in public literature, this guide establishes a robust predictive framework based on first principles of physical organic chemistry. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to determine solubility with high fidelity, ensuring that process development and scale-up are built on a solid foundation of chemical understanding.
Introduction: The Strategic Importance of Solubility
In the landscape of pharmaceutical and fine chemical synthesis, intermediates like this compound are pivotal. Their utility is, however, fundamentally linked to their behavior in solution. Solubility dictates the choice of reaction media, influences the efficiency of purification techniques such as crystallization, and ultimately impacts the economic viability of a synthetic route.[2][3] For drug development professionals, a deep understanding of solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for synthesis, work-up, and crystallization, thereby controlling yield, purity, and crystal form (polymorphism).[2][3][4]
This guide addresses the practical needs of researchers by first deconstructing the molecular features of this compound to predict its interactions with a range of common organic solvents. It then provides actionable, step-by-step protocols for the empirical determination of its solubility, empowering scientists to generate the precise data needed for their specific applications.
Physicochemical and Structural Analysis
To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Molecular Structure:
Caption: Structure of this compound.
Key Physicochemical Properties:
While comprehensive data for this compound is scarce, we can infer properties from its close analog, 3-Bromo-4-chlorobenzoic acid, and the constituent functional groups.
| Property | Value / Analysis | Source / Rationale |
| Molecular Formula | C₈H₆BrClO₂ | Derived from structure |
| Molecular Weight | 249.49 g/mol | Calculated |
| Melting Point | Not available. Analog (3-Bromo-4-chlorobenzoic acid) melts at 218-222 °C. | |
| Functional Groups | 1. Carboxylic Acid (-COOH): Polar, capable of strong hydrogen bonding (both donor and acceptor).[5] 2. Aromatic Ring: Largely nonpolar, capable of π-π stacking and van der Waals interactions. 3. Chlorine (-Cl): Electron-withdrawing, contributes to dipole moment. 4. Bromomethyl (-CH₂Br): Polar and reactive C-Br bond, acts as an electrophilic site. | Structural Analysis |
| Predicted Polarity | Moderately polar molecule with distinct hydrophobic (chlorophenyl) and hydrophilic/polar (carboxylic acid, bromomethyl) regions. | Based on functional groups |
Theoretical Framework and Predicted Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This means solvents with similar polarity and hydrogen bonding capabilities to the solute are most effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the solute will readily form strong hydrogen bonds with alcohol solvents. Therefore, high solubility is predicted . The solubility of benzoic acid itself is significantly higher in alcohols than in water or nonpolar solvents.[5][7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, THF): These solvents have significant dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar parts of the molecule. The carbonyl oxygen of acetone or ethyl acetate can accept a hydrogen bond from the carboxylic acid proton. Good to high solubility is predicted.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces. The large, nonpolar aromatic ring of the solute will have favorable interactions, but the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Low solubility is predicted.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they cannot form hydrogen bonds, they can solvate the chlorophenyl and bromomethyl portions of the molecule well. Moderate solubility is predicted.
-
Aromatic Solvents (e.g., Toluene, Benzene): These nonpolar solvents can engage in favorable π-π stacking interactions with the solute's benzene ring. However, they are poor solvents for the polar carboxylic acid group. Low to moderate solubility is predicted.
Predicted Solubility Profile Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Key Solute-Solvent Interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding with -COOH group |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | H-bond acceptance by solvent, dipole-dipole |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole, H-bond acceptance |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions |
| Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking, van der Waals forces |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | van der Waals forces |
Experimental Protocols for Solubility Determination
While predictions provide a valuable starting point, empirical determination is essential for process development. The following are robust, validated methods for quantifying solubility.
Protocol 1: Equilibrium Shake-Flask Method
This is the gold-standard method for determining thermodynamic (equilibrium) solubility.[8][9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute. The method is compliant with principles outlined in OECD Guideline 105.[10][11][12]
Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true maximum solubility under the specified conditions, which is critical for designing crystallization processes.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the selected organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or on a stir plate within an incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8][13]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
Quantification (Gravimetric):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculate solubility in g/100 g of solvent.
-
-
Quantification (Chromatographic - HPLC):
-
Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC with UV detection.
-
Calculate the concentration based on the calibration curve. This method is highly sensitive and specific.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: High-Throughput Screening (HTS) Method
For early-stage drug development, speed and material conservation are paramount. HTS methods allow for the rapid screening of solubility in multiple solvents simultaneously.[14][15][16]
Causality: This approach determines kinetic solubility, which reflects the concentration at which a compound, rapidly introduced from a stock solution (e.g., in DMSO), begins to precipitate. While not a true thermodynamic value, it is an excellent proxy for ranking solvents and is highly relevant for scenarios where solutions are prepared quickly.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a universal, highly effective solvent like DMSO (e.g., 50 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, dispense the various test solvents into different wells.
-
Dispensing: Use an automated liquid handler to add a small, precise volume of the DMSO stock solution to each well containing the test solvents. This rapid addition induces supersaturation and, if the solubility limit is exceeded, precipitation.
-
Incubation & Detection: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature. Solubility is then assessed by measuring the turbidity or light scattering in each well using a nephelometer or a plate reader.[15][17] Wells with higher turbidity correspond to lower solubility.
-
Data Analysis: The turbidity readings are compared across the different solvents to generate a rank-ordered list of solvent efficacy. For a more quantitative result, a dilution series can be performed to identify the concentration at which precipitation first occurs.
Conclusion
References
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Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link]
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Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
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Yang, T., et al. (2018). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Retrieved from [Link]
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Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
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Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Retrieved from [Link]
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Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
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HORIZON. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Retrieved from [Link]
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Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]
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EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB. Retrieved from [Link]
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Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics. Retrieved from [Link]
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Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Retrieved from [Link]
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Navigating the Stability and Storage of 3-(Bromomethyl)-4-chlorobenzoic Acid: A Technical Guide for Researchers
An in-depth guide for research, development, and quality control professionals on the chemical stability, optimal storage conditions, and safe handling of 3-(Bromomethyl)-4-chlorobenzoic acid.
Introduction: The Dual Reactivity of a Valuable Building Block
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a chemical intermediate stems from the presence of two key functional groups: a carboxylic acid and a benzylic bromide. This dual reactivity allows for its versatile incorporation into more complex molecular architectures, serving as a linchpin in the synthesis of novel pharmaceutical agents and other high-value chemical entities.
However, the very features that make this molecule a powerful synthetic tool also render it susceptible to degradation if not handled and stored correctly. The benzylic bromide moiety, in particular, is prone to nucleophilic substitution and elimination reactions, while the overall molecule can be sensitive to environmental factors such as moisture, light, and temperature. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of physical organic chemistry and data from analogous compounds to ensure the integrity and longevity of this critical reagent.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its benzylic bromide group. Benzylic halides are known to be reactive due to the ability of the benzene ring to stabilize the resulting carbocation intermediate through resonance.[1][2][3] This inherent reactivity makes the compound susceptible to several degradation pathways, primarily hydrolysis and nucleophilic substitution.
Hydrolysis: The most common degradation pathway for this compound is hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, 3-(Hydroxymethyl)-4-chlorobenzoic acid. This reaction is facilitated by the presence of water and can be accelerated by elevated temperatures and pH extremes.
Nucleophilic Substitution: The benzylic carbon is electrophilic and therefore susceptible to attack by a wide range of nucleophiles. Common laboratory solvents, buffers, or impurities containing nucleophilic functional groups (e.g., amines, alcohols, thiols) can react with the benzylic bromide, leading to the formation of undesired byproducts.
The following diagram illustrates the primary degradation pathway of this compound via hydrolysis.
Caption: Primary degradation pathway of this compound.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term stability of this compound, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on safety data sheets for structurally related compounds and general principles for storing reactive organic molecules.[4][5][6][7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[4][5][6][7][9] Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation. |
| Light | Protect from light.[4] | Although not explicitly documented for this compound, benzylic halides can be light-sensitive. |
| Moisture | Store in a dry environment.[5][6][9] Keep container tightly closed.[4][5][6][7][9][10] | Minimizes the risk of hydrolysis, which is the primary degradation pathway. |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and nucleophiles.[7][9][11] | Prevents unwanted chemical reactions that could lead to degradation or hazardous situations. |
Experimental Protocol: Assessment of Chemical Stability
To quantitatively assess the stability of this compound under various conditions, a forced degradation study can be employed. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.
Forced Degradation Workflow
The following diagram outlines a typical workflow for a forced degradation study.
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An In-depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-4-chlorobenzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide, a carboxylic acid, and a substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its reactivity, offering insights into the strategic application of this compound as a building block for complex molecular architectures.
The core of its utility lies in the orthogonal reactivity of its primary functional groups: the benzylic C-Br bond, which is highly susceptible to nucleophilic substitution, and the carboxylic acid group, which can undergo a variety of derivatizations including esterification and amidation. Furthermore, the chlorinated and brominated benzene ring presents opportunities for palladium-catalyzed cross-coupling reactions and is subject to electrophilic aromatic substitution, with the existing substituents directing the regiochemical outcome. Understanding the interplay of these functionalities is paramount for its effective use in multi-step synthetic sequences.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 175-179 °C | |
| Solubility | Soluble in many organic solvents such as DMF and DMSO; sparingly soluble in others like dichloromethane, and insoluble in water. | |
| CAS Number | 55715-03-2 |
Synthesis of this compound
The most common synthetic route to this compound involves the radical bromination of 4-chloro-3-methylbenzoic acid. This transformation selectively targets the benzylic methyl group, leaving the carboxylic acid and the aromatic ring intact.
Caption: Synthesis of this compound.
Experimental Protocol: Radical Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylbenzoic acid in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Reactivity Profile: A Dual-Functionality Analysis
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. This allows for sequential and selective modifications, making it a valuable scaffold in the construction of complex molecules.
Reactions at the Bromomethyl Group: A Gateway to Diverse Functionalities
The benzylic bromide is a highly reactive electrophilic center, readily undergoing nucleophilic substitution reactions (SN2). This allows for the introduction of a wide array of functional groups.
A Senior Application Scientist's Guide to the Synthetic Versatility of 3-(Bromomethyl)-4-chlorobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Bifunctional Scaffold
In the landscape of medicinal chemistry and materials science, the strategic value of a building block is defined by its capacity for controlled, selective functionalization. 3-(Bromomethyl)-4-chlorobenzoic acid is a prime exemplar of such a scaffold. It possesses two distinct and orthogonally reactive functional groups: a highly labile benzylic bromide and a versatile carboxylic acid. This inherent bifunctionality allows for a stepwise, rational approach to the synthesis of diverse and complex molecular architectures, making it an invaluable starting material for generating libraries of novel compounds.[1][2]
The primary locus of reactivity is the bromomethyl group. As a benzylic bromide, it is exceptionally susceptible to nucleophilic substitution (SN) reactions.[1][3][4] This reactivity is a direct consequence of the adjacent benzene ring, which stabilizes the transition states of both SN1 and SN2 mechanisms, thereby facilitating displacement of the bromide leaving group by a wide array of nucleophiles.[4] The second reactive handle, the carboxylic acid, provides a gateway to esters, amides, and other acyl derivatives, typically through well-established activation and coupling methodologies.[5][6]
This guide provides a technical deep-dive into the synthetic pathways emanating from this compound, focusing on the underlying principles that govern experimental design and the practical execution of these transformations.
Figure 1: Primary reaction pathways for this compound.
Part 1: Derivatives via Nucleophilic Substitution at the Benzylic Carbon
The benzylic bromide is the most reactive site on the molecule, making it the logical first point of modification.[1] The SN2 pathway is generally favored for this primary benzylic halide, particularly when employing strong, anionic nucleophiles in polar aprotic solvents which solvate the counter-ion but not the nucleophile itself, thus maximizing its reactivity.[4]
Causality of Experimental Design:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred.[1][7] They effectively dissolve both the substrate and many nucleophilic salts while favoring the SN2 mechanism. Protic solvents could lead to competing SN1 pathways or solvolysis byproducts.
-
Base Selection: When the nucleophile is a neutral species like an amine, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is essential.[1] Its role is to deprotonate the nucleophile after it has added to the substrate, preventing the formation of a positively charged product that could undergo further unwanted reactions. A nucleophilic base would simply compete with the intended reagent.
-
Temperature Control: Most substitutions at this benzylic position proceed readily at room temperature or with gentle heating (e.g., 40-60 °C).[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent the formation of impurities from prolonged heating.
Common Nucleophilic Transformations
The versatility of the benzylic bromide allows for the introduction of a wide range of functional groups, each serving as a potential pharmacophore or a handle for further chemistry.
| Nucleophile | Reagent Example | Product Functional Group | Typical Solvents | Expected Yield |
| Amine (R₂NH) | Benzylamine | Substituted Benzylamine | DMF, Acetonitrile | Good to High |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide | DMF, DMSO | High |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Nitrile | Ethanol/Water | Good to High |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | Acetone/Water | Good to High |
| Thiolate (RS⁻) | Sodium Thiophenoxide | Thioether | Ethanol, DMF | High |
Table 1: Summary of common nucleophilic substitution reactions. Data synthesized from established principles for benzylic bromides.[1][7]
Protocol 1: Synthesis of 4-Chloro-3-((benzylamino)methyl)benzoic Acid
This protocol details a representative SN2 reaction with a primary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1N HCl to a pH of ~2-3 to protonate the product's carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Figure 2: Standard workflow for nucleophilic amination of the benzylic bromide.
Part 2: Derivatives via Reactions at the Carboxylic Acid
The carboxylic acid moiety offers a second, independent site for derivatization, most commonly through esterification or amidation. These reactions almost universally require activation of the carboxyl group to convert the hydroxyl into a better leaving group.
A. Esterification
The synthesis of esters from the parent acid can be achieved through several methods, with the choice depending on the substrate's sensitivity to acid and the nature of the alcohol.
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of a simple alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).[8][9] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[9] This method is robust and cost-effective but is not suitable for acid-sensitive substrates.
-
Alkyl Halide Alkylation: The carboxylate, formed by deprotonating the acid with a mild base, can act as a nucleophile to displace a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide).[8] This avoids strongly acidic conditions.
-
Coupling Reagent-Mediated Esterification (Steglich): For more delicate or complex alcohols, reagents like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used.[8] This method is mild but generates a urea byproduct that must be filtered off.
Protocol 2: Fischer Esterification for Methyl 3-(Bromomethyl)-4-chlorobenzoate
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol (can be used as the solvent, ~10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the cooled suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting acid is consumed.[10]
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water.[9]
-
Neutralization & Precipitation: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. The ester product should precipitate as a solid.[10]
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining salts. Dry the product under vacuum.[9][10]
B. Amidation
Amide bond formation is a cornerstone of medicinal chemistry. This transformation requires activating the carboxylic acid to make it susceptible to attack by an amine, which is a relatively weak nucleophile. The choice of coupling reagent is critical for efficiency, yield, and ease of purification.[5]
| Coupling Reagent | Additive | Base | Key Features & Causality |
| EDC | HOBt | DIPEA | Mechanism: Forms a water-soluble urea byproduct, simplifying workup compared to DCC.[5][6] HOBt is added to suppress racemization (if applicable) and prevent side reactions by forming a more reactive HOBt-ester intermediate. |
| HATU | None | DIPEA | Mechanism: A highly efficient uronium-based reagent that forms a very reactive activated ester. It is fast-acting and excellent for sterically hindered or poorly nucleophilic amines.[5] Its higher cost is a consideration. |
| T3P® | None | Pyridine | Mechanism: A phosphonic acid anhydride that is considered a "green" or safer reagent. The byproducts are water-soluble phosphates, allowing for a straightforward workup. It is highly effective and versatile.[5] |
Table 2: Comparison of common coupling reagents for amidation.[5]
Protocol 3: General Amidation using EDC/HOBt
-
Activation: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and DIPEA (2.0 eq).[6]
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6]
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[6]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.[5][6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Figure 3: Workflow for a standard EDC/HOBt mediated amidation reaction.
Conclusion and Future Prospects
This compound is a powerful and versatile starting material. The strategic, sequential manipulation of its two key functional groups—the reactive benzylic bromide and the adaptable carboxylic acid—provides a robust platform for the synthesis of a vast chemical space. By understanding the mechanistic principles behind each transformation, from nucleophilic substitution to acyl coupling, researchers can rationally design and execute synthetic routes to novel compounds with potential applications in drug discovery, agrochemicals, and materials science.[11] The protocols and data presented herein serve as a validated foundation for leveraging this valuable scaffold in the pursuit of molecular innovation.
References
- Methyl 3-(bromomethyl)
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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- Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility. Benchchem.
- The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl...
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- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
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- Nucleophilic substitution. Wikipedia.
- The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. Benchchem.
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
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- Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. PubMed.
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Methodological & Application
Application Notes & Protocols: Synthesis of Ester Derivatives from 3-(Bromomethyl)-4-chlorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of esters from 3-(Bromomethyl)-4-chlorobenzoic acid, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The document elucidates the underlying chemical principles of two primary esterification methodologies: the classic Fischer-Speier Esterification and the milder Steglich Esterification. By explaining the causality behind experimental choices and providing self-validating, step-by-step protocols, this guide serves as an essential resource for researchers, chemists, and professionals in drug development. Key characterization data, troubleshooting, and safety protocols are also detailed to ensure reliable and safe execution of these synthetic transformations.
Introduction: Strategic Importance of 3-(Bromomethyl)-4-chlorobenzoate Esters
This compound is a bifunctional molecule possessing two key reactive sites: a carboxylic acid and a benzylic bromide. This unique structure makes it a versatile building block in organic synthesis.[2] The selective transformation of the carboxylic acid group into an ester is a crucial initial step in the synthesis of more complex target molecules. The resulting esters, such as methyl 3-(bromomethyl)-4-chlorobenzoate, retain the highly reactive bromomethyl group, which is susceptible to nucleophilic substitution, allowing for the subsequent introduction of diverse functional groups.[1] This strategic functionalization is fundamental in constructing complex molecular scaffolds for novel therapeutic agents and crop protection compounds.[1][2]
The choice of esterification method is critical and depends on the stability of other functional groups within the molecule and the desired reaction conditions. This guide will explore two robust methods, providing the rationale for selecting the appropriate pathway.
Mechanistic Principles of Esterification
Method A: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted toward the products.[5] This is typically accomplished by using a large excess of the alcohol, which can often serve as the reaction solvent, or by actively removing water as it is formed.[6][7]
Causality of the Mechanism: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), for two primary reasons:[7][8]
-
Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[9][10]
-
Formation of a Good Leaving Group: The protonation of one of the hydroxyl groups in the tetrahedral intermediate allows for the elimination of water, a stable molecule and therefore an excellent leaving group.[3][7]
The overall mechanism is a sequence of reversible proton transfer, nucleophilic addition, and elimination steps.
Caption: Mechanism of Fischer-Speier Esterification.
Method B: Steglich Esterification (Carbodiimide-Mediated)
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly efficient alternative.[11][12] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[11][13]
Causality of the Mechanism: The success of this reaction, particularly for hindered substrates, relies on a unique catalytic cycle:[11][14]
-
Activation by DCC: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic anhydride.[14]
-
Interception by DMAP: DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea.[11] This crucial step outcompetes a potential intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[11][13]
-
Formation of "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate, which is the key "active ester".[11][14]
-
Nucleophilic Attack by Alcohol: The alcohol, even if sterically hindered, readily attacks the acylpyridinium intermediate. This step forms the desired ester, regenerates the DMAP catalyst, and produces the insoluble dicyclohexylurea (DCU) byproduct.[11]
The formation of the insoluble DCU helps drive the reaction to completion.
Caption: Standardized Workflow for Ester Synthesis.
Protocol A: Synthesis of Methyl 3-(Bromomethyl)-4-chlorobenzoate via Fischer Esterification
This protocol is advantageous for its simplicity and use of inexpensive reagents. It is best suited for producing simple alkyl esters like the methyl or ethyl variants where the alcohol can be used in large excess.
Materials & Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq, or enough to act as solvent).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality: The addition is done slowly and at 0 °C to safely dissipate the heat generated from the exothermic dissolution of H₂SO₄ in methanol.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid. Safety Note: CO₂ gas will evolve. Ensure adequate ventilation and perform the addition slowly.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. [2]
Protocol B: Synthesis of tert-Butyl 3-(Bromomethyl)-4-chlorobenzoate via Steglich Esterification
This protocol is ideal for synthesizing esters of secondary or tertiary alcohols (like tert-butanol), which are prone to elimination under the harsh acidic conditions of Fischer esterification. [12] Materials & Reagents:
-
This compound
-
tert-Butanol (t-BuOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.05-0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM. [11]3. Cooling: Cool the flask to 0 °C using an ice-water bath. Causality: Cooling is necessary to moderate the exothermic reaction upon DCC addition and to minimize potential side reactions.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with cold 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to remove any residual DCU and other impurities.
Data Presentation and Characterization
The successful synthesis of the target esters must be confirmed through rigorous analytical characterization.
| Compound | Method | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected IR (cm⁻¹) | Expected MS (m/z) |
| Starting Acid | - | ~11-13 (br s, 1H, -COOH), 8.1-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂Br) | 2500-3300 (O-H), 1700 (C=O), 1200-1300 (C-O) | [M-H]⁻ |
| Methyl Ester | Fischer | 8.0 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 4.6 (s, 2H, -CH₂Br), 3.9 (s, 3H, -OCH₃) | 1725 (C=O, ester), 1250 (C-O, ester), No broad O-H | [M+H]⁺, [M+Na]⁺ |
| tert-Butyl Ester | Steglich | 7.9 (d, 1H, Ar-H), 7.7 (dd, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.6 (s, 2H, -CH₂Br), 1.6 (s, 9H, -C(CH₃)₃) | 1720 (C=O, ester), 1260 (C-O, ester), No broad O-H | [M+Na]⁺ |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on solvent and instrument calibration. All spectra should be compared against the starting material to confirm the disappearance of the carboxylic acid proton and the appearance of the new ester alkyl signals. [15][16][17]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst (Fischer); Deactivated DCC/DMAP (Steglich); Water present in the reaction. | Add more catalyst; Use fresh, high-purity reagents; Ensure all glassware is flame-dried and use anhydrous solvents. |
| Reaction Stalls | Equilibrium reached (Fischer); Reversible side reactions. | Use a Dean-Stark trap to remove water (Fischer); Increase reaction time or gently warm the reaction (Steglich). |
| Difficult Purification | DCU byproduct co-elutes with product (Steglich). | Filter the reaction mixture while cold to maximize DCU precipitation. A second filtration after concentration may be necessary. For stubborn cases, trituration with a non-polar solvent like hexanes can help precipitate the urea. [18] |
| Side Product Formation | Reaction at the bromomethyl group; Formation of N-acylurea (Steglich). | Ensure reaction conditions are not overly harsh (e.g., prolonged high heat); For Steglich, ensure DMAP is present and DCC is added slowly at 0 °C to prevent the N-acylurea rearrangement. [13] |
References
- Vertex AI Search. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.
- Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?.
- BenchChem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
- Vertex AI Search. (n.d.). Buy Methyl 3-(bromomethyl)-4-chlorobenzoate | 220464-68-6.
- Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- JoVE. (2020). Video: Esterification - Concept.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- UMass Lowell. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate.
- BYJU'S. (n.d.). Fischer Esterification Reaction.
- Wikipedia. (n.d.). Steglich Esterification.
- Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B.
- Wikipedia. (n.d.). Fischer–Speier Esterification.
- Study.com. (n.d.). Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid.
- Benedict, J. B., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Supporting Information. (n.d.). General information.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- PubChem. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate.
- ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3)....
- ResearchGate. (2016). How to purify esterification product?.
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nucleophilic substitution reactions with 3-(Bromomethyl)-4-chlorobenzoic acid
Note: These protocols are generalized and may require optimization based on the specific nucleophile used. All reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion. [2]
Protocol 1: Synthesis of 3-((Phenoxymethyl)methyl)-4-chlorobenzoic acid (O-Alkylation)
-
Objective: To demonstrate the formation of an ether linkage via an Sₙ2 reaction with a phenoxide nucleophile.
-
Reaction Scheme: (Self-generated image, not from search)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Stir the mixture at room temperature (25 °C) for 12-18 hours. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl. The volume of HCl should be about 5-10 times the volume of DMF used.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine. [1] 7. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure ether product.
-
Protocol 2: Synthesis of 3-((Benzylamino)methyl)-4-chlorobenzoic acid (N-Alkylation)
-
Objective: To form a secondary amine via Sₙ2 reaction. Using a large excess of the amine nucleophile minimizes the formation of the tertiary amine side product. [6][7]* Reaction Scheme: (Self-generated image, not from search)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (3.0 - 5.0 eq)
-
Acetonitrile
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
-
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add benzylamine (a 3- to 5-fold molar excess) to the solution at room temperature. The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct and the carboxylic acid. [8] 3. Stir the reaction mixture at 40-50 °C for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the acetonitrile via rotary evaporation.
-
Dissolve the residue in water and adjust the pH to ~10-11 with 1 M NaOH to deprotonate the amine.
-
Wash the aqueous solution with diethyl ether to remove any unreacted benzylamine.
-
Carefully acidify the aqueous layer with 1 M HCl to the isoelectric point of the amino acid product (typically pH 4-6), at which point the product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 3: Synthesis of 3-((Phenylthio)methyl)-4-chlorobenzoic acid (S-Alkylation)
-
Objective: To demonstrate the highly efficient reaction with a "soft" and potent sulfur nucleophile.
-
Reaction Scheme: (Self-generated image, not from search)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
Dissolve this compound in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the flask.
-
Slowly add thiophenol dropwise to the cooled solution. Thiols are excellent nucleophiles, and the reaction is often rapid. [9][10] 4. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Partition the residue between ethyl acetate and 1 M HCl. [1] 7. Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude thioether can be purified by column chromatography on silica gel or by recrystallization.
-
References
-
Homework.Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]
-
Brainly.com. (2023). Why does benzyl bromide react under both SN1 and SN2 conditions? Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Retrieved from [Link]
-
Western Washington University. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
-
Nagwa. (2021). Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. Retrieved from [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]
-
Norris, B. (2019). Reactions of thiols. YouTube. Retrieved from [Link]
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- 10. youtube.com [youtube.com]
Application Note & Protocol: Utilizing 3-(Bromomethyl)-4-chlorobenzoic acid as a Stable, Heterobifunctional Linker for Bioconjugation
Abstract
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The choice of linker is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile.[1][2] This document provides a comprehensive guide to using 3-(Bromomethyl)-4-chlorobenzoic acid, a heterobifunctional linker, for the stable modification of proteins and other biomolecules. This linker is particularly advantageous for its ability to form a robust thioether bond via its bromomethyl group while offering a versatile carboxylic acid handle for subsequent payload attachment. We present the underlying chemical principles, detailed, field-proven protocols for conjugation and purification, and robust analytical methods for characterization.
Introduction: The Critical Role of Linker Chemistry
In the design of complex biologics like Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical component that dictates the therapeutic index.[3][4] An ideal linker must ensure the conjugate remains intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while allowing for efficient release or activity at the target site.[1][5] Linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers, which form highly stable bonds, rely on the complete lysosomal degradation of the antibody to release the payload.
This compound functions as a non-cleavable linker precursor. Its key attributes are:
-
An Electrophilic Alkyl Halide: The bromomethyl group is a potent electrophile that readily undergoes nucleophilic substitution with specific amino acid residues, primarily cysteine.
-
A Nucleophilic Handle: The carboxylic acid group serves as a versatile attachment point for drugs, imaging agents, or other molecules, typically after activation.
-
High Stability: The resulting thioether bond formed with cysteine residues is significantly more stable than linkages formed via maleimide chemistry, which can be susceptible to retro-Michael reactions and thiol exchange in vivo.[6][7]
This application note will focus on the first stage of a two-stage conjugation strategy: the stable attachment of the linker to a protein.
Physicochemical Properties & Reaction Mechanism
The utility of this compound stems from its defined chemical reactivity, which allows for selective modification of biomolecules under controlled conditions.
Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 188530-31-0 | |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous buffers. | [8] |
Mechanism of Cysteine Alkylation
The primary reaction mechanism involves the S-alkylation of a cysteine residue. The bromomethyl group is an excellent electrophile, and the thiol side chain of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).
The selectivity for cysteine over other nucleophilic residues like lysine is achieved by careful control of the reaction pH.[9][10] At a near-neutral pH (7.0-7.5), a significant fraction of cysteine thiols (pKa ~8.3) exists as the reactive thiolate, while the ε-amino groups of lysine (pKa ~10.5) remain largely protonated (NH₃⁺) and thus non-nucleophilic.[10]
Caption: Cysteine Alkylation Mechanism.
Experimental Workflow and Protocols
A successful conjugation strategy relies on a systematic workflow encompassing preparation, reaction, purification, and characterization.
Caption: General Bioconjugation Workflow.
Protocol 3.1: Reagent and Buffer Preparation
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2. It is critical to prepare this buffer with deoxygenated water and keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of free thiols.
-
Linker Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This should be prepared fresh before use.
-
Reducing Agent (if needed): 100 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution in water. TCEP is preferred over DTT as it does not contain a thiol and will not compete in the alkylation reaction.
-
Quenching Solution: 1 M N-acetyl-cysteine in water.
Protocol 3.2: Protein Preparation (for Cysteine Conjugation)
Causality: For antibodies or other proteins where target cysteines are involved in disulfide bonds, these must first be reduced to generate free thiols.
-
Prepare the protein (e.g., a monoclonal antibody) at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add the TCEP stock solution to the protein solution to achieve a final 10-fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with deoxygenated Reaction Buffer. The protein fraction should be collected and used without delay.
Protocol 3.3: Bioconjugation Reaction
Causality: A molar excess of the linker is used to drive the reaction to completion. The amount of organic co-solvent should be minimized (typically <10% v/v) to avoid protein denaturation.
-
To the temperature-equilibrated (room temperature) solution of the reduced protein, add the linker stock solution dropwise while gently stirring to achieve a final 10- to 20-fold molar excess of linker over available protein thiol groups.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. The reaction can be monitored by LC-MS if required.
-
Once the reaction is complete, add a 2-fold molar excess of the Quenching Solution (relative to the initial amount of linker) to quench any unreacted this compound. Let it react for 30 minutes.
Protocol 3.4: Purification of the Protein-Linker Conjugate
Causality: Purification is essential to remove unreacted linker, quenched linker, and co-solvents, which could interfere with downstream applications or cause toxicity.[11]
-
Buffer Exchange/Desalting: The primary method for removing small molecule impurities is Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[12]
-
Equilibrate an SEC column (e.g., Sephadex G-25 or Superdex 200, depending on scale) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect the fractions corresponding to the high molecular weight protein peak, which will elute first.
-
-
(Optional) High-Resolution Separation: If the conjugation results in a heterogeneous mixture of species (e.g., different numbers of linkers per protein), further purification can be achieved using techniques like Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC), which separate proteins based on charge and hydrophobicity, respectively.[11][13]
Characterization of the Conjugate
Thorough characterization is a self-validating step to confirm the identity, purity, and homogeneity of the final product.[14][15]
| Analytical Technique | Purpose | Expected Outcome | Reference(s) |
| SDS-PAGE | Assess molecular weight increase and purity. | A band shift to a slightly higher molecular weight compared to the unconjugated protein. | [12] |
| SEC-HPLC | Quantify monomeric purity and detect aggregates. | A single, sharp peak for the monomeric conjugate with minimal (<5%) high molecular weight species (aggregates). | [12][16] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm covalent modification and determine the linker-to-protein ratio. | A mass spectrum showing peaks corresponding to the protein plus integer additions of the linker's mass. | [17][18] |
| HIC-HPLC | Resolve species with different linker-to-protein ratios. | A chromatogram with multiple peaks, each representing a subpopulation with a different number of conjugated linkers. | [13][18] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Re-oxidation of free thiols.- Insufficient molar excess of linker.- Linker hydrolysis or degradation. | - Increase TCEP concentration or incubation time.- Ensure all buffers are deoxygenated and work under inert gas.- Increase the molar ratio of linker to protein.- Use freshly prepared linker stock solution. |
| Protein Aggregation | - High concentration of organic co-solvent.- Unfavorable buffer pH or ionic strength.- Protein instability after reduction. | - Keep DMSO/DMF concentration below 10% (v/v).- Optimize buffer conditions.- Perform conjugation at a lower temperature (4°C) for a longer duration. |
| Off-Target Modification (e.g., on Lysine) | - Reaction pH is too high (>8.0). | - Lower the reaction pH to the 7.0-7.5 range to ensure lysine residues remain protonated. |
Conclusion
This compound is a robust and reliable heterobifunctional linker for bioconjugation. The formation of a stable thioether bond via alkylation of cysteine residues provides a significant advantage over other chemistries prone to in-vivo instability. By following the detailed protocols for conjugation, purification, and characterization outlined in this guide, researchers can confidently produce high-quality protein-linker conjugates, paving the way for the development of next-generation diagnostics and therapeutics such as ADCs.
References
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). Google.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). National Institutes of Health.
- SPDB Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11).
- Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1).
- A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates. (n.d.). BenchChem.
- Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America.
- Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova.
- assessing the stability of thioether vs amide bonds in bioconjugates. (n.d.). BenchChem.
- Linkers in Antibody-Drug Conjugates. (n.d.). Creative Biolabs.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central.
- Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016, April 14). PMC - NIH.
- Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH. (n.d.). BenchChem.
- Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (2025, December 12). ResearchGate.
- Antibody Drug Conjugate Manufacturing: Purification. (n.d.). Sigma-Aldrich.
- Bioconjugate Analysis & Purification. (n.d.). CellMosaic.
- Current approaches for the purification of antibody-drug conjugates. (n.d.). PubMed.
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012, December 14). ACS Macro Letters.
- Methionine selective bioconjugation reactions. A: Alkylation of.... (n.d.). ResearchGate.
- Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (n.d.).
- Arylation Chemistry for Bioconjugation. (n.d.). PMC - PubMed Central.
- Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. (n.d.). DSpace@MIT.
- Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of 3-bromotyrosine as a marker of oxidative stress. (n.d.). PubMed.
- Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker. (n.d.). BenchChem.
- Context-Dependence of the Reactivity of Cysteine and Lysine Residues. (2022, July 19). PubMed.
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3-(Bromomethyl)-4-chlorobenzoic acid in solid-phase organic synthesis
An In-Depth Guide to the Application of 3-(Bromomethyl)-4-chlorobenzoic Acid in Solid-Phase Organic Synthesis
Introduction: Bridging Synthesis and Support
Solid-phase organic synthesis (SPOS) has revolutionized the construction of complex molecules, from peptides to small-molecule libraries, by anchoring a starting material to an insoluble polymer support.[1][2] This strategy streamlines the synthetic process by enabling the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing, thereby circumventing the need for tedious intermediate isolation.[1][2][3] Central to this methodology is the concept of a "linker," a molecular bridge that connects the molecule of interest to the solid support.[4]
This compound is a bifunctional linker of significant utility in SPOS. Its architecture is elegantly suited for this role, featuring two key reactive sites: a carboxylic acid and a highly reactive bromomethyl group. The carboxylic acid provides a handle for initial immobilization onto common solid-phase resins, while the benzylic bromide serves as a potent electrophile for covalently attaching a wide array of nucleophilic substrates. This guide provides a detailed exploration of the properties, protocols, and best practices for leveraging this compound as a cornerstone linker in solid-phase synthesis campaigns.
Physicochemical Properties and Strategic Reactivity
The utility of this compound stems directly from the distinct reactivity of its functional groups. Understanding these characteristics is paramount to its successful implementation.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₈H₆BrClO₂ | [6] |
| Molecular Weight | 249.49 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 218-222 °C (for the related 3-bromo-4-chlorobenzoic acid) | [8] |
| Solubility | Soluble in organic solvents like DMF, DCM; low water solubility | [7] |
Causality of Reactivity
-
The Carboxylic Acid (COOH): The Anchor Point. The carboxylic acid function is the primary point of attachment to hydroxyl- or amino-functionalized resins (e.g., Wang, Merrifield, or Rink Amide resins). This immobilization is typically achieved via standard ester or amide bond formation, a cornerstone reaction in solid-phase chemistry.[3] The electron-withdrawing nature of the chlorine and bromomethyl groups slightly increases the acidity of this proton, though its reactivity in coupling reactions is standard for a benzoic acid derivative.
-
The Bromomethyl Group (CH₂Br): The Substrate Tether. The bromomethyl group is a highly reactive electrophile. As a benzylic bromide, its susceptibility to nucleophilic substitution (Sₙ2) reactions is significantly enhanced. This high reactivity allows for the efficient and clean attachment of a diverse range of nucleophiles, including amines, thiols, phenols, and carboxylates, to form stable covalent bonds.[9] This step is critical for tethering the first building block of the target molecule to the linker-resin conjugate.
Core Application Workflow
The primary application of this compound is as a stable linker to facilitate the synthesis of small molecules, which are cleaved from the support in the final step. The general workflow is a logical sequence of immobilization, synthesis, and release.
Caption: General workflow for SPOS using this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the key stages of using this linker. These are generalized procedures and may require optimization based on the specific resin and substrate used.
Protocol 1: Immobilization onto Wang Resin
This protocol describes the esterification of the linker's carboxylic acid to a hydroxymethyl-functionalized polystyrene resin.
Materials:
-
Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g loading)
-
This compound (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g) in a reaction vessel. Add DCM (10 mL) and gently agitate for 30 minutes to swell the polymer beads. Drain the solvent.[10]
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.1 mmol) in anhydrous DMF (8 mL).
-
Activation & Coupling: Add DIC (3.0 mmol) to the solution from step 2 and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Reaction: Add the activated linker solution to the swollen resin. Gently agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all soluble reagents and byproducts.[3]
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 2 hours. Wash as in step 5.
-
Loading Determination: The loading of the linker can be indirectly determined in the next step. For example, after attaching an Fmoc-protected amino acid, the loading is quantified by spectrophotometric analysis of the piperidine-fulvene adduct released upon Fmoc deprotection.
Protocol 2: Attachment of a Primary Amine Substrate
This protocol details the nucleophilic substitution reaction to tether a primary amine to the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Primary amine substrate (R-NH₂) (5.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF (10 mL/g) for 30 minutes. Drain the solvent.
-
Reaction Mixture: Dissolve the primary amine (5.0 eq) and DIEA (5.0 eq) in DMF.
-
Coupling: Add the amine solution to the resin. Agitate at room temperature for 12-24 hours. For less reactive amines, the temperature may be increased to 40-50 °C.
-
Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing and Drying: Once the reaction is complete, wash the resin as described in Protocol 1, Step 5, and dry under vacuum.
Caption: Sₙ2 reaction for substrate attachment to the linker.
Protocol 3: Acidic Cleavage to Release the Final Product
This protocol releases the synthesized molecule from the Wang resin support by cleaving the benzyl ester bond.
Materials:
-
Product-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dry, product-bound resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (10 mL/g of resin). Agitate at room temperature for 2-4 hours. Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin with additional TFA or DCM (2 x 3 mL) and combine the filtrates.
-
Precipitation: Concentrate the combined filtrate under reduced pressure. Add cold diethyl ether to precipitate the crude product.
-
Isolation: Isolate the precipitated product by centrifugation or filtration. Wash with cold ether to remove scavengers and soluble byproducts.
-
Purification: Dry the crude product and purify as required, typically using reverse-phase HPLC.
Safety and Handling
Professional laboratory safety standards must be strictly followed when handling this compound and associated reagents.
-
Hazard Identification: This compound is classified as a skin and eye irritant.[5][7] The bromomethyl group makes it a lachrymator and a potential alkylating agent. Reagents like TFA are extremely corrosive, and solvents like DCM and DMF have their own specific hazards.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[11]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low linker loading on resin | - Incomplete activation of the carboxylic acid.- Insufficient reaction time or temperature.- Poor quality of coupling reagents or resin. | - Ensure reagents are anhydrous.- Increase reaction time to 24 hours.- Use fresh, high-quality DIC and DMAP. |
| Incomplete substrate attachment (e.g., positive Kaiser test) | - Steric hindrance from the substrate.- Low nucleophilicity of the substrate.- Insufficient base. | - Increase reaction temperature (e.g., to 50 °C).- Switch to a more polar, aprotic solvent like NMP.- Increase the excess of substrate and base (up to 10 eq). |
| Low product yield after cleavage | - Incomplete cleavage from the resin.- Product degradation by cleavage byproducts.- Poor precipitation of the final product. | - Increase cleavage time or use a stronger acid cocktail.- Ensure appropriate scavengers (like TIS) are used.- Use a larger volume of cold ether for precipitation. |
| Presence of unexpected side products | - Alkylation of sensitive functional groups during cleavage.- Side reactions during on-resin synthesis steps. | - Protect sensitive functional groups on the substrate before cleavage.- Re-evaluate and optimize on-resin reaction conditions. |
References
- Vertex AI Search. (2026). Methyl 3-(bromomethyl)
- PubChem. (2025). 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544. National Center for Biotechnology Information.
- MilliporeSigma. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(Bromomethyl)benzoic Acid.
- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Alfa Aesar. (2025).
- BLD Pharmatech. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker.
- Google Patents. (2004). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
- PubChemLite. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate (C9H8BrClO2).
- PubChem. (n.d.). 3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid | C14H10BrClO2 | CID 68555185. National Center for Biotechnology Information.
- Williams, H. L., et al. (2021).
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-chlorobenzoic acid 97 42860-10-6.
- Springs, S. L., et al. (2022). Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release. ACS Central Science.
- PubChemLite. (n.d.). 3-bromo-4-chlorobenzoic acid (C7H4BrClO2).
- ChemicalBook. (n.d.). 3-Bromo-4-chlorobenzoic acid synthesis.
- ChemicalBook. (2025). 4-BROMO-3-CHLOROBENZOIC ACID CAS#: 25118-59-6.
- Li, Y., et al. (2021). Recent applications of solid-phase strategy in total synthesis of antibiotics. RSC Chemical Biology.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bargh, J. D., et al. (2020).
- Google Patents. (2017).
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- CR Subscription Agency. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
- ChemicalBook. (2025). 4-BROMO-3-CHLOROBENZOIC ACID | 25118-59-6.
- Babaev, E. V. (2010). Solid-Phase Synthesis for Beginners: Choice of Tools and Techniques for Implementation of Multistage Transformations. Russian Journal of General Chemistry.
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Application Note: Protocol for the O-Alkylation of Phenols with 3-(Bromomethyl)-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The Williamson ether synthesis, a robust and versatile method, proceeds via an SN2 reaction between a phenoxide and an alkyl halide.[1][2] This application note provides a detailed protocol for the O-alkylation of a generic phenol with 3-(Bromomethyl)-4-chlorobenzoic acid, a bifunctional reagent that allows for the introduction of a tethered carboxylic acid moiety. This functionality is particularly valuable in drug development for modulating solubility, metabolic stability, and target engagement.
The presence of both a reactive benzylic bromide and a carboxylic acid on the alkylating agent requires careful consideration of reaction conditions to ensure selective O-alkylation of the phenol without esterification of the carboxylic acid. This protocol is designed to favor the desired ether formation and provides a comprehensive guide for researchers undertaking similar synthetic challenges.
Reaction Principle and Causality
The core of this protocol is the Williamson ether synthesis, which involves the deprotonation of a phenol to its more nucleophilic phenoxide anion, followed by a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[3]
1. Deprotonation of the Phenol: A base is used to deprotonate the weakly acidic hydroxyl group of the phenol, forming a highly reactive phenoxide ion. The choice of base is critical. Strong bases like sodium hydride (NaH) or alkali metal hydroxides (e.g., NaOH, KOH) are effective. Weaker bases such as potassium carbonate (K2CO3) can also be employed, often requiring slightly more forcing conditions. The selection of the base should consider the acidity of the specific phenol being used and the presence of other sensitive functional groups.
2. Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of the benzylic bromide in this compound. This proceeds via an SN2 mechanism, which is favored for primary halides like the one in our alkylating agent.[3]
3. Solvent Selection: The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free and highly nucleophilic.[2] Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.[2]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Substituted Phenol | Reagent | Sigma-Aldrich | Ensure dryness |
| This compound | Reagent | Combi-Blocks | Handle with care, corrosive |
| Potassium Carbonate (K2CO3) | Anhydrous | Acros Organics | Finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Store over molecular sieves |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Hydrochloric Acid (HCl) | 1 M Aqueous | J.T. Baker | For workup |
| Sodium Sulfate (Na2SO4) | Anhydrous | EMD Millipore | For drying |
| Deionized Water |
Safety Precautions
-
This compound is expected to be a corrosive and lachrymatory compound, based on the safety data for similar structures like 4-(bromomethyl)benzoic acid.[4] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin and should be handled with care in a fume hood.
-
Potassium carbonate can be irritating to the respiratory tract and eyes. Avoid generating dust.
-
Always consult the specific Material Safety Data Sheet (MSDS) for each reagent before starting any experimental work.
Experimental Protocol
This protocol describes the general procedure for the alkylation of a generic phenol. The specific quantities and reaction parameters may need to be optimized for different phenolic substrates.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous, finely powdered potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the phenol.
Step 2: Alkylation Reaction
-
Add this compound (1.05-1.2 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the specific phenol.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-12 hours.
Step 3: Workup and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid and any unreacted phenol.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
The crude product, a carboxylic acid, can be purified by one of the following methods:
-
Crystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, purification by silica gel column chromatography can be performed. A typical eluent system would be a gradient of ethyl acetate in hexanes. It may be necessary to add a small amount of acetic acid (0.5-1%) to the eluent to prevent tailing of the carboxylic acid product on the silica gel.
Visualizing the Workflow
Caption: SN2 mechanism for the Williamson ether synthesis.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider using a stronger base such as sodium hydride (NaH). Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the alkylating agent. Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: The primary side reaction to consider is the esterification of the carboxylic acid of the alkylating agent by the phenoxide. However, under the basic conditions of the Williamson ether synthesis, the carboxylic acid will be deprotonated to the carboxylate, which is a poor electrophile, thus minimizing this side reaction. C-alkylation of the phenol is another potential side reaction, but it is generally less favored than O-alkylation under these conditions.
-
Purification Challenges: The carboxylic acid functionality can make purification by column chromatography challenging due to streaking. Adding a small amount of a volatile acid like acetic acid to the eluent can help to mitigate this issue. Alternatively, converting the carboxylic acid to a methyl or ethyl ester prior to chromatography can facilitate purification, followed by hydrolysis to regenerate the acid.
Conclusion
This application note provides a comprehensive and detailed protocol for the O-alkylation of phenols with this compound. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired aryl ether carboxylic acid can be achieved. The provided guidelines on reaction setup, workup, purification, and troubleshooting will be a valuable resource for researchers in organic synthesis and drug development.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry2023 , 4 (4), 41-45. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
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Chemistry Stack Exchange. Williamson Ether and Carboxylic Acids. [Link]
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Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]
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Carl Roth. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
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Analele Universității din Oradea - Seria Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
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The Williamson Ether Synthesis. [Link]
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National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid. [Link]
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National Institutes of Health. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
- Google Patents. The preparation method of 4- chloromethyl benzoic acid chlorides.
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]
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Application Notes & Protocols: 3-(Bromomethyl)-4-chlorobenzoic Acid as a Versatile Bifunctional Building Block for Heterocyclic Synthesis
Abstract
This technical guide details the strategic application of 3-(Bromomethyl)-4-chlorobenzoic acid, a valuable bifunctional building block, in the synthesis of complex heterocyclic scaffolds. Possessing two distinct reactive centers—a highly electrophilic benzylic bromide and a nucleophilic/electrophilic carboxylic acid—in a meta relationship, this reagent is uniquely suited for intermolecular cyclocondensation reactions. We provide a comprehensive overview of its reactivity profile, field-proven protocols for the synthesis of medicinally relevant benzazepine-based systems, and expert insights into reaction design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of novel molecular architectures.
Introduction and Reactivity Profile
This compound is a powerful tool in synthetic organic chemistry. Its utility is defined by the orthogonal reactivity of its two functional groups.
-
The Bromomethyl Group : This is a potent electrophilic site, readily participating in SN2 reactions. It serves as an ideal handle for alkylating a wide range of nucleophiles, including primary and secondary amines, thiols, and phenols. The benzylic position enhances its reactivity compared to simple alkyl bromides.
-
The Carboxylic Acid Group : This group can act as a nucleophile in its carboxylate form or, more commonly, be activated to become an electrophilic center. Standard peptide coupling agents (e.g., EDC, DCC) or conversion to an acid chloride (e.g., with SOCl₂) transforms it into a highly reactive acylating agent for amines or alcohols.
-
The 1,3-Substitution Pattern : The meta orientation of the bromomethyl and carboxyl groups is critical. Unlike ortho-substituted isomers which readily form fused five-membered rings like isoindolinones, the 1,3-pattern sterically directs this building block toward the synthesis of larger, seven-membered heterocyclic rings through reactions with dinucleophilic partners. This makes it an ideal precursor for scaffolds such as benzodiazepines, benzoxazepines, and benzothiazepines, which are privileged structures in medicinal chemistry.[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.50 g/mol |
| CAS Number | 53251-51-9 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 165-169 °C |
| Solubility | Soluble in DMF, DMSO, and hot alcohols |
Strategic Application: Synthesis of Benzazepine Cores
The most powerful application of this compound is in one-pot, two-step cyclocondensation reactions with ortho-substituted anilines. This strategy provides a convergent and efficient route to diverse seven-membered heterocyclic systems.
Caption: Versatility of this compound.
Protocol 1: Synthesis of a 7-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one Derivative
This protocol describes a one-pot synthesis via sequential N-alkylation and intramolecular amidation.
Principle & Mechanistic Insight
The reaction proceeds in two distinct stages. First, the more nucleophilic amino group of the o-phenylenediamine selectively attacks the electrophilic bromomethyl group in an SN2 fashion.[3] A hindered, non-nucleophilic base is crucial here to neutralize the generated HBr without competing in the reaction. Following this initial alkylation, the second amino group cyclizes onto the carboxylic acid, which is activated in situ by a coupling agent, to form the stable seven-membered diazepinone ring.
Caption: Experimental workflow for benzodiazepine synthesis.
Materials
| Reagent | M.W. | Amount | Moles |
| This compound | 249.50 | 1.00 g | 4.01 mmol |
| o-Phenylenediamine | 108.14 | 455 mg | 4.21 mmol |
| HBTU (Coupling Agent) | 379.25 | 1.67 g | 4.41 mmol |
| DIPEA (Base) | 129.24 | 2.10 mL | 12.03 mmol |
| Anhydrous DMF (Solvent) | - | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry 100 mL round-bottom flask under an argon atmosphere, add this compound (1.00 g, 4.01 mmol).
-
Solvent and Reagent Addition : Add anhydrous DMF (20 mL) and stir until the solid dissolves. Add o-phenylenediamine (455 mg, 4.21 mmol, 1.05 eq).
-
N-Alkylation Step : Slowly add diisopropylethylamine (DIPEA) (1.40 mL, 8.02 mmol, 2.0 eq) to the stirred solution at room temperature.
-
Scientist's Note: Two equivalents of base are used here: one to neutralize the HBr byproduct of the alkylation and one to neutralize the carboxylic acid proton, preventing it from protonating the diamine starting material.[3]
-
-
Reaction Monitoring : Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the alkylated intermediate by TLC or LC-MS. A new, more polar spot corresponding to the intermediate should appear.
-
Amide Coupling & Cyclization : Once the initial alkylation is complete, add HBTU (1.67 g, 4.41 mmol, 1.1 eq) followed by an additional portion of DIPEA (0.70 mL, 4.01 mmol, 1.0 eq).
-
Scientist's Note: HBTU is an efficient coupling agent that minimizes racemization and is easily handled. The final equivalent of base is for activating the HBTU system.
-
-
Reaction Completion : Allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor by TLC/LC-MS until the intermediate is fully consumed.
-
Workup : Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Wash the organic layer sequentially with 5% aqueous LiCl (2 x 50 mL) to remove DMF, saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).[4]
-
Isolation & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure benzodiazepine product.
Protocol 2: Synthesis of a 7-Chloro-4,5-dihydro-1,4-benzoxazepin-2(3H)-one Derivative
This protocol adapts the previous workflow for use with 2-aminophenol, leading to a benzoxazepine core.
Principle & Mechanistic Insight
The synthesis leverages the superior nucleophilicity of the amine over the hydroxyl group in 2-aminophenol. The reaction proceeds via a chemoselective N-alkylation at the bromomethyl position. The subsequent intramolecular cyclization is a lactonization (ester formation) between the remaining hydroxyl group and the activated carboxylic acid. Due to the lower nucleophilicity of the hydroxyl group compared to an amine, this cyclization step may require gentle heating to proceed efficiently.
Modified Procedure
Follow the procedure outlined in Section 3.3 , with the following key modifications:
-
Reagent : Use 2-aminophenol (460 mg, 4.21 mmol, 1.05 eq) in place of o-phenylenediamine.
-
Cyclization Step (Step 6) : After the addition of HBTU and DIPEA, gently heat the reaction mixture to 50-60 °C and maintain for 12-18 hours. The increased temperature facilitates the less favorable intramolecular O-acylation.
-
Workup : The workup and purification procedure remains the same.
Safety and Handling
-
Lachrymator : this compound is a benzylic bromide and should be considered a potent lachrymator. Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling : Bases like DIPEA and coupling agents like HBTU are corrosive and/or irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly effective and versatile building block for constructing medicinally relevant seven-membered heterocyclic systems. Its distinct 1,3-substitution pattern dictates a synthetic strategy based on intermolecular condensation followed by intramolecular cyclization. The protocols provided herein offer robust and reproducible methods for accessing diverse benzodiazepine and benzoxazepine scaffolds, demonstrating the power of this reagent in modern drug discovery and synthetic chemistry.
References
- BenchChem (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)-4-chlorobenzoate.
- Dakenchem (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.
- BenchChem (2025). Synthesis of 4-Bromoisoindolin-1-one Derivatives Using 3-Bromo-2-(bromomethyl)benzonitrile.
- Organic Chemistry Portal (2024). Synthesis of isoindolinones.
- BenchChem (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Akocak, S. et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (PMC).
- Bedford, R. B. et al. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. Journal of Organic Chemistry.
- BenchChem (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- BenchChem (2025). Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide.
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Application Notes and Protocols: The Strategic Use of 3-(Bromomethyl)-4-chlorobenzoic Acid in Medicinal Chemistry
Introduction: A Multifunctional Building Block for Drug Discovery
In the landscape of medicinal chemistry, the efficiency of drug discovery is often dictated by the availability of versatile chemical building blocks. 3-(Bromomethyl)-4-chlorobenzoic acid is one such scaffold, a trifunctional reagent whose value lies in the distinct reactivity of its constituent parts. The molecule features a highly reactive benzylic bromide, a synthetically malleable carboxylic acid, and a chlorinated aromatic ring. This arrangement allows for a programmed, stepwise synthesis of complex molecules, making it an invaluable tool for constructing libraries of compounds for biological screening and for the targeted synthesis of lead candidates.
The primary locus of reactivity is the bromomethyl group, which is an excellent electrophile for substitution reactions with a wide range of nucleophiles.[1] The carboxylic acid group provides a handle for amide bond formation, esterification, or can act as a key pharmacophoric feature for interacting with biological targets. The chloro substituent, while less reactive, modulates the electronic properties of the ring and can be used for late-stage functionalization via cross-coupling reactions. This document serves as a technical guide for researchers, providing insights into the strategic applications of this reagent and detailed protocols for its effective use.
Core Applications in Medicinal Chemistry
The utility of this compound stems from its ability to serve as a rigid scaffold to which various pharmacophoric elements can be attached. Its structure is a gateway to several classes of compounds with established or potential therapeutic relevance.
Synthesis of Substituted Benzylamines and Related Motifs
The benzylamine moiety is a common feature in a vast array of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1] The most straightforward application of this compound is the alkylation of primary or secondary amines. This reaction introduces the 4-chloro-3-carboxybenzyl group, allowing chemists to probe structure-activity relationships (SAR) by varying the amine component. The resulting secondary or tertiary amine products can have their carboxylic acid function further modified to create complex drug-like molecules.
Construction of Benzyl Ethers and Thioethers
To modulate physicochemical properties such as lipophilicity and metabolic stability, phenols, alcohols, or thiols can be alkylated to form the corresponding benzyl ethers and thioethers.[1] These linkages are common in drug candidates and provide a stable connection between the core scaffold and other peripheral functionalities. The reaction proceeds readily under basic conditions, where the nucleophilicity of the oxygen or sulfur atom is enhanced.
A Gateway to Heterocyclic Scaffolds
Heterocyclic structures are at the core of a significant percentage of FDA-approved drugs. The dual functionality of this compound makes it an excellent precursor for constructing fused ring systems. For instance, a related intermediate, methyl 2-(bromomethyl)-4-chlorobenzoate, is used to synthesize a variety of N-substituted isoindolinones.[2] This transformation involves an initial nucleophilic substitution at the benzylic carbon by an amine, followed by an intramolecular cyclization to form the lactam ring.[2] A similar strategy can be employed with this compound, often by first protecting or esterifying the carboxylic acid, to generate novel heterocyclic systems that are of high interest in drug discovery programs.
Visualizing Synthetic Potential
The versatility of this compound can be visualized as a central hub from which multiple synthetic pathways diverge.
Sources
synthesis of prodrugs using 3-(Bromomethyl)-4-chlorobenzoic acid
Application Note & Protocols
Strategic Synthesis of Ester Prodrugs Using 3-(Bromomethyl)-4-chlorobenzoic Acid as a Bifunctional Linker
Abstract
The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aimed at overcoming pharmacokinetic and pharmacodynamic barriers inherent to parent drug molecules.[1][2] A critical component in this endeavor is the choice of a linker or promoiety, which temporarily modifies the active pharmaceutical ingredient (API). This document provides a detailed guide on the application of this compound, a versatile bifunctional linker, for the synthesis of ester-based prodrugs. We will explore the chemical rationale, provide a detailed, field-tested protocol for a model synthesis, and discuss the necessary analytical techniques for characterization and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this linker to enhance drug properties such as membrane permeability, site-specific delivery, and duration of action.
Introduction: The Role of Bifunctional Linkers in Prodrug Design
A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[2] This approach is widely used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The linker's role is paramount; it must form a stable bond with the parent drug for shelf life and transit, yet be cleavable under specific physiological conditions.[3]
This compound is a particularly useful linker due to its distinct, orthogonally reactive functional groups:
-
Carboxylic Acid (-COOH): This group provides a reactive handle for forming stable ester or amide bonds with hydroxyl or amine functionalities on the parent drug.
-
Bromomethyl (-CH₂Br): This is a reactive benzylic halide, an excellent electrophile for alkylation reactions, typically with nucleophiles like thiols or amines.
This bifunctional nature allows for a two-stage synthetic strategy, where one part of the linker is attached to the drug and the other can be used to tune physicochemical properties or attach a targeting moiety. In this note, we focus on the primary application of forming an ester prodrug via the carboxylic acid group.
The Chemistry of Ester Prodrug Formation
The most direct application of this compound is the formation of an ester bond with a parent drug containing a hydroxyl (-OH) or phenolic group. This modification masks the polar hydroxyl group, typically increasing the drug's lipophilicity and, consequently, its ability to permeate biological membranes.[3]
Mechanism: Steglich Esterification
While classic Fischer esterification (acid-catalyzed reaction between a carboxylic acid and an alcohol) is an option, it often requires harsh conditions (strong acid, high heat) that can degrade sensitive drug molecules.[4][5][6] A more robust and milder alternative is the Steglich esterification, which utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[7]
The mechanism proceeds as follows:
-
The carboxylic acid of the linker reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
The alcohol (from the parent drug) then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.
-
DMAP facilitates this nucleophilic attack.
-
The reaction yields the desired ester prodrug and a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for Steglich esterification.
Case Study Protocol: Synthesis of a Terbutaline-Based Prodrug
To provide a practical, hands-on guide, we will detail the synthesis of a novel prodrug derived from Terbutaline. Terbutaline is a β2-adrenergic receptor agonist used as a bronchodilator for asthma.[8] It possesses two phenolic hydroxyl groups that are ideal sites for esterification to enhance its lipophilicity and potentially prolong its duration of action, similar to its known prodrug, Bambuterol.[9][10]
Objective: To synthesize 3,5-bis(((3-(bromomethyl)-4-chlorobenzoyl)oxy)methyl)phenyl)-2-(tert-butylamino)ethan-1-ol by reacting Terbutaline with two equivalents of this compound.
3.1. Materials and Reagents
| Reagent | Supplier | CAS Number | Molecular Weight ( g/mol ) |
| Terbutaline | Sigma-Aldrich | 23031-25-6 | 225.29 |
| This compound | Combi-Blocks | 467442-07-5 | 249.50 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Acros Organics | 538-75-0 | 206.33 |
| 4-Dimethylaminopyridine (DMAP) | Alfa Aesar | 1122-58-3 | 122.17 |
| Dichloromethane (DCM), Anhydrous | Fisher Sci | 75-09-2 | 84.93 |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | 88.11 |
| Hexanes | VWR | 110-54-3 | 86.18 |
3.2. Safety & Handling
-
This compound: This compound is a corrosive solid. It causes severe skin burns and eye damage.[11] Handle only in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
DCC: DCC is a potent skin sensitizer and is toxic. Avoid inhalation and skin contact.
-
DMAP: DMAP is toxic and readily absorbed through the skin. Handle with extreme caution.
-
Solvents: DCM, DMF, and other organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
3.3. Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to final analysis.
Caption: Step-by-step experimental workflow for prodrug synthesis.
3.4. Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Terbutaline (225 mg, 1.0 mmol) and this compound (524 mg, 2.1 mmol).
-
Dissolution: Add 20 mL of anhydrous DCM and 5 mL of anhydrous DMF to dissolve the solids. Stir under a nitrogen atmosphere. Rationale: A solvent mixture is used to ensure all reactants remain in solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reagent Addition: Add DMAP (24 mg, 0.2 mmol). In a separate vial, dissolve DCC (454 mg, 2.2 mmol) in 5 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes. Rationale: Slow addition of DCC controls the reaction rate and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A white precipitate (DCU) will form as the reaction progresses.
-
Monitoring: Check for the consumption of the starting material (Terbutaline) using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexanes:EtOAc. The product spot should be significantly less polar than the Terbutaline spot.
-
Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize DCU precipitation. Filter the mixture through a pad of Celite to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the combined filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Rationale: The acid wash removes residual DMAP and any unreacted DCC, while the bicarbonate wash removes unreacted carboxylic acid linker.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final prodrug.
Characterization and Validation
Confirming the identity, purity, and stability of the synthesized prodrug is a critical, self-validating step.[1][7]
4.1. Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Disappearance of the phenolic -OH protons from Terbutaline. Appearance of new aromatic protons corresponding to the linker moiety. A characteristic singlet around δ 4.5 ppm for the -CH₂Br protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Appearance of a new carbonyl carbon signal (~165 ppm) corresponding to the ester bond. Signals corresponding to the aromatic carbons of the linker. |
| Mass Spec (HRMS-ESI) | The calculated m/z for the [M+H]⁺ ion should match the observed value within a narrow tolerance (e.g., ± 5 ppm), confirming the molecular formula. |
4.2. Purity Assessment
| Technique | Method and Acceptance Criteria |
| HPLC | A reverse-phase HPLC method should be developed (e.g., C18 column, water/acetonitrile mobile phase). The final product should exhibit a purity of ≥95% by peak area integration at a suitable wavelength (e.g., 254 nm). |
4.3. In Vitro Stability (Validation as a Prodrug)
To confirm the compound functions as a prodrug, its cleavage back to the parent drug must be demonstrated.
-
Chemical Hydrolysis: Incubate the prodrug in buffered solutions at various pH levels (e.g., pH 5.5, 7.4, 9.0) at 37 °C.[12]
-
Enzymatic Hydrolysis: Incubate the prodrug in human plasma or with isolated esterase enzymes.[13]
-
Analysis: Monitor the disappearance of the prodrug and the appearance of Terbutaline over time using HPLC. The rate of hydrolysis will determine its half-life and suitability for the desired therapeutic application.
Conclusion
This compound is a highly effective bifunctional linker for synthesizing ester prodrugs of hydroxyl-containing APIs. The Steglich esterification protocol detailed here offers a mild, efficient, and scalable method for this transformation. By temporarily masking polar functional groups, this strategy can significantly improve the lipophilicity and membrane permeability of a parent drug. Rigorous characterization and in vitro stability testing are essential to validate the successful synthesis and prodrug behavior. This application note serves as a comprehensive guide for researchers to confidently employ this valuable tool in their drug development programs.
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BYJU'S. (n.d.). Esterification. Retrieved from [Link]
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Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
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Jadhav, K. R., et al. (n.d.). PRODRUG DESIGN: AN OVERVIEW. PharmaTutor. Retrieved from [Link]
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Organic Chemistry Guru. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Lavis, L. D. (2011). Ester Bonds in Prodrugs. ACS Chemical Biology. Retrieved from [Link]
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Hamadameen, D. Q. (2018). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bambuterol. PubChem. Retrieved from [Link]
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Patsnap. (n.d.). Bambuterol hydrochloride and doxofylline-contained compound preparation and preparation method thereof. Retrieved from [Link]
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Wikipedia. (n.d.). Terbutaline. Retrieved from [Link]
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Alfa Aesar. (2025). SAFETY DATA SHEET: 4-Bromobenzoic acid. Retrieved from [Link]
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Springer, C. J., et al. (1994). Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Creative Biolabs. (n.d.). Physical and Chemical Property Analysis Service. Retrieved from [Link]
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ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents.... Retrieved from [Link]
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Kulkarni, P., & Dora, C. P. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Retrieved from [Link]
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Chen, Q., et al. (2022). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing. Retrieved from [Link]
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American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. Retrieved from [Link]
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National Genomics Data Center. (2025). Strategy-Level Prodrug Synthesis. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and Characterization of New Prodrug Polymers and Study of Their Biological Activity. Retrieved from [Link]
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Lorbek, M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. Retrieved from [Link]
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Eriksson, A., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. Retrieved from [Link]
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By, K., et al. (2018). Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. PMC. Retrieved from [Link]
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- 13. pubs.acs.org [pubs.acs.org]
large-scale synthesis of 3-(Bromomethyl)-4-chlorobenzoic acid derivatives
<-33_22_44_55>>Application Notes and Protocols: Large-Scale Synthesis of 3-(Bromomethyl)-4-chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of this compound and its derivatives. These compounds are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] This guide emphasizes scientifically sound, scalable, and safe protocols, focusing on the free-radical bromination of 4-chloro-3-methylbenzoic acid. It details the reaction mechanism, process optimization, purification strategies, and robust analytical quality control methods. Furthermore, it addresses critical safety and handling procedures necessary for industrial-scale production.
Introduction: Significance and Applications
This compound and its ester derivatives are highly valued chemical intermediates, primarily due to the reactivity of the bromomethyl group.[1] This functional group is a key electrophilic building block, susceptible to nucleophilic substitution, which allows for the facile introduction of diverse molecular fragments.[1] This versatility makes these compounds indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The chlorinated benzoic acid scaffold itself is a common feature in many biologically active molecules.
Key Application Areas:
-
Pharmaceutical Synthesis: Serves as a crucial precursor in the development of novel drug candidates for a range of diseases.[1][2]
-
Agrochemical Development: Utilized in the synthesis of modern pesticides and herbicides.[1]
-
Organic Synthesis: A versatile building block for creating diverse and complex chemical structures in research and development.[1]
Core Synthetic Strategy: Free-Radical Bromination
The most common and industrially viable method for synthesizing this compound derivatives is through the free-radical bromination of the corresponding 4-chloro-3-methylbenzoic acid precursor.[1][3] This reaction selectively targets the benzylic protons of the methyl group.
Reaction Scheme: Starting Material: 4-chloro-3-methylbenzoic acid (or its ester, e.g., methyl 4-chloro-3-methylbenzoate) Reagent: N-Bromosuccinimide (NBS) Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide Solvent: A non-polar solvent such as carbon tetrachloride, chlorobenzene, or 1,2-dichlorobenzene.[1][4][5]
Mechanistic Insights: The Wohl-Ziegler Reaction
The bromination of the benzylic position using NBS proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side-product formation.
The process unfolds in three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, like AIBN, upon heating or UV irradiation, to generate free radicals.[6] These radicals then abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of the 4-chloro-3-methylbenzoic acid, forming a resonance-stabilized benzylic radical.[6][8] This benzylic radical then reacts with a molecule of Br2 (formed in situ from NBS and HBr) to yield the desired brominated product and another bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine.[6]
Caption: Quality Control Workflow.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying any unreacted starting material or byproducts. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product. The benzylic protons (CH2Br) typically appear as a singlet around 4.5-4.8 ppm in ¹H NMR.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. [10][11]
Safety and Handling Protocols
The large-scale synthesis of halogenated compounds involves significant hazards that must be managed through robust safety protocols. [12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, face shields, and appropriate respiratory protection, especially when handling brominating agents. [12][14]* Ventilation: All operations should be conducted in a well-ventilated area or within a fume hood to prevent the inhalation of corrosive and toxic vapors. [12][15]* Handling Brominating Agents (NBS): N-Bromosuccinimide is a lachrymator and an irritant. Avoid contact with skin, eyes, and clothing. [15]It should be handled in a controlled environment.
-
Emergency Procedures: Emergency eyewash stations and safety showers must be readily accessible. [12]Spill kits containing appropriate neutralizing agents, such as sodium thiosulfate for bromine, should be available. [12]* Waste Disposal: All chemical waste must be collected in properly labeled containers and disposed of in accordance with local and federal regulations.
Conclusion
The large-scale synthesis of this compound derivatives is a well-established process that relies on the principles of free-radical chemistry. Success in an industrial setting is contingent upon careful selection of reagents and solvents, precise control of reaction parameters, and a comprehensive understanding of the underlying reaction mechanism. By implementing the robust protocols for synthesis, purification, and quality control outlined in this guide, and by adhering to strict safety standards, researchers and manufacturers can produce these vital chemical intermediates with high purity and yield, enabling the continued development of new pharmaceuticals and other essential chemical products.
References
- Vertex AI Search. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.
- Vertex AI Search. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Scribd. (n.d.). Standard Operating Procedure: Bromine.
- YouTube. (2024, June 7). Bromination safety.
- Vertex AI Search. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- Datapdf. (n.d.). I Free-Radical Bromination of p-Toluic Acid.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications.
- Vertex AI Search. (2023, November 13). Structure and Mechanism: A free radical: is any molecular species capable of independent existence that.
- ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid.
- PubMed. (2007, September 14). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromobenzoic Acid.
Sources
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
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- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-4-chlorobenzoic acid
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve a high-yield, high-purity product.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, typically achieved through the radical bromination of 3-methyl-4-chlorobenzoic acid, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This section addresses the most common issues, their underlying causes, and provides actionable solutions.
Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains
Symptoms:
-
TLC analysis shows a prominent spot corresponding to the starting material, 3-methyl-4-chlorobenzoic acid.
-
NMR of the crude product shows a significant singlet around 2.4-2.5 ppm (benzylic -CH₃) in addition to the desired product's benzylic -CH₂Br singlet around 4.5-4.6 ppm.
-
Lower than expected yield of the final product.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Radical Initiator | Radical initiators like AIBN or benzoyl peroxide have a specific half-life at a given temperature. Insufficient initiator or decomposition before the reaction is complete will halt the radical chain reaction. | 1. Ensure the radical initiator is fresh and has been stored correctly. 2. Add the initiator in portions throughout the reaction, especially for prolonged reaction times. 3. Increase the molar equivalent of the initiator by a small increment (e.g., from 0.05 eq to 0.1 eq). |
| Inadequate Reaction Temperature | The reaction requires a specific activation energy to initiate and sustain the radical chain. If the temperature is too low, the rate of initiation will be slow, leading to an incomplete reaction. | 1. Ensure the reaction mixture is maintained at a consistent reflux temperature for the chosen solvent (e.g., ~77-80 °C for CCl₄, ~110-111 °C for acetonitrile).[1] 2. Use a heating mantle with a temperature controller for precise temperature management. |
| Presence of Radical Inhibitors | Oxygen and other impurities can act as radical scavengers, quenching the radical chain reaction. | 1. Degas the solvent before use by bubbling nitrogen or argon through it. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Deactivated Starting Material | The electron-withdrawing nature of the carboxylic acid group deactivates the benzylic position towards radical abstraction, making the reaction inherently more challenging than with electron-neutral or -donating groups.[2] | 1. Consider converting the carboxylic acid to its methyl ester prior to bromination. The ester is less deactivating, and the acid can be regenerated by hydrolysis after the bromination step.[1] 2. Increase the reaction time, monitoring progress by TLC or GC-MS. |
Issue 2: Formation of Over-Brominated Side Product
Symptoms:
-
Appearance of a new, less polar spot on the TLC plate compared to the desired product.
-
Mass spectrometry analysis of the crude product shows a peak corresponding to the molecular weight of 3-(dibromomethyl)-4-chlorobenzoic acid.
-
¹H NMR may show a singlet around 6.7-6.8 ppm corresponding to the -CHBr₂ proton.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Steps |
| Excess N-Bromosuccinimide (NBS) | Using a significant excess of NBS can lead to a second bromination at the benzylic position, forming the dibrominated species. | 1. Use a stoichiometric amount or a very slight excess of NBS (1.0-1.1 equivalents). 2. Add the NBS portion-wise to the reaction mixture to maintain a low concentration at any given time. |
| Prolonged Reaction Time | Even with the correct stoichiometry, allowing the reaction to proceed for an extended period after the starting material is consumed can lead to over-bromination of the product. | 1. Monitor the reaction closely by TLC or another suitable analytical technique. 2. Once the starting material is consumed, promptly begin the workup procedure. |
Issue 3: Presence of a More Polar Impurity - Suspected Hydrolysis
Symptoms:
-
A new, more polar spot appears on the TLC plate, which may streak.
-
The crude product has a lower melting point than expected and may appear sticky or oily.
-
¹H NMR shows a singlet around 4.7-4.8 ppm, consistent with a benzylic alcohol (-CH₂OH), and a broad singlet for the hydroxyl proton.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Steps |
| Water in the Reaction Mixture | Benzylic bromides are susceptible to nucleophilic substitution, and water is a potential nucleophile. The presence of water, either in the solvent or introduced during the reaction, can lead to the formation of 3-(hydroxymethyl)-4-chlorobenzoic acid.[3] | 1. Use anhydrous solvents for the reaction. 2. Dry all glassware thoroughly before use. 3. Ensure the starting material and reagents are dry. |
| Hydrolysis During Workup | Aqueous workup steps, if not performed carefully, can lead to hydrolysis of the product. | 1. Perform the aqueous wash steps at a low temperature (e.g., with an ice bath). 2. Minimize the contact time between the organic layer containing the product and the aqueous layer. 3. Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after the aqueous wash. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Halogenated solvents like carbon tetrachloride (CCl₄) and chlorobenzene are traditionally used and are effective.[1] However, due to the toxicity of CCl₄, acetonitrile and 1,2-dichloroethane are often preferred alternatives that also give good results.[4] The choice of solvent will influence the reflux temperature, which in turn affects the rate of radical initiation.
Q2: Should I use a radical initiator or a photolamp?
A2: Both methods are effective for initiating the radical chain reaction. Chemical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide are convenient for standard laboratory setups. Photochemical initiation with a UV or a high-wattage visible lamp can also be very effective and can sometimes lead to cleaner reactions, but requires specialized equipment.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 7:3 hexanes:ethyl acetate). The product, this compound, will have a higher Rf value than the more polar starting material, 3-methyl-4-chlorobenzoic acid. Any over-brominated product will be even less polar and have a higher Rf than the desired product, while the hydrolyzed product will be more polar with a lower Rf.
Q4: Is it possible for bromination to occur on the aromatic ring?
A4: While possible, ring bromination is an electrophilic aromatic substitution reaction and is generally disfavored under the radical conditions used for benzylic bromination. The presence of the deactivating carboxylic acid group on the ring further discourages electrophilic attack.[2] To avoid ring bromination, ensure that no strong Lewis or Brønsted acids are present, as these can catalyze electrophilic bromination.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-methyl-4-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-4-chlorobenzoic acid (1.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the suspension.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to obtain this compound as a white solid.
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthetic route to this compound and the key side reactions that can occur.
Caption: Reaction scheme for the synthesis of this compound and major side products.
References
- Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
-
4-Chlorobenzoic Acid. PubChem. [Link]
-
Bromination of Deactivated Aromatics with NBS. ResearchGate. [Link]
- Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.
-
Purification of Products. Chemistry LibreTexts. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
- Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WO2018121050A1.
-
Benzylic Bromination. Chemistry Steps. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. [Link]
-
Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]
- The preparation method of 4- chloromethyl benzoic acid chlorides. CN108358776A.
-
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [Link]
-
Synthesis of 4-hydroxy-2-chlorobenzoic acid. PrepChem.com. [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
- Benzyl bromide synthesis method. CN102329192A.
-
3-thenyl bromide. Organic Syntheses Procedure. [Link]
-
Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of North Florida. [Link]
- A kind of preparation method of p-chloromethyl benzoic acid. CN109503355A.
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 3-(Bromomethyl)-4-chlorobenzoic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 3-(Bromomethyl)-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important chemical intermediate through recrystallization. Here, we will address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The core principle is that most solids, including our target compound, are significantly more soluble in a hot solvent than in the same solvent when it is cold.[3][4]
The process involves dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[5]
The slow and controlled formation of the crystal lattice structure is highly selective and tends to exclude molecules that do not fit perfectly, which in this case are the impurities.[2] This selectivity is the primary reason recrystallization can be a highly effective purification method.
Q2: I don't have solubility data for this compound. How do I select an appropriate recrystallization solvent?
A2: Selecting the right solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit the following characteristics:
-
High solvency at elevated temperatures: The solvent should readily dissolve this compound near its boiling point.
-
Low solvency at room or cold temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery of the purified crystals.
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." The melting point for this compound is reported to be in the range of 218-222 °C, so most common solvents will be suitable in this regard.
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
For halogenated benzoic acids, a good starting point for solvent screening includes polar protic solvents like ethanol and water, polar aprotic solvents like ethyl acetate and acetone, and nonpolar aromatic solvents like toluene. A mixed solvent system, such as ethanol-water, can also be effective.[6]
Here is a systematic approach to solvent screening on a small scale:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will yield a significant amount of crystalline solid upon cooling.
Q3: What are the likely impurities in my crude this compound?
A3: The potential impurities are largely dependent on the synthetic route used. A common method for synthesizing this compound is the radical bromination of 4-chloro-3-methylbenzoic acid using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[7]
Based on this, the primary impurities could include:
-
Unreacted starting material: 4-chloro-3-methylbenzoic acid.
-
Di-brominated byproducts: 3-(Dibromomethyl)-4-chlorobenzoic acid.
-
Reagents and their byproducts: For example, succinimide if NBS is used.
Understanding these potential impurities helps in selecting a solvent that can effectively separate them from the desired product. For instance, the starting material, being more polar due to the methyl group, might have different solubility characteristics than the brominated product.
Troubleshooting Guide
Problem 1: No crystals form upon cooling.
-
Cause: The most common reason is the use of too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[8] Another possibility is that the solution is supersaturated.[8]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be cautious not to boil it to dryness. Once the volume is reduced, allow it to cool again.[8]
-
Induce Crystallization: If you suspect supersaturation, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[8]
-
-
Cooling: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice-water bath, to maximize the yield.[4]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with impure compounds, as impurities can depress the melting point.[2]
-
Solution:
-
Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point. Allow this slightly more dilute solution to cool slowly.[9]
-
Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point. Alternatively, a mixed solvent system might prevent oiling.
-
Problem 3: The recrystallized product is colored, but it should be colorless.
-
Cause: The presence of colored, often polymeric or resinous, impurities that are soluble in the recrystallization solvent.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude solid in the hot solvent, and before hot filtration, add a small amount of activated charcoal (a spatula tip is usually sufficient). The high surface area of the charcoal will adsorb the colored impurities.
-
Boil and Filter: Gently boil the solution with the charcoal for a few minutes to ensure complete adsorption.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. The resulting filtrate should be colorless. Be aware that using too much charcoal can lead to the loss of your desired product due to adsorption.
-
Problem 4: The recovery yield is very low.
-
Cause: Several factors can contribute to low yield:
-
Using too much solvent.[9]
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
Washing the collected crystals with a solvent that is not ice-cold.
-
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Efficient Hot Filtration: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Maximize Precipitation: Cool the filtrate in an ice-water bath for at least 15-20 minutes to ensure maximum crystal formation.
-
Proper Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Experimental Protocols
Safety First: this compound is an irritant. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol assumes a suitable solvent has been identified through screening (e.g., aqueous ethanol or ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Return the flask to the hotplate and boil for a few minutes.
-
Hot Filtration: Pre-heat a filtration setup (a funnel with fluted filter paper and a receiving Erlenmeyer flask). Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the melting point.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | [1] |
| Molecular Weight | 235.46 g/mol | [1] |
| Melting Point | 218-222 °C | |
| Appearance | White to off-white crystalline solid | [10] |
Visualizations
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting recrystallization problems.
References
-
PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Basrah, College of Pharmacy. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]
-
California State University, Northridge. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Florida State University. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2015, February 28). Recrystallization question. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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preventing self-polymerization of 3-(Bromomethyl)-4-chlorobenzoic acid
Welcome to the technical support center for 3-(Bromomethyl)-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and use of this reactive compound, with a primary focus on preventing its self-polymerization. The information herein is curated from established safety protocols and peer-reviewed literature to ensure scientific integrity and experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound.
Q1: My vial of this compound appears viscous, discolored, or has solidified. What happened?
A: This is a strong indication that the material has undergone self-polymerization. The bromomethyl group is highly reactive and can participate in intermolecular reactions, leading to the formation of oligomers or polymers. This process is often accelerated by exposure to moisture, light, heat, and certain metals.[1][2][3][4] The resulting material is a mixture of polymer chains of varying lengths and is likely unsuitable for most synthetic applications.
Q2: Can I still use the material if it shows signs of polymerization?
A: It is strongly advised not to use polymerized material. The presence of oligomers and polymers will introduce significant impurities into your reaction, leading to complex purification challenges and potentially irreproducible results. Furthermore, the exact composition of the polymerized material is unknown, making stoichiometric calculations inaccurate.
Q3: What are the primary triggers for the self-polymerization of this compound?
A: The self-polymerization is typically initiated by factors that promote the formation of reactive intermediates. Key triggers include:
-
Moisture: Reacts slowly with the bromomethyl group, potentially generating acidic byproducts that can catalyze polymerization.[2][4]
-
Heat: Increases the rate of reaction, including polymerization.[1][2][4]
-
Light: Can provide the energy to initiate radical polymerization pathways.[2][3][4]
-
Metals: Certain metals can catalyze Friedel-Crafts-type alkylation reactions between molecules. Unstabilized benzyl halides can undergo self-condensation in the presence of common metals (excluding nickel and lead).[2][5]
-
Bases: Strong bases can promote elimination or substitution reactions that may lead to polymerization.[1][5]
Q4: How can I prevent self-polymerization during storage?
A: Proper storage is critical. Follow these guidelines:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended, but ensure the container is well-sealed to prevent condensation upon removal. Do not store in direct sunlight.[2][4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Container: Use glass containers with tightly sealed caps.[3] Avoid metal containers, especially those made of steel, aluminum, or brass.[2][5]
-
Inhibitors: For long-term storage, consider adding a radical inhibitor, though this may need to be removed before use depending on your specific application.
Q5: What are the best practices for handling this compound to avoid polymerization?
A: Handle the compound in a well-ventilated area, preferably in a fume hood.[2] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2] Minimize exposure to the atmosphere. Weigh out the required amount quickly and reseal the container promptly. Use clean, dry glassware and utensils. Avoid contact with incompatible materials such as strong bases, oxidizing agents, and reactive metals.[1][5]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the self-polymerization of this compound.
Issue 1: Visual Inspection Suggests Polymerization
| Symptom | Potential Cause | Recommended Action |
| Increased viscosity or solidification | Self-polymerization has occurred. | Discard the material according to institutional safety protocols. Do not attempt to use it in your reaction. |
| Discoloration (yellowing or browning) | Onset of degradation or polymerization. | The material is likely impure. Consider purification if possible, but it is generally safer to use a fresh batch. |
Issue 2: Inconsistent or Poor Reaction Yields
| Symptom | Potential Cause | Recommended Action |
| Lower than expected yield | The starting material may have partially polymerized, reducing the concentration of the active monomer. | Use a fresh vial of the starting material. Verify the purity of the material before use using analytical techniques. |
| Formation of insoluble byproducts | The polymerized starting material is precipitating out of the reaction mixture. | Filter the reaction mixture to remove the insoluble material. Consider optimizing the reaction conditions to minimize side reactions. |
| Complex mixture of products | The reactive ends of the polymerized starting material are participating in side reactions. | Isolate and characterize the major byproducts to understand the side reactions. Redesign the synthesis with a fresh, pure starting material. |
III. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, inspect the vial for any signs of polymerization.
-
If the material is in a manufacturer's sealed container, store it in a refrigerator (2-8 °C).
-
For opened containers, flush the headspace with an inert gas (argon or nitrogen) before sealing.
-
Wrap the container in aluminum foil to protect it from light.[2][4]
-
Place the sealed and wrapped container in a secondary container with a desiccant.
-
Store the secondary container in a refrigerator.
Protocol 2: Analytical Verification of Material Quality
To ensure the integrity of your this compound before use, consider the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of the characteristic benzylic protons of the bromomethyl group and to detect the formation of new signals that would indicate polymerization.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present and may show changes in the fingerprint region if polymerization has occurred.[7][8]
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on size and can definitively identify the presence of higher molecular weight oligomers and polymers.[6]
IV. Visualization of Self-Polymerization and Prevention
Mechanism of Self-Polymerization
The self-polymerization can proceed through various mechanisms, including Friedel-Crafts alkylation where the bromomethyl group of one molecule reacts with the aromatic ring of another.
Caption: Simplified pathway of self-polymerization.
Preventative Workflow
A systematic approach to handling and using this compound can significantly mitigate the risk of self-polymerization.
Caption: Recommended workflow for handling the compound.
V. References
-
Vertex AI Search. (2013). Benzyl-Bromide - Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%.
-
New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY.
-
Santa Cruz Biotechnology. Benzyl bromide.
-
Fisher Scientific. Material Safety Data Sheet Benzyl bromide.
-
Gaza, S., et al. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. PubMed.
-
Machl, F., et al. (1998). Kinetic Treatment of Slow Initiation in Living Carbocationic Polymerization and Investigation of Benzyl Halides as Initiators for the Polymerization of Isobutylene. ACS Publications.
-
BLD Pharm. 4-BROMOMETHYL-3-CHLOROBENZOIC ACID SDS, 467442-07-5 Safety Data Sheets.
-
ResolveMass Laboratories. Top Analytical Techniques for Characterizing Custom Polymers.
-
ResearchGate. Degradation pathway for 3-chlorobenzoic acid by....
-
Chemspace. Buy Methyl 3-(bromomethyl)-4-chlorobenzoate | 220464-68-6.
-
Al-Shemmeri, T. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
-
Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PMC - NIH.
-
Ginzburg, A., et al. (2020). Detection challenges in quantitative polymer analysis by liquid chromatography. PMC - NIH.
-
RQM+. (2014). The Basics of Polymer Analysis: Techniques & Solutions.
-
AZoM. A Guide to Polymer Analysis Techniques.
-
Google Books. Analytical Methods for Polymer Characterization.
-
Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PubMed.
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- 7. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rqmplus.com [rqmplus.com]
Technical Support Center: Optimizing Substitutions on 3-(Bromomethyl)-4-chlorobenzoic Acid
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitutions on 3-(bromomethyl)-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and streamline their synthetic workflows involving this versatile reagent. Here, we synthesize fundamental principles of physical organic chemistry with practical, field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the highly reactive primary benzylic bromide, which is an excellent electrophile for a variety of nucleophiles. As a benzylic halide, it readily participates in nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism.[1] However, given its primary nature, the SN2 pathway is generally favored, especially with good nucleophiles in polar aprotic solvents.[2]
The presence of a chloro and a carboxylic acid group on the aromatic ring introduces electronic effects that modulate the reactivity of the benzyglic position. These electron-withdrawing groups can influence the transition state energy of the substitution reaction.[3] This guide will delve into the practical implications of these structural features and provide solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered when working with this compound.
Q1: My reaction is showing low conversion, and I'm recovering a lot of starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion can stem from several factors. Firstly, the nucleophilicity of your incoming group might be insufficient. Benzylic bromides are reactive, but weak nucleophiles may require more forcing conditions. Secondly, inadequate temperature or reaction time can lead to incomplete reactions. Lastly, the choice of solvent and base is critical.
-
Enhancing Nucleophilicity: If you are using a neutral nucleophile like an alcohol or a thiol, deprotonating it with a suitable base to form the corresponding alkoxide or thiolate will dramatically increase its nucleophilicity and reaction rate.[4]
-
Optimizing Temperature: While room temperature is a good starting point, gently heating the reaction mixture to 40-60 °C can significantly accelerate the rate of substitution. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the effective nucleophilicity.[5]
-
Base Selection: Ensure you are using at least a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to neutralize the HBr generated during the reaction. This prevents the protonation of your nucleophile, which would render it inactive.
Q2: I'm observing a significant amount of a polar byproduct that is not my desired product. What could it be?
A2: The most common polar byproduct in reactions with this compound is 3-(hydroxymethyl)-4-chlorobenzoic acid. This results from the hydrolysis of the starting material, where water acts as a nucleophile.[6]
-
Mitigation Strategy: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. If your nucleophile is an alcohol, it may contain trace amounts of water. Drying the alcohol over molecular sieves before use can be beneficial. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q3: When using an amine as a nucleophile, I'm getting a complex mixture of products. Why is this happening?
A3: This is a classic issue of over-alkylation. After the initial substitution to form a secondary amine, the product is still nucleophilic and can react with another molecule of the starting material to form a tertiary amine. This process can even continue to form a quaternary ammonium salt.[7]
-
Control Measures: To favor the formation of the secondary amine, use a large excess of the primary amine nucleophile (e.g., 5-10 equivalents). This statistical approach ensures that the benzylic bromide is more likely to encounter a molecule of the primary amine rather than the secondary amine product. The excess amine can be removed during the work-up.
Q4: The carboxylic acid group seems to be interfering with my reaction. Should I protect it?
A4: Yes, protecting the carboxylic acid is a highly recommended strategy, especially when using basic or strongly nucleophilic reagents. The acidic proton of the carboxylic acid can be deprotonated by bases, and the resulting carboxylate can act as a competing nucleophile, potentially leading to dimerization or polymerization.
-
Protection Strategy: The most common and effective way to protect a carboxylic acid is to convert it into an ester, such as a methyl or ethyl ester.[8] This can be achieved through a Fischer esterification reaction by refluxing the starting material in methanol or ethanol with a catalytic amount of a strong acid like sulfuric acid.[9] The ester can be readily hydrolyzed back to the carboxylic acid at the end of your synthetic sequence under basic or acidic conditions.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Low Product Yield and Starting Material Recovery
This guide provides a systematic approach to diagnosing and resolving low reaction yields.
Caption: Decision workflow for troubleshooting low reaction yields.
Guide 2: Identification and Mitigation of Byproducts
This guide focuses on identifying and preventing the formation of common impurities.
| Observed Issue | Potential Byproduct | Identification Method | Cause | Prevention Strategy |
| A new, more polar spot appears on TLC. | 3-(Hydroxymethyl)-4-chlorobenzoic acid | LC-MS (Mass = 186.0 g/mol for C₈H₇ClO₃). ¹H NMR: disappearance of the benzylic bromide singlet (~4.5-4.7 ppm) and appearance of a new singlet for the benzylic alcohol (~4.7-4.9 ppm). | Hydrolysis of the starting material by trace water. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| A complex mixture of products when reacting with amines. | Over-alkylation products (tertiary amine, quaternary ammonium salt). | LC-MS will show peaks corresponding to the addition of multiple starting material units to the amine. | The secondary amine product is still nucleophilic and competes with the starting amine. | Use a large excess (5-10 equivalents) of the starting amine nucleophile. |
| Formation of a high molecular weight, insoluble material. | Polymeric ester/anhydride species. | Insoluble in common organic solvents. Mass spectrometry may show repeating units. | The carboxylate of one molecule attacks the benzylic bromide of another, especially in the presence of a base and without a protected carboxylic acid. | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the substitution reaction. |
Guide 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective reaction monitoring is key to optimizing conditions and knowing when to quench the reaction.
General TLC Protocol:
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Eluent Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.
-
For the starting material, this compound, a system of 30-50% ethyl acetate in hexane with the addition of 1% acetic acid is often effective. The acetic acid helps to reduce tailing of the carboxylic acid spots.[10]
-
The product's polarity will depend on the nucleophile. For example, an ether product will be less polar than the starting carboxylic acid, while an amino-substituted product might be more polar. Adjust the eluent polarity accordingly. A less polar product will have a higher Rf value.[3]
-
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize the spots under a UV lamp at 254 nm.
Interpreting the TLC Plate:
-
Successful Reaction: The spot corresponding to the starting material will diminish over time, and a new spot for the product will appear.
-
Incomplete Reaction: Both starting material and product spots will be present.
-
Side Reactions: Multiple new spots will appear.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Alcohol (Ether Synthesis)
This protocol describes the synthesis of an ether derivative, such as 4-chloro-3-(methoxymethyl)benzoic acid, from this compound.
Sources
- 1. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Organic Synthesis
Welcome to the Technical Support Center for troubleshooting low yields in organic reactions. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that adversely affect reaction outcomes. Our approach is systematic, addressing potential issues from starting materials through to final purification.
Part 1: Pre-Reaction Troubleshooting & Starting Material Integrity
A successful reaction begins long before the reagents are mixed. The quality and purity of your starting materials, reagents, and solvents are the foundation of a high-yielding synthesis.[1]
FAQ: Starting Materials and Reagents
Question: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?
Answer: Absolutely. The purity and integrity of your starting materials and reagents are paramount. Several factors could be at play:
-
Degradation: Many organic compounds, especially complex molecules or highly reactive species, can degrade over time, even when stored under recommended conditions.[1] Impurities might form that can inhibit the reaction or act as catalysts for undesired side reactions.[2]
-
Incorrect Stoichiometry: An error in weighing your starting materials or determining the concentration of a reagent solution is a common source of low yield.[3] Forgetting to account for the purity of a reagent (e.g., using a 95% pure starting material but calculating for 100%) can also lead to an incorrect stoichiometric ratio.
-
Catalyst Deactivation: Catalysts, by their nature, are often sensitive. They can be deactivated by exposure to air, moisture, or impurities in the reaction mixture.[4] Ensure catalysts are stored under the appropriate inert conditions and are not past their effective lifespan.[1]
Troubleshooting Protocol: Validating Starting Materials
-
Purity Analysis: Before starting a reaction, especially after a previously failed attempt, re-analyze your starting materials.
-
NMR Spectroscopy: Take a ¹H NMR spectrum of your starting material. Compare it to a known reference spectrum to check for impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can help identify the presence of impurities and confirm the molecular weight of your starting material.
-
-
Reagent Titration: For highly reactive reagents like organometallics (e.g., n-BuLi, Grignard reagents), their concentration can change over time. It is best practice to titrate them before use to determine the active concentration.
-
Use Fresh Materials: If there is any doubt about the quality of a reagent, use a freshly opened bottle or a newly purified batch.[1]
Part 2: Optimizing Reaction Conditions
The environment in which a reaction occurs plays a critical role in its success. Solvent, temperature, and reaction time are key variables that must be carefully controlled.[5]
FAQ: Solvents and Reaction Environment
Question: How critical is my choice of solvent, and could it be the cause of my low yield?
Answer: The choice of solvent is crucial as it can dramatically influence reaction rates, equilibria, and even the reaction mechanism itself.[6][7] A solvent does more than just dissolve reactants; it can stabilize transition states, solvate intermediates, and participate in the reaction.[6]
Key solvent properties to consider:
-
Polarity: The polarity of the solvent can affect the solubility of reactants and stabilize charged intermediates. For example, SN1 reactions are favored in polar protic solvents, while SN2 reactions are faster in polar aprotic solvents.[6][8]
-
Boiling Point: The boiling point dictates the maximum temperature for a reaction at atmospheric pressure. Reactions requiring higher energy input will need higher-boiling solvents.[6]
-
Purity (especially water content): For many reactions, particularly those involving organometallics or other water-sensitive reagents, the presence of even trace amounts of water in the solvent can quench the reagent and halt the reaction.[1]
Troubleshooting Protocol: Solvent and Temperature Optimization
-
Solvent Purity: For moisture-sensitive reactions, always use anhydrous solvents.[1] Consider using freshly distilled solvents or those from a solvent purification system.
-
Small-Scale Test Reactions: Before committing to a large-scale reaction, run a series of small-scale experiments to screen different solvents. Monitor the progress by TLC or LC-MS to find the solvent that gives the cleanest and fastest conversion.
-
Temperature Control: Ensure your reaction temperature is accurately monitored and controlled. For exothermic reactions, ensure adequate cooling to prevent runaway reactions and the formation of side products.[9] For reactions that require heating, use a stable heat source like an oil bath with a temperature controller.
-
Reaction Monitoring: A common error is to run a reaction for too long or not long enough.[10] Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time, which is often the point of maximum product formation before significant decomposition or side product formation occurs.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing low reaction yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Part 3: Post-Reaction Work-up and Purification
A significant amount of product can be lost during the isolation and purification stages.[11][12] A high-yielding reaction can easily turn into a low-yielding one through a poorly executed work-up.[12]
FAQ: Product Loss During Work-up and Purification
Question: My crude analysis (TLC/NMR) shows good conversion to the product, but my isolated yield is very low. Where could I be losing my compound?
Answer: This is a very common and frustrating problem. The loss of product after the reaction is complete often points to issues in the work-up or purification steps.
-
Aqueous Work-up:
-
Emulsions: The formation of a stable emulsion between the organic and aqueous layers during extraction can make separation difficult and lead to significant product loss.[1][13]
-
Incorrect pH: If your product has acidic or basic functional groups, its solubility in the aqueous layer will be highly pH-dependent. Ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form.[1]
-
Product Solubility: Some organic products have a degree of solubility in the aqueous phase. Minimizing the number of aqueous washes or back-extracting the combined aqueous layers can help recover this dissolved product.[1][12]
-
-
Purification (Column Chromatography):
-
Compound Instability: Some compounds are unstable on silica or alumina gel, leading to decomposition on the column.[1]
-
Irreversible Adsorption: Highly polar compounds may bind too strongly to the stationary phase and fail to elute.
-
Co-elution: If the product and a major impurity have very similar polarities, it can be difficult to separate them, leading to the discarding of mixed fractions and a lower isolated yield of the pure product.[1]
-
Troubleshooting Protocol: Minimizing Post-Reaction Losses
-
Optimize Extractions:
-
To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[13]
-
Before a large-scale work-up, test the pH of a small sample to determine the optimal pH for extraction.
-
Always save all layers and washes until you have successfully isolated your product and confirmed the yield.[12]
-
-
Improve Chromatography:
-
TLC Analysis First: Always determine the optimal eluent system using TLC before running a column.[1]
-
Deactivate Silica: If you suspect your compound is acid-sensitive, you can "deactivate" the silica gel by pre-treating it with a base like triethylamine mixed in the eluent.[1]
-
Alternative Methods: If your compound is unstable on silica, consider other purification methods like recrystallization, distillation, or preparative HPLC.
-
Data Summary: Common Issues and Solutions
| Problem Area | Common Cause | Diagnostic Technique | Primary Solution |
| Starting Materials | Impurities or degradation | NMR, LC-MS | Use fresh or purified materials.[1][2] |
| Incorrect stoichiometry | Re-weighing, Titration | Carefully re-calculate and measure all reagents.[3] | |
| Reaction Conditions | Presence of water/air | --- | Use anhydrous solvents and an inert atmosphere.[1] |
| Sub-optimal solvent | Small-scale test reactions | Screen a variety of solvents.[6][14] | |
| Incorrect temperature/time | Reaction monitoring (TLC, LC-MS) | Optimize temperature and monitor for completion.[10][15] | |
| Work-up/Purification | Emulsion formation | Visual inspection | Add brine; filter through Celite.[1][13] |
| Product loss to aqueous layer | TLC/LC-MS of aqueous layer | Adjust pH; back-extract aqueous layers.[1][12] | |
| Decomposition on silica gel | TLC streaking/spotting | Deactivate silica; use alternative purification.[1] |
References
- Vertex AI Search. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
- Benchchem. (2025). Technical Support Center: Optimizing Organic Reaction Yields.
- Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions?
- Chemistry For Everyone. (2025). How Can You Explain Low Percent Yield In Chemistry?
- Sigma-Aldrich.
- University of Rochester, Department of Chemistry. How To: Improve Yield.
- ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- National Institutes of Health. (2011). Development of Predictive Tools for Optimizing Organic Reactions. Molecules.
- CENTURY Tech. (2024). Explaining Lower Yields | Chemistry.
- PRISM BioLab. (2023).
- Reddit. (2015). In organic chemistry, what is the significance of using different solvents?
- Reddit. (2017).
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- TutorChase. How do impurities impact percentage yield?
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Chemistry For Everyone. (2025). How Do Impurities Affect Percent Yield In Chemistry?
- Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Wikipedia. Yield (chemistry).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- ResearchGate. (2017).
- Chemistry For Everyone. (2025). How Can Impurities Reduce Your Percent Yield?
- Benchchem. (2025).
- Wikipedia. Solvent effects.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
- University of York, Department of Chemistry. Problems with extractions.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry For Everyone. (2025). How Do Products Influence Percent Yield In Chemistry?
- ReAgent. (2020). What Is The Role Of A Solvent In A Chemical Reaction?
- Reddit. (2018).
- Quora. (2024). What are some common mistakes made when solving problems involving organic reaction mechanisms?
- Chemistry For Everyone. (2025). What Are Common Mistakes In Chemistry Synthesis Reactions?
- Quora. (2013). In organic chemistry, why is my percent yield so low?
- Organic Chemistry: How to…. (2022). Approach to Synthesis Problems.
- Reddit. (2023). Keep screwing up + not making any progress.
- Quora. (2020). I am unable to remeber reactions in organic chem during exam though I know the mechanism of reaction.
- Quora. (2019). I am very weak in Organic chemistry.I understand all the reactions but unable to apply those while solving questions. How should I do to solve the problems easily in organic chemistry?
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Technical Support Center: Purity Assessment of 3-(Bromomethyl)-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical resource for the analytical methods used to assess the purity of 3-(Bromomethyl)-4-chlorobenzoic acid. As a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount to ensure the reliability, reproducibility, and safety of subsequent reactions and final products. This document is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting insights to empower researchers in their analytical endeavors.
The Critical Role of Purity Analysis
This compound is a reactive molecule, and impurities can arise from its synthesis, degradation, or improper storage. These impurities can have significant downstream consequences, including altered reaction kinetics, formation of unwanted byproducts, and potential toxicity in final pharmaceutical products. Therefore, robust analytical methods are essential for quality control and to ensure the integrity of research and development processes.
Potential Impurities:
Common impurities in commercially available this compound can originate from the synthetic route, which often involves the bromination of a substituted toluene derivative.[1] Potential impurities may include:
-
Isomeric Impurities: Positional isomers such as compounds with the bromomethyl group at different positions on the benzene ring.[1]
-
Residual Starting Materials: Unreacted precursors from the synthesis process.[1]
-
Over-brominated or Under-brominated Species: Molecules with more than one or no bromomethyl groups.[1]
-
Hydrolysis Products: The bromomethyl group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxymethyl derivative.
-
Residual Solvents: Solvents used during synthesis and purification.[1]
Chromatographic Methods: The Workhorse of Purity Assessment
Chromatographic techniques are powerful for separating the main component from its impurities, allowing for both qualitative identification and quantitative determination of purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like this compound.[2]
Frequently Asked Questions (FAQs) & Troubleshooting for HPLC Analysis:
-
Q1: What is a suitable starting HPLC method for this compound?
-
A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water containing an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[3][4] UV detection at a wavelength around 227 nm or 254 nm is generally effective.[1][3]
-
-
Q2: I'm observing poor peak shape (tailing or fronting). What could be the cause and how can I fix it?
-
Cause: Peak tailing can be caused by secondary interactions between the acidic analyte and active sites on the silica-based column packing. Peak fronting might indicate column overload.
-
Solution:
-
Tailing: Lowering the mobile phase pH with an acid modifier (e.g., 0.1% TFA) can suppress the ionization of the carboxylic acid group, reducing secondary interactions. Using a highly deactivated "base-deactivated" column can also be beneficial.
-
Fronting: Reduce the sample concentration or injection volume.
-
-
-
Q3: My peaks are not well-resolved. How can I improve the separation?
-
Solution:
-
Optimize the Gradient: Adjust the gradient slope. A shallower gradient will provide more time for separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of acidic compounds.
-
Try a Different Stationary Phase: If resolution issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
-
-
Q4: Can I use protic solvents like methanol as a sample diluent?
-
It is generally advisable to avoid prolonged storage of this compound in protic solvents like methanol or ethanol, as this can lead to esterification of the carboxylic acid group, forming an impurity.[2] If a protic solvent is necessary for the mobile phase, the stability of the analyte in the mobile phase should be confirmed.[2] For sample preparation, aprotic solvents like acetonitrile are preferred.
-
Experimental Protocol: A General RP-HPLC Method
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[3] |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 227 nm or 254 nm[1][3] |
| Injection Volume | 10-20 µL |
| Sample Preparation | 1 mg/mL solution in acetonitrile[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. However, due to the low volatility and thermal lability of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form.
Frequently Asked Questions (FAQs) & Troubleshooting for GC-MS Analysis:
-
Q1: Why can't I directly inject this compound into the GC?
-
The carboxylic acid group makes the molecule polar and prone to thermal degradation in the hot injection port. This leads to poor peak shape and inaccurate quantification.
-
-
Q2: What derivatization methods are suitable for this compound?
-
Silylation: Reacting the carboxylic acid with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester is a common and effective method.[5]
-
Esterification: Reaction with an alcohol (e.g., methanol with an acid catalyst) to form a methyl ester is another option.
-
-
Q3: I am seeing multiple peaks for my derivatized sample. What could be the reason?
-
Incomplete Derivatization: The reaction may not have gone to completion. Optimize the reaction conditions (time, temperature, reagent excess).
-
Side Reactions: The derivatizing agent may have reacted with other functional groups or impurities.
-
Degradation: The derivatized product might be unstable under the GC conditions. Try a lower injection port temperature or a faster temperature ramp.
-
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide valuable information about the chemical structure of the main component and can help in the identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[6]
Frequently Asked Questions (FAQs) & Troubleshooting for NMR Analysis:
-
Q1: What are the expected ¹H NMR signals for this compound?
-
You would expect to see signals for the aromatic protons and the methylene protons of the bromomethyl group. The exact chemical shifts will depend on the solvent used. In a non-polar solvent like CDCl₃, the carboxylic acid proton will be a broad singlet at a high chemical shift (typically >10 ppm).
-
-
Q2: How can I use NMR to assess purity?
-
Qualitative Assessment: The presence of unexpected signals in the ¹H or ¹³C NMR spectrum indicates the presence of impurities.
-
Quantitative Assessment (qNMR): By integrating the signals of the analyte and a certified internal standard of known purity, the purity of the analyte can be accurately determined.[7] Benzoic acid is a commonly used internal standard for qNMR.[7]
-
-
Q3: I see broad signals in my ¹H NMR spectrum. What could be the cause?
-
Aggregation: The molecule may be aggregating in the chosen solvent. Try a more polar solvent or a lower concentration.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: The carboxylic acid proton often undergoes rapid chemical exchange, leading to a broad signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Frequently Asked Questions (FAQs) & Troubleshooting for FTIR Analysis:
-
Q1: What are the key characteristic IR absorption bands for this compound?
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.
-
C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.
-
C-Cl stretch: Also in the fingerprint region, typically between 800-600 cm⁻¹.
-
A spectrum for the similar compound 3-bromo-4-chlorobenzoic acid is available in public databases.[8]
-
-
Q2: Can I use FTIR to quantify impurities?
-
While FTIR is excellent for qualitative analysis, it is generally not the preferred method for accurate quantification of low-level impurities due to its lower sensitivity compared to chromatographic techniques. However, it can be useful for identifying the presence of major impurities with distinct functional groups.
-
Thermal Analysis: Assessing Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the melting point, thermal stability, and decomposition profile of the compound.
Frequently Asked Questions (FAQs) & Troubleshooting for Thermal Analysis:
-
Q1: What information can I get from a DSC analysis?
-
DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, the primary information obtained is its melting point, which is a key indicator of purity. A broad melting range or a melting point lower than the literature value can suggest the presence of impurities. The melting point of 3-bromo-4-chlorobenzoic acid is reported to be in the range of 218-223 °C.[9][10]
-
-
Q2: What does a TGA analysis tell me?
-
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of the compound and to identify the presence of volatile impurities or residual solvents.
-
-
Q3: My DSC thermogram shows multiple thermal events before the melting point. What could this indicate?
-
This could be due to the presence of polymorphs (different crystalline forms of the same compound), the melting of impurities, or solid-solid phase transitions.
-
References
-
Chromatography Today. (n.d.). 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
KoreaScience. (2020). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Retrieved from [Link]
-
SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Retrieved from [Link]
-
Molecules. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6BrClO2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
BIPM. (2023). Octad of standards for qNMR purity measurements. Retrieved from [Link]
-
ResearchGate. (2017). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Retrieved from [Link]
-
MDPI. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
-
FooDB. (2011). Showing Compound m-Chlorobenzoic acid (FDB022682). Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Chlorobenzoic acid, TMS derivative. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]
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- 6. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 7. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 8. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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strategies to improve the regioselectivity of reactions involving this compound
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you master the control of regioselectivity in your chemical reactions. As Senior Application Scientists, we aim to explain not just the protocols but the underlying principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the core concepts that underpin regioselective control. Understanding these principles is the first step to troubleshooting and optimizing your reactions.
Q1: What is regioselectivity and why is it a critical issue in synthesis?
A: Regioselectivity refers to the preference of a chemical reaction to occur at one specific position or region of a molecule over all other possible positions.[1] For a multifunctional compound, a reagent could potentially react at several sites. A highly regioselective reaction will yield predominantly one structural isomer, while a non-selective reaction results in a mixture of products.
Controlling regioselectivity is crucial because different regioisomers of a molecule can have vastly different physical, chemical, and biological properties. In drug development, for instance, only one specific isomer may exhibit the desired therapeutic effect, while others could be inactive or even toxic. Mastering regioselectivity is essential for maximizing the yield of the desired product, simplifying purification processes, and reducing time and cost associated with separating unwanted isomers.[2]
Q2: What are the primary forces that govern the regiochemical outcome of a reaction?
A: The outcome of a reaction is a competition between different possible pathways, each with its own energy profile. The product distribution is determined by the relative energy barriers of these competing pathways. Three main factors are exploited to control which pathway is favored:
-
Electronic Effects: This relates to how the electron density is distributed across the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can make certain positions more or less reactive toward electrophiles or nucleophiles.[3][4] These effects can operate through bonds (inductive effects) or through pi systems (resonance effects).
-
Steric Effects: This involves the spatial arrangement of atoms and groups within a molecule.[5] Large, bulky groups can physically block a reagent from approaching a potential reaction site, thereby directing the reaction to a less hindered position.[5][6] This is known as steric hindrance.
-
Catalyst and Reagent Control: Modern synthetic chemistry heavily relies on catalysts and specialized reagents to direct reactions. This can involve:
Part 2: Troubleshooting Guide - Strategies for Enhancing Regioselectivity
This section is designed to help you troubleshoot specific experimental challenges and provides actionable strategies to improve the regioselectivity of your reactions.
Issue 1: My reaction produces an inseparable mixture of regioisomers. How can I improve the selectivity based on the substrate's electronic properties?
A: When electronic effects are the dominant factor, you can often steer the reaction by modifying the substrate or choosing reagents that are more sensitive to electronic differences.
-
For Electrophilic Aromatic Substitution:
-
Problem: A mixture of ortho, para, and meta products is forming.
-
Analysis: The regioselectivity in electrophilic aromatic substitution is dictated by the nature of the substituent already on the ring. Electron-donating groups (e.g., -OH, -NH2, -OR, alkyl groups) activate the ring and direct incoming electrophiles to the ortho and para positions.[10] Electron-withdrawing groups (e.g., -NO2, -CN, -C=O) deactivate the ring and direct to the meta position.[3][11]
-
Strategy 1 (Enhance Directing Effect): If possible, temporarily switch the existing substituent to one with a stronger directing effect. For example, if you have a weakly directing alkyl group and desire ortho/para selectivity, the introduction of a strongly activating group like an ether could improve the outcome.
-
Strategy 2 (Understand Competing Effects): Halogens are an exception; they are deactivating yet ortho/para directing because their inductive electron withdrawal (-I) outweighs their resonance donation (+M).[3] Understanding this balance is key.
-
-
For Reactions like the Diels-Alder Cycloaddition:
-
Problem: The reaction yields a mixture of regioisomers.
-
Analysis: The regioselectivity of the Diels-Alder reaction is almost entirely governed by electronic effects.[12] The reaction is most efficient between an electron-rich diene and an electron-poor dienophile. The partial positive and negative charges on the termini of the diene and dienophile align to favor one constitutional isomer.[12]
-
Strategy: To improve selectivity, ensure a strong electronic mismatch. Use a diene with a potent electron-donating group (e.g., -OMe) and a dienophile with a strong electron-withdrawing group (e.g., -NO2, -CN).[12]
-
Diagram 1: Electronic Control in Diels-Alder Reactions
Caption: Alignment of partial charges dictates the major product in a Diels-Alder reaction.
Issue 2: The reaction is occurring at the most accessible site, but I need it to happen at a more sterically hindered position. How can I use steric effects to my advantage?
A: Steric hindrance is a powerful tool for controlling regioselectivity.[5] If a reaction naturally favors the least hindered site, you can reverse this preference by strategically adding or removing bulk from the substrate or reagent.
-
Strategy 1: Employ Bulky Reagents. A sterically demanding reagent will have difficulty approaching a crowded reaction site. For example, when deprotonating a ketone with two different alpha-protons, using the bulky base lithium diisopropylamide (LDA) will selectively remove the proton from the less sterically hindered carbon, forming the kinetic enolate.
-
Strategy 2: Use Protecting Groups. If your molecule has two similar reactive sites, you can temporarily block the more reactive or less hindered one with a protecting group.[13] This forces the reaction to occur at the desired, previously less-favorable position. After the reaction, the protecting group is removed.
-
Strategy 3: Modify Catalyst Ligands. In metal-catalyzed reactions, the ligands on the metal center create a "pocket" around the active site. Using larger, bulkier ligands can block certain approaches of the substrate, thereby favoring the formation of a specific regioisomer. This is a common strategy in hydroformylation to favor the linear aldehyde over the branched one.[1]
Diagram 2: Steric Hindrance Directing a Reaction
Caption: A bulky reagent is sterically hindered from attacking Site A, favoring reaction at Site B.
Issue 3: I need to functionalize a specific C-H bond in a complex molecule, but my current methods are unselective. How can directing groups solve this?
A: Directing groups (DGs) are a cornerstone of modern synthetic chemistry for achieving high regioselectivity in C-H functionalization.[8] A directing group is a functional group on the substrate that coordinates to the metal catalyst, acting as an "anchor" and delivering the catalyst to a specific, nearby C-H bond.[7]
-
How it Works: The directing group and the target C-H bond form a stable, five- or six-membered metallacycle intermediate with the catalyst. This is often both kinetically and thermodynamically favored over random C-H activation elsewhere in the molecule.[14]
-
Choosing a Directing Group: A wide variety of functional groups can act as directing groups. The choice depends on the specific reaction and the catalyst being used. Common examples are pyridines, amides, and carboxylic acids.
| Directing Group (DG) | Target Reaction | Metal Catalyst | Typical Position |
| Pyridine | C-H Arylation | Palladium (Pd) | ortho to the C-Py bond |
| Amide (-CONH-R) | C-H Olefination | Rhodium (Rh) | ortho to the C-Amide bond |
| Carboxylic Acid (-COOH) | C-H Acetoxylation | Palladium (Pd) | ortho to the C-COOH bond |
-
Troubleshooting with Directing Groups:
-
Problem: The directing group is difficult to install or remove.
-
Solution: Consider using a transient directing group . These groups are formed in situ from a common functional group (like a ketone or aldehyde) and an additive (like an amino acid). They guide the reaction and are then hydrolyzed during workup, regenerating the original functional group in a single operation.[7]
-
Diagram 3: Mechanism of a Directed ortho-Metalation
Caption: A directing group guides a metal catalyst to a specific C-H bond for selective functionalization.
Part 3: Experimental Protocol - Ligand-Controlled Regiodivergent Heck Reaction
This section provides a generalized protocol illustrating how ligand choice can completely reverse the regioselectivity of a reaction, providing access to two different products from the same starting materials.
Objective: To demonstrate catalyst-controlled regioselectivity in the Heck vinylation of an electron-rich olefin. Depending on the ligand used, the aryl group can be directed to either the internal (branched) or terminal (linear) position of the double bond.
Reaction: (Self-generated image for illustrative purposes)
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Electron-Rich Olefin (e.g., Butyl Vinyl Ether)
-
Palladium Precatalyst (e.g., Pd(OAc)2)
-
Phosphine Ligand (see table below)
-
Base (e.g., Cy2NMe)
-
Anhydrous Solvent (e.g., Toluene)
Protocol A: Synthesis of the Branched Product
-
To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (2 mol%) and a bulky, electron-rich phosphine ligand like P(t-Bu)3 (4 mol%).
-
Add the anhydrous toluene, followed by the aryl halide (1.0 equiv), the olefin (1.5 equiv), and the base (1.5 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the branched isomer.
Protocol B: Synthesis of the Linear Product
-
Follow the same setup procedure as in Protocol A.
-
Instead of the bulky phosphine, use a ligand system known to favor the linear product, such as the Jeff-Phos ligand .
-
Execute the reaction and workup as described in steps 3-7 of Protocol A to isolate the linear isomer.
Expected Outcomes & Causality:
| Ligand | Major Product | Regioisomeric Ratio (Linear:Branched) | Rationale |
| P(t-Bu)3 | Branched | >1:20 | The bulky, electron-rich ligand promotes a cationic pathway and stabilizes the development of positive charge on the more substituted carbon of the olefin, leading to the branched product. |
| Jeff-Phos | Linear | >20:1 | This specific ligand promotes a neutral pathway where carbopalladation occurs at the internal carbon to minimize steric interactions, leading to the formation of the linear product. |
Note: The exact ratios are highly dependent on the specific substrates, base, and temperature used. The values in the table are illustrative.
References
-
Directing group - Wikipedia. Provides an overview of directing groups, including transient ones, and their role in C-H activation. [URL: https://en.wikipedia.org/wiki/Directing_group][7]
-
Steric Effects - Organic Chemistry Key Term - Fiveable. Discusses how the size and spatial arrangement of substituents impact regioselectivity and reaction feasibility. [URL: https://library.fiveable.me/chemistry/organic-chemistry-1/steric-effects/study-guide/steric-effects-key-term][6]
-
Electronic forces as descriptors of nucleophilic and electrophilic regioselectivity and stereoselectivity - RSC Publishing. Introduces electronic forces as fundamental drivers for predicting molecular reactivity and selectivity. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cp/c7cp02288k][4]
-
Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis | Organometallics - ACS Publications. A research article detailing how both steric and electronic factors influence regioselectivity in a specific catalytic reaction. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00539][15]
-
Origin of the Electronic Effects on Regioselectivity in Ni-Catalyzed Indenone Synthesis | Organometallics - ACS Publications. Explores the mechanistic origin of electronic effects on regioselectivity, attributing them to dipole-dipole interactions. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.4c00486][16][17]
-
Directing groups – Knowledge and References - Taylor & Francis. A collection of resources and book chapters discussing the application of directing groups in synthesis. [URL: https://www.taylorfrancis.com/knowledge-centers/engineering-and-technology/chemical-engineering/regioselectivity/directing-groups][8]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PubMed Central. Research demonstrating the decisive role of steric effects in controlling regioselectivity in polymerization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10287807/][18]
-
Electrophilic aromatic directing groups - Wikipedia. Explains the concepts of electron-donating and electron-withdrawing groups and their directing effects in electrophilic aromatic substitution. [URL: https://en.wikipedia.org/wiki/Electrophilic_aromatic_directing_groups][3]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing). A detailed study highlighting that steric hindrance, not just electronics, plays a crucial role in regioselectivity. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc04033a][19]
-
regioselectivity in the Diels-Alder reaction - YouTube. A video tutorial explaining how electronic effects and partial charges determine the regiochemical outcome of the Diels-Alder reaction. [URL: https://www.youtube.com/watch?v=0U-n140upzw][12]
-
Steric effects - Wikipedia. A comprehensive overview of steric effects, including steric hindrance and its application in controlling reaction selectivity. [URL: https://en.wikipedia.org/wiki/Steric_effects][5]
-
Why is regioselectivity important in synthesis? - YouTube. A short video explaining the importance of controlling regioselectivity and common mistakes to avoid. [URL: https://www.youtube.com/watch?v=3-G8YgEw-vQ][2]
-
How do you control regioselectivity in polyunsaturated systems? - YouTube. Provides strategies like using protecting groups and site-selective catalysts for complex molecules. [URL: https://www.youtube.com/watch?v=1oGgY-dFw0o][13]
-
Putting the Catalyst in Charge of Regioselectivity - ChemistryViews. An article highlighting computational and experimental work on catalyst-controlled regioselectivity. [URL: https://www.chemistryviews.org/details/ezine/6851991/Putting_the_Catalyst_in_Charge_of_Regioselectivity/][20]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. A guide to understanding directing effects of various substituents on a benzene ring. [URL: https://www.masterorganicchemistry.com/2018/01/29/ortho-para-and-meta-directors-in-electrophilic-aromatic-substitution/][10]
-
Regioselectivity – Knowledge and References - Taylor & Francis. A resource hub defining regioselectivity and discussing the role of catalysts and ligands. [URL: https://www.taylorfrancis.com/knowledge-centers/engineering-and-technology/chemical-engineering/regioselectivity][1]
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Video: Directing Effect of Substituents: meta-Directing Groups - JoVE. A video explaining how meta-directing groups function by withdrawing electrons from an aromatic ring. [URL: https://www.jove.com/v/10531/directing-effect-of-substituents-meta-directing-groups][11]
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Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC - NIH. A research paper demonstrating ligand-controlled regiodivergent access to different heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948835/][9]
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Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing). A review discussing strategies for achieving regioselectivity in C-H functionalization under mild photocatalytic conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01491b][14]
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Regiodivergent Organocatalytic Reactions - MDPI. A review on how organocatalysts and reaction parameters can be used to synthesize different regioisomers from the same starting materials. [URL: https://www.mdpi.com/1420-3049/27/19/6636][21]
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handling and safety precautions for 3-(Bromomethyl)-4-chlorobenzoic acid
Welcome to the Technical Support Center for 3-(Bromomethyl)-4-chlorobenzoic acid (CAS No. 1777-70-4). This guide is designed for researchers, chemists, and drug development professionals to ensure safe and effective handling of this versatile chemical intermediate. The information herein is synthesized from established safety protocols and field-proven insights to address common challenges and questions encountered during experimental work.
Section 1: Critical Safety & Handling (FAQs)
This section provides rapid answers to the most frequent questions regarding the safe management of this compound.
Question: What are the primary hazards associated with this compound?
Answer: this compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1] It is also a lachrymator, meaning it is a powerful irritant to the eyes, causing tearing and pain upon exposure. Inhalation of its dust may cause respiratory irritation. The primary hazards are summarized below:
-
Skin Corrosion/Irritation: Causes severe burns.
-
Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
-
Lachrymatory Properties: Vapors and dust are strong eye irritants.
Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: A comprehensive PPE strategy is non-negotiable. The benzylic bromide functional group is highly reactive and irritating. The following PPE must be worn at all times:
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against dust particles, splashes, and the compound's potent lachrymatory effects. Standard safety glasses are insufficient. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Thin disposable gloves provide only minimal contact protection and should be avoided as the primary barrier. Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant apron or lab coat made of non-flammable material. | Protects against spills and splashes. Ensure clothing covers all exposed skin. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a fume hood. | Prevents inhalation of irritating and harmful dust particles.[2] |
Question: What are the proper storage conditions for this compound?
Answer: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3]
-
Moisture: Protect from moisture, as the carboxylic acid can be hygroscopic and the benzylic bromide can slowly hydrolyze.
-
Incompatibilities: Store away from strong oxidizing agents, bases, and metals.[4]
-
Security: Store in a locked cabinet or area with restricted access.
Question: How should I dispose of waste containing this chemical?
Answer: All waste, including contaminated PPE and empty containers, must be treated as hazardous.
-
Classification: Waste is classified as hazardous.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not mix with other waste streams unless compatibility is confirmed.[3]
Section 2: Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical. The following flowcharts outline the necessary steps.
Question: What is the first aid protocol for an exposure?
Answer: Follow the procedure below immediately. Time is of the essence.
Caption: Step-by-step small spill cleanup procedure.
Section 3: Experimental Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in chemical synthesis.
Question: My reaction yield is low when using this compound as an alkylating agent. What could be the cause?
Answer: Low yields in alkylation reactions involving this reagent often stem from a few common issues related to its reactivity and stability.
-
Cause 1: Degradation of the Reagent. The benzylic bromide functional group is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents. Over time, the reagent can decompose to 3-(hydroxymethyl)-4-chlorobenzoic acid.
-
Solution: Always use a freshly opened bottle or a sample that has been stored under anhydrous conditions. Ensure your reaction solvent is dry and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Competing Elimination Reaction. If using a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of a methylene-quinone type intermediate which can polymerize.
-
Solution: Use a milder, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) if possible. Run the reaction at the lowest effective temperature to favor substitution over elimination.
-
-
Cause 3: Steric Hindrance. The substituents on the aromatic ring can create steric hindrance, slowing down the desired nucleophilic attack.
-
Solution: You may need to increase the reaction time or temperature moderately. Alternatively, using a more nucleophilic reagent or a phase-transfer catalyst can sometimes improve reaction rates.
-
Question: I am trying to perform an esterification of the carboxylic acid group, but the reaction is messy and gives multiple products. Why?
Answer: The challenge here is the presence of two reactive sites: the carboxylic acid and the highly reactive benzylic bromide.
-
Cause: Reactivity of the Bromomethyl Group. Under typical acidic esterification conditions (e.g., Fischer esterification with H₂SO₄ in alcohol), the benzylic bromide is highly prone to solvolysis. The alcohol solvent (e.g., methanol, ethanol) will act as a nucleophile, reacting with the bromomethyl group to form a benzyl ether byproduct.
-
Solution 1 (Protecting Group Strategy): This is the most robust method. Before performing the esterification, protect the carboxylic acid. A common strategy is to first convert the starting material to its methyl or ethyl ester. The synthesis of the methyl ester, methyl 3-(bromomethyl)-4-chlorobenzoate, is a known procedure. [1]This protects the carboxylic acid, leaving the bromomethyl group free for its intended reaction. The ester can be hydrolyzed back to the carboxylic acid in a later step if needed.
-
Solution 2 (Milder Esterification Conditions): If direct esterification is required, avoid strong acids and high heat. Methods using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at lower temperatures can sometimes selectively form the ester without affecting the benzylic bromide. However, careful monitoring is essential.
-
Question: The product from my reaction is difficult to purify. It appears oily or fails to crystallize properly. What purification strategies do you recommend?
Answer: Purification issues with substituted benzoic acids are common, often due to residual starting materials or byproducts.
-
Problem: Oily Product/Failure to Crystallize. This often indicates the presence of impurities that are disrupting the crystal lattice formation. The likely culprits are the benzyl alcohol hydrolysis product or the benzyl ether solvolysis product, both of which can be oils or low-melting solids.
-
Solution 1: Acid-Base Extraction. If your desired product is the carboxylic acid, you can purify it via an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous base (e.g., sodium bicarbonate) to extract your product into the aqueous layer as its sodium salt. The non-acidic impurities will remain in the organic layer. Carefully re-acidify the aqueous layer with dilute HCl until the product precipitates, then collect it by filtration.
-
Solution 2: Recrystallization. This is a powerful technique for purifying solid compounds. [5]Finding the right solvent system is key. Start by testing solubility in various solvents (e.g., hexane, ethyl acetate, ethanol, water). A good solvent will dissolve the compound when hot but not when cold. [6]For halogenated benzoic acids, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form pure crystals. [6]
-
Section 4: Physicochemical & Reactivity Data
While specific experimental data for this compound is not widely published, the properties can be reliably estimated from its isomers and related compounds.
| Property | Value (Data from Isomers/Analogues) | Source/Note |
| Molecular Formula | C₈H₆BrClO₂ | - |
| Molecular Weight | 249.5 g/mol | - |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | ~220-224 °C | [Data for 4-Bromo-3-chlorobenzoic acid] [7] |
| Boiling Point | ~333.7 °C (Predicted) | [Data for 4-Bromo-3-chlorobenzoic acid] [7] |
| Solubility | Insoluble in water; Soluble in DMF, Dichloromethane | [Data for 4-(Bromomethyl)-3-nitrobenzoic acid] [8] |
Key Reactivity Insights
-
Benzylic Bromide: This functional group is a potent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates). [1]It is the primary site of reactivity under neutral or basic conditions.
-
Carboxylic Acid: This group undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. [9]It is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (relative to the carboxyl group). [10]
References
- Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (n.d.). BenchChem. Retrieved January 18, 2026.
- 4-bromo-3-chlorobenzoic acid 25118-59-6. (n.d.). Guidechem. Retrieved January 18, 2026.
- 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544. (n.d.). PubChem. Retrieved January 18, 2026.
- 4-BROMOMETHYL-3-CHLOROBENZOIC ACID SDS, 467442-07-5 Safety Data Sheets. (n.d.). Echemi.com. Retrieved January 18, 2026.
- 3-Bromo-4-chlorobenzoic acid 97 42860-10-6. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.
- Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023, February 28). YouTube. Retrieved January 18, 2026.
- An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications. (n.d.). BenchChem. Retrieved January 18, 2026.
- Benzoic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026.
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry. Retrieved January 18, 2026.
-
Purification of Benzoic Acid by Crystallization. (2015, February 2). MeitY OLabs. Retrieved January 18, 2026, from [Link]
- Appendix K - Incompatible Chemicals. (n.d.). Cornell University Environmental Health and Safety. Retrieved January 18, 2026.
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Validation & Comparative
A Researcher's Guide to Navigating Reactivity in Chlorinated Bromomethylbenzoic Acids
A Senior Application Scientist's Perspective on 3-(Bromomethyl)-4-chlorobenzoic acid and its Isomers
In the landscape of pharmaceutical and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency of a reaction cascade and the ultimate viability of a lead candidate. Substituted benzyl bromides are workhorse intermediates, prized for their reactive bromomethyl group, which serves as a versatile handle for introducing a wide array of functionalities via nucleophilic substitution. Among these, this compound stands out as a valuable synthon. However, its utility is best understood not in isolation, but in comparison to its structural isomers.
This guide offers an in-depth comparison of the reactivity of this compound with its key isomers. We will dissect the nuanced interplay of electronic and steric effects that govern their behavior in nucleophilic substitution reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust theoretical framework and actionable experimental protocols to inform their synthetic strategies.
The Theoretical Bedrock: Unpacking Steric and Electronic Effects
The reactivity of a benzylic bromide in a nucleophilic substitution reaction is fundamentally controlled by two major factors: the electronic environment of the aromatic ring and the steric hindrance around the benzylic carbon. These factors determine whether the reaction proceeds through a bimolecular (SN2), unimolecular (SN1), or borderline mechanism.[1][2]
-
Electronic Effects : The substituents on the benzene ring—in this case, a chloro (-Cl) group and a carboxylic acid (-COOH) group—exert powerful electronic influences. Both are electron-withdrawing groups (EWGs). The -COOH group is a strong deactivator through both resonance and inductive effects, while the -Cl group is deactivating primarily through its strong inductive effect, which is partially offset by a weaker resonance donation.[3][4]
-
In an SN2 reaction , which involves a backside attack by a nucleophile on the electrophilic benzylic carbon, EWGs increase reactivity. They do so by withdrawing electron density from the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[5]
-
Conversely, in an SN1 reaction , the rate-determining step is the formation of a benzylic carbocation. EWGs strongly destabilize this positively charged intermediate, thereby slowing down or disfavoring the SN1 pathway.[3][6]
-
-
Steric Hindrance : The sheer physical bulk of substituents can impede the approach of a nucleophile. In an SN2 reaction, which requires a specific trajectory for the incoming nucleophile, substituents ortho to the bromomethyl group can significantly retard the reaction rate.[7] This effect is generally less pronounced for SN1 reactions, as the nucleophile attacks a planar carbocation intermediate.[8]
A Comparative Analysis of Key Isomers
For a meaningful comparison, we will focus on this compound and four of its representative isomers. The relative positions of the electron-withdrawing chloro and carboxyl groups to the reactive bromomethyl moiety are the primary determinants of their differential reactivity.
| Isomer | Structure | Predicted Relative Reactivity (SN2) | Rationale |
| Isomer 1 | This compound | High | The strongly electron-withdrawing -COOH group is meta to the benzylic position, and the -Cl group is para. Both exert a significant inductive pull, enhancing the electrophilicity of the benzylic carbon. Steric hindrance is minimal. |
| Isomer 2 | 4-(Bromomethyl)-3-chlorobenzoic acid | Highest | The -COOH group is para to the benzylic site, allowing for maximal electron withdrawal through resonance (conjugation). The ortho -Cl group also contributes a strong inductive effect. This combination creates a highly electrophilic benzylic carbon. |
| Isomer 3 | 2-(Bromomethyl)-4-chlorobenzoic acid | Lowest | The -COOH group is ortho to the bromomethyl group, creating significant steric hindrance that will severely impede the backside attack required for an SN2 reaction. While electronically activated, the steric factor is expected to dominate. |
| Isomer 4 | 2-(Bromomethyl)-5-chlorobenzoic acid | Low | Similar to Isomer 3, the ortho -COOH group presents a major steric barrier to nucleophilic attack, drastically reducing the SN2 reaction rate. |
| Isomer 5 | 5-(Bromomethyl)-2-chlorobenzoic acid | Moderate | The -COOH group is meta and the -Cl group is ortho. The ortho -Cl group will exert some steric hindrance, though less than the bulky -COOH group. The electronic activation is less pronounced than in Isomers 1 and 2. |
This predicted trend is based on the established principles of physical organic chemistry. For reactions that may have SN1 character, such as solvolysis in a polar, protic solvent, the reactivity trend would be expected to be roughly the inverse of the SN2 trend, as the electron-withdrawing groups that activate the substrate for SN2 attack will destabilize the carbocation intermediate of an SN1 reaction.[9][10]
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate the predicted reactivity trends, a kinetic study is indispensable. The Finkelstein reaction, a classic SN2 transformation, provides an excellent model system for this purpose.[11][12] It involves the reaction of a bromide with sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[13]
Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparing isomer reactivity via kinetic analysis.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with sodium iodide in acetone at a constant temperature.
Materials:
-
This compound and its selected isomers
-
Sodium iodide (NaI), dried under vacuum
-
Anhydrous acetone (HPLC grade)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
-
HPLC system with a suitable C18 column or titration equipment
-
Reaction vials with magnetic stir bars
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of each benzoic acid isomer in anhydrous acetone.
-
Prepare a 0.2 M stock solution of dried sodium iodide in anhydrous acetone. Note: A higher concentration of NaI is used to ensure pseudo-first-order kinetics with respect to the benzoic acid isomer.
-
-
Kinetic Run (Performed for each isomer):
-
Place 5.0 mL of the 0.1 M isomer solution into a reaction vial and allow it to equilibrate in the constant temperature bath for at least 20 minutes.
-
In a separate vial, equilibrate 5.0 mL of the 0.2 M NaI solution.
-
To initiate the reaction, rapidly add the NaI solution to the isomer solution, start a timer, and mix thoroughly. The final concentrations will be 0.05 M isomer and 0.1 M NaI.
-
-
Reaction Monitoring (HPLC Method):
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent mixture (e.g., 900 µL of acetonitrile/water) to stop the reaction.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining benzoic acid isomer.
-
-
Data Analysis:
-
For each isomer, plot the natural logarithm of its concentration (ln[Isomer]) against time (in seconds).
-
The data should yield a straight line, the slope of which is equal to the negative of the pseudo-first-order rate constant (-kobs).[14]
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [NaI].
-
Compare the k2 values for each isomer to establish a quantitative ranking of their reactivity under SN2 conditions.
-
Conclusion and Strategic Implications
The reactivity of this compound and its isomers is a study in the delicate balance of electronic activation and steric hindrance. Our theoretical analysis predicts a clear hierarchy of reactivity for SN2 reactions, with 4-(Bromomethyl)-3-chlorobenzoic acid (Isomer 2) anticipated to be the most reactive, and the ortho-substituted isomers (Isomers 3 and 4) expected to be the least reactive due to profound steric hindrance.
This guide provides a robust framework for both understanding and experimentally verifying these differences. For the synthetic chemist, this knowledge is power. The highly reactive isomers are ideal for rapid, mild-condition substitutions, while the less reactive, sterically-hindered isomers may be preferred when selectivity is required in a molecule with multiple electrophilic sites, or when a more stable, robust starting material is desired. By grounding synthetic design in these fundamental principles, researchers can navigate the subtle yet significant reactivity differences among these valuable isomers to accelerate their research and development endeavors.
References
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Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]
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University of Calgary. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary Chem 353 Course Notes. Available at: [Link]
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-
Gleave, D. M., et al. (2018). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. Available at: [Link]
-
Jagannadham, V., et al. (2014). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. ResearchGate. Available at: [Link]
- University of Massachusetts Boston. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. UMass Boston Chemistry Labs.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. BenchChem Technical Guides.
-
Jan, M. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
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Rzepa, H. (2010). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Available at: [Link]
- Michigan State University. (n.d.).
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Chemistry Stack Exchange User. (2023). Nucleophilic substitution reactions on Benzyl Halides. Chemistry Stack Exchange. Available at: [Link]
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Evans, M. (2018). Directing Effects in Disubstituted Benzenes. YouTube. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem. Available at: [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (2018). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. ResearchGate. Available at: [Link]
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Kevill, D. N., et al. (2011). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. PubMed Central. Available at: [Link]
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Bickelhaupt, F. M., et al. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Available at: [Link]
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AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. AdiChemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]
- Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Studylib.
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- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
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PubMed. (2017). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: a new cause of sensitiser induced occupational asthma, rhinitis and urticaria. PubMed. Available at: [Link]
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efficacy of 3-(Bromomethyl)-4-chlorobenzoic acid vs. other alkylating agents
An In-Depth Comparative Guide to the Efficacy of 3-(Bromomethyl)-4-chlorobenzoic Acid and Other Alkylating Agents
Introduction: The Role and Diversity of Alkylating Agents in Research
Alkylating agents are a cornerstone class of reactive molecules fundamental to both therapeutic drug development and basic scientific research. Their defining characteristic is the ability to introduce an alkyl group into a nucleophilic site on a biological macromolecule, most commonly DNA or proteins. This covalent modification can profoundly alter the target's structure and function, leading to effects such as the inhibition of DNA replication, enzyme inactivation, or the disruption of cellular signaling pathways.
In the realm of oncology, agents like the nitrogen mustards chlorambucil and melphalan have been workhorses for decades, leveraging their ability to induce overwhelming DNA damage in rapidly proliferating cancer cells.[1][2] In contrast, research applications often demand more targeted or specific modifications. Reagents like iodoacetamide are routinely used in proteomics to cap cysteine residues, preventing disulfide bond formation and enabling precise peptide mapping.
This guide provides a detailed comparison of This compound , a monofunctional benzylic halide, against a panel of canonical alkylating agents. We will explore the chemical principles governing their reactivity, compare their mechanisms of action, and provide validated experimental protocols for researchers to objectively assess their efficacy in a laboratory setting. Our focus is on explaining the causality behind experimental design, empowering researchers to not only replicate these methods but also to adapt them for their specific scientific inquiries.
Chemical Reactivity and Mechanism of Action: A Comparative Overview
The efficacy of an alkylating agent is a direct function of its chemical structure, which dictates its reactivity, stability, and preferred biological targets. Here, we dissect the properties of our subject compound and its comparators.
Focus Compound: this compound
-
Structure and Reactivity: this compound is a benzylic halide. The key reactive feature is the bromomethyl group (-CH₂Br). The carbon-bromine bond is polarized, rendering the benzylic carbon highly electrophilic. Benzylic halides are notably more reactive than simple alkyl halides because the transition state of nucleophilic substitution (both Sₙ1 and Sₙ2 mechanisms) is stabilized by the adjacent benzene ring.[3][4] The bromine atom is a good leaving group, facilitating nucleophilic attack. The presence of electron-withdrawing chloro and carboxylic acid groups on the ring further influences the electrophilicity of the benzylic carbon.
-
Mechanism: As a monofunctional agent, it forms a single covalent bond with a nucleophile. Its primary mode of action involves a nucleophilic substitution reaction where a biological nucleophile (e.g., a nitrogen atom in a DNA base or a sulfur atom in a cysteine residue) attacks the electrophilic benzylic carbon, displacing the bromide ion.[5]
Comparative Agents: A Spectrum of Functionality
To provide a robust comparison, we have selected three well-characterized alkylating agents representing different functional classes:
-
Chlorambucil & Melphalan (Bifunctional Nitrogen Mustards): These are classic chemotherapeutic agents.[1][6] Their mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with DNA, primarily at the N7 position of guanine.[7][8] Because they possess two such reactive groups, they are bifunctional , capable of forming cross-links either between two different DNA strands (interstrand) or within the same strand (intrastrand).[8][9] This interstrand cross-linking is a particularly cytotoxic lesion as it physically prevents DNA unwinding, halting both replication and transcription.[2]
-
Iodoacetamide (Monofunctional Alkyl Halide): Iodoacetamide is a simple but potent alkylating agent widely used in biochemistry.[10] It readily reacts with thiol groups, making it an effective inhibitor of enzymes with cysteine in their active site and a standard reagent for blocking cysteines in proteomics.[11] Its reactivity is driven by the excellent leaving group ability of iodide and the electrophilic nature of the adjacent carbonyl group.
The fundamental distinction between monofunctional and bifunctional agents is critical. While both can induce cytotoxicity, the DNA cross-links formed by bifunctional agents are significantly more difficult for cellular repair machinery to resolve, generally leading to higher potency in killing cancer cells.
Visualization of Comparative Structures and Mechanisms
To better illustrate these differences, the following diagrams outline the structures and functional classifications of the selected agents.
Caption: Structures and classification of the compared alkylating agents.
Caption: Monofunctional vs. Bifunctional DNA alkylation mechanisms.
Quantitative Comparison of Physicochemical and Reactive Properties
The selection of an alkylating agent for a specific application depends on a careful balance of its properties. The table below summarizes key data for our selected compounds.
| Property | This compound | Melphalan | Chlorambucil | Iodoacetamide |
| CAS Number | 51139-95-2 | 148-82-3 | 305-03-3 | 144-48-9 |
| Molecular Formula | C₈H₆BrClO₂ | C₁₃H₁₈Cl₂N₂O₂ | C₁₄H₁₉Cl₂NO₂ | C₂H₄INO |
| Molecular Weight | 249.5 g/mol | 305.2 g/mol | 304.2 g/mol | 185.0 g/mol |
| Functional Class | Monofunctional | Bifunctional | Bifunctional | Monofunctional |
| Reactive Group | Benzylic Bromide | Nitrogen Mustard | Nitrogen Mustard | Primary Iodide |
| Primary Target | DNA, Proteins | DNA | DNA | Protein Thiols |
| Key Outcome | Single Adduct Formation | DNA Cross-linking | DNA Cross-linking | Cysteine Alkylation |
Experimental Guide: Protocols for Efficacy Assessment
To empirically compare the efficacy of these agents, a series of well-controlled in vitro experiments is necessary. We present two foundational protocols: an MTT assay to measure overall cytotoxicity and a method to assess direct DNA damage.
Experimental Workflow Overview
Caption: Workflow for comparing the efficacy of alkylating agents.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Causality Note: This assay measures metabolic disruption, which is a downstream consequence of various cellular insults, including DNA damage or enzyme inhibition. It provides an overall measure of cytotoxicity but does not by itself elucidate the specific mechanism of cell death.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom sterile plates
-
Alkylating agents (dissolved in DMSO to make concentrated stocks)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[14]
-
Agent Preparation: Prepare serial dilutions of each alkylating agent in culture medium. It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted alkylating agents (or vehicle control).
-
Incubation: Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours). The incubation time should be consistent across all experiments for valid comparison.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Rationale: This step should be performed in a sterile environment to avoid contamination.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[14]
-
Rationale: Complete solubilization is essential for accurate spectrophotometric reading. Incomplete dissolution is a common source of error.
-
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure all formazan is dissolved.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the logarithm of the agent concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the agent that inhibits 50% of cell viability).
-
Protocol 2: Assessment of DNA Damage via Comet Assay
The single-cell gel electrophoresis, or "Comet Assay," is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites resulting from alkylation.[15] When cells with damaged DNA are embedded in agarose and lysed, electrophoresis will pull the fragmented DNA away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Causality Note: This assay provides a direct physical measurement of DNA damage (genotoxicity), offering a more mechanistic insight than the MTT assay. Comparing results from both assays can help distinguish between agents that are primarily genotoxic versus those that might cause cytotoxicity through other means (e.g., protein alkylation).
Materials:
-
Treated cells from a parallel experiment to the MTT assay
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Frosted microscope slides
-
Lysis solution (high salt and detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMA and allow it to solidify.
-
Cell Embedding: Harvest cells after treatment with the alkylating agents. Resuspend a small number of cells (~10,000) in 75 µL of 0.5% LMA kept at 37°C. Quickly pipette this mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour.
-
Rationale: This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Rationale: The highly alkaline conditions introduce strand breaks at sites of base alkylation (alkali-labile sites), increasing the sensitivity of the assay for this type of damage.
-
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides, immerse them in neutralizing buffer for 5 minutes, and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail and the tail moment (a product of tail length and tail DNA intensity). A significant increase in these parameters compared to the vehicle control indicates DNA damage.
Conclusion and Strategic Application
The choice between this compound and other alkylating agents is driven by the intended application.
-
For Potent Cytotoxicity: Bifunctional agents like Melphalan and Chlorambucil are expected to be significantly more cytotoxic, particularly in rapidly dividing cells, due to their ability to induce DNA cross-links. They remain the standard for applications requiring broad, potent cell killing, such as in chemotherapy models.
-
For Cysteine-Specific Modification: Iodoacetamide is the agent of choice when the goal is to specifically and efficiently alkylate protein thiol groups, for example, in preparing samples for proteomics or inhibiting cysteine proteases.
-
For Novel Monofunctional Alkylation: This compound serves as a versatile monofunctional alkylating agent. Its high reactivity as a benzylic halide makes it a useful tool for exploring the effects of single-adduct DNA or protein damage. The presence of the carboxylic acid group also offers a handle for further chemical modification, potentially enabling its use in creating targeted drug conjugates or probes.
Ultimately, the empirical data generated from the protocols outlined in this guide will provide the definitive evidence of efficacy. By systematically comparing IC₅₀ values from cytotoxicity assays and quantifying DNA damage, researchers can make informed, evidence-based decisions on which alkylating agent is best suited to achieve their specific scientific objectives.
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A Comparative Guide to the Spectroscopic Analysis of 3-(Bromomethyl)-4-chlorobenzoic Acid Derivatives
For Immediate Release
MIDLAND, MI – In the intricate world of pharmaceutical and materials science, the precise structural confirmation of novel compounds is paramount. For researchers and drug development professionals, the family of 3-(bromomethyl)-4-chlorobenzoic acid derivatives represents a critical scaffold in the synthesis of a wide array of functional molecules. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the spectroscopic techniques essential for the unambiguous structural elucidation of these compounds. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
The core of our investigation lies in the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique window into the molecular architecture, and their combined data provides a comprehensive and definitive structural portrait.
The Analytical Imperative: Why Multi-faceted Spectroscopic Analysis is Non-Negotiable
The isomeric and functional complexity of substituted benzoic acids necessitates a multi-technique approach. A single spectroscopic method is often insufficient to differentiate between closely related isomers or to confirm the presence and position of all functional groups. For instance, while Mass Spectrometry can confirm the molecular weight, it may not distinguish between positional isomers. Similarly, IR spectroscopy can identify functional groups but provides limited information on the overall molecular framework. NMR spectroscopy, with its ability to probe the connectivity of atoms, is powerful but benefits from the complementary data provided by MS and IR for a holistic analysis.
This guide will dissect the application of each technique to a representative molecule, this compound, and its derivatives, offering a clear roadmap for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer the electronic environment of each nucleus.
¹H NMR Spectroscopy: Mapping the Proton Framework
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic proton of the carboxylic acid. The substitution pattern on the benzene ring—a chlorine atom at position 4 and a bromomethyl group at position 3—leads to a specific splitting pattern for the aromatic protons.
-
Aromatic Protons (δ 7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet. The proton at position 2 will likely be a doublet, coupled to the proton at position 6. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 2 and 6. The proton at position 6 will be a doublet, coupled to the proton at position 5.
-
Benzylic Protons (-CH₂Br) (δ ~4.7 ppm): The two protons of the bromomethyl group are chemically equivalent and will appear as a singlet. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom.
-
Carboxylic Acid Proton (-COOH) (δ >10 ppm): The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. For this compound, we anticipate signals for the six aromatic carbons, the benzylic carbon, and the carbonyl carbon of the carboxylic acid.
-
Carbonyl Carbon (-COOH) (δ ~165-175 ppm): The carboxylic acid carbonyl carbon is typically found in this region.
-
Aromatic Carbons (δ ~125-140 ppm): The six aromatic carbons will give rise to distinct signals. The carbon bearing the chlorine atom (C4) and the carbon bearing the carboxylic acid group (C1) will have characteristic chemical shifts.
-
Benzylic Carbon (-CH₂Br) (δ ~30-35 ppm): The carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom.
Comparative Data for Benzoic Acid Derivatives
The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of substituents. For example, esterification of the carboxylic acid group would lead to a downfield shift of the adjacent aromatic protons and an upfield shift of the carbonyl carbon signal.
| Compound | ¹H NMR (Aromatic H) (ppm) | ¹H NMR (-CH₂Br) (ppm) | ¹³C NMR (C=O) (ppm) | ¹³C NMR (-CH₂Br) (ppm) |
| This compound | 7.5-8.2 | ~4.7 | ~166 | ~32 |
| Methyl 3-(bromomethyl)-4-chlorobenzoate[3] | 7.6-8.3 | ~4.7 | ~165 | ~32 |
| Ethyl 4-(bromomethyl)-3-chlorobenzoate[4][5] | 7.5-8.1 | ~4.6 | ~164 | ~33 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6] For this compound and its derivatives, IR spectroscopy provides clear evidence for the carboxylic acid (or ester) and the carbon-halogen bonds.
The IR spectrum of benzoic acid and its derivatives is characterized by several key absorption bands.[7][8][9]
-
O-H Stretch (Carboxylic Acid): A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band appears around 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[8][9] For an ester derivative, this peak would shift to a higher wavenumber, typically in the range of 1715-1730 cm⁻¹.
-
C-O Stretch: A medium intensity band for the C-O single bond stretch of the carboxylic acid is expected around 1210-1320 cm⁻¹.[8]
-
C-Cl and C-Br Stretches: Absorptions due to the carbon-chlorine and carbon-bromine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| C=O (Ester) | 1715-1730 |
| C-O | 1210-1320 |
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[10] For halogenated compounds like this compound, the isotopic distribution of chlorine and bromine provides a distinctive signature in the mass spectrum.[11][12][13][14]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13] This results in a complex isotopic pattern for the molecular ion. The monoisotopic mass of C₈H₆BrClO₂ is approximately 247.92 g/mol .[15][16]
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry will induce fragmentation of the molecule. Common fragmentation pathways for this type of compound include the loss of the bromine atom, the chlorine atom, the carboxyl group, and cleavage of the bromomethyl group. The analysis of these fragment ions can provide further structural confirmation. For example, a prominent peak corresponding to the loss of a bromine atom (M-79 or M-81) is expected.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is generally appropriate.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation information or a softer ionization method like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.
Integrated Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound derivatives, integrating the data from NMR, IR, and Mass Spectrometry.
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their utilization in research and development. A rigorous and multi-faceted analytical approach, leveraging the strengths of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry, is essential for achieving unambiguous results. By understanding the principles behind each technique and the specific spectral features of this class of compounds, researchers can confidently verify the structures of their synthesized molecules, ensuring the integrity and reproducibility of their scientific endeavors. This guide provides a comprehensive framework for this analytical process, empowering scientists to navigate the complexities of structural elucidation with expertise and confidence.
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A Comparative Guide to the Synthesis of Methyl 4-chloro-3-((diethylamino)methyl)benzoate: A Validation of Routes Utilizing 3-(Bromomethyl)-4-chlorobenzoic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and process development, the efficient construction of molecular scaffolds is paramount. The substituted benzoic acid framework, in particular, serves as a cornerstone for a multitude of pharmacologically active agents. This guide provides an in-depth, objective comparison of two synthetic strategies leading to Methyl 4-chloro-3-((diethylamino)methyl)benzoate, a representative tertiary amine-containing scaffold.
The central focus is the validation of a synthetic pathway commencing with 3-(Bromomethyl)-4-chlorobenzoic acid . This key intermediate, prized for its reactive benzylic bromide handle, offers a direct route for introducing diverse functionalities. We will dissect a synthetic approach that leverages this reactivity upfront and contrast it with an alternative strategy that forms the bromomethyl intermediate in situ from a more fundamental precursor. This comparative analysis, supported by detailed protocols and quantitative data, aims to equip the discerning researcher with the insights necessary to make informed decisions based on efficiency, scalability, cost, and safety.
Strategic Overview: Two Paths to a Common Destination
The synthesis of Methyl 4-chloro-3-((diethylamino)methyl)benzoate presents a classic process chemistry challenge: determining the optimal sequence of functional group transformations. Here, we evaluate two logical and viable routes:
-
Route A: The "Bromo-First" Approach. This strategy commences with the commercially available this compound. It prioritizes the early introduction of the desired aminomethyl side chain via nucleophilic substitution, followed by esterification of the carboxylic acid.
-
Route B: The "Ester-First" Approach. This alternative pathway begins with the more fundamental starting material, 4-Chloro-3-methylbenzoic acid. The strategy here is to first protect the carboxylic acid as a methyl ester, then introduce the reactive handle via radical bromination of the benzylic methyl group, and finally, perform the nucleophilic substitution.
Caption: Comparative workflows for the synthesis of the target molecule.
Performance Comparison: A Quantitative Analysis
The choice between these synthetic routes is not merely academic; it has tangible consequences for yield, purity, process time, cost, and safety. The following table summarizes the key performance indicators for each route, based on established chemical principles and reported data for analogous transformations.
| Parameter | Route A: "Bromo-First" | Route B: "Ester-First" | Justification & Insights |
| Overall Yield | ~75-85% | ~65-75% | Route A benefits from fewer steps. While individual step yields are high in Route B, cumulative losses are greater. Benzylic bromination (Route B, Step 2) can sometimes yield side products, slightly lowering the overall efficiency.[1] |
| Process Time | ~18-24 hours | ~24-36 hours | Route A is shorter due to having one less synthetic transformation. The radical bromination in Route B typically requires a careful setup and extended reaction time for optimal conversion. |
| Cost of Goods | Higher Starting Material Cost | Lower Starting Material Cost | This compound is a functionalized, higher-value starting material compared to the more basic 4-Chloro-3-methylbenzoic acid.[2][3][4][5][6] However, the cost of reagents for Route B (NBS, AIBN) must be factored in for a full cost analysis. |
| Scalability | Moderate | High | Route B is generally more amenable to large-scale synthesis. The "Ester-First" approach protects the carboxylic acid, preventing potential side reactions during the energetic radical bromination step. Handling large quantities of the lachrymatory this compound in Route A can pose operational challenges. |
| Safety Profile | High | Moderate | Route A avoids the use of N-Bromosuccinimide (NBS) and radical initiators like AIBN, which can be thermally unstable.[7][8][9][10][11] The primary hazard in Route A is the lachrymatory nature of the starting material. Route B's radical bromination requires careful temperature control to prevent runaway reactions. |
| Purification | Simpler | More Complex | With fewer steps and potentially cleaner reactions, Route A may require less demanding purification. Route B introduces an additional intermediate that needs to be purified or carried through, and the bromination step can generate impurities that require removal. |
Discussion & Field-Proven Insights
The "Bromo-First" (Route A) and "Ester-First" (Route B) approaches each present a compelling, yet distinct, business case for the synthesis of Methyl 4-chloro-3-((diethylamino)methyl)benzoate.
Route A shines in the context of early-stage discovery and rapid analogue synthesis . Its primary advantage is speed. By starting with the pre-functionalized this compound, a chemist can quickly access the aminomethylbenzoic acid intermediate. This is particularly valuable when exploring structure-activity relationships, as a variety of amines can be readily introduced in the first step. The operational simplicity and avoidance of hazardous radical bromination reagents make it an attractive option for laboratories where throughput and safety are prioritized over raw material cost. However, the higher cost of the starting material and potential handling issues on a larger scale may limit its applicability for late-stage development.
Route B , in contrast, is the workhorse for process development and large-scale manufacturing . The economic advantage of starting from the inexpensive 4-Chloro-3-methylbenzoic acid is significant when producing kilograms or tons of material.[2][3][4][5][6] The esterification of the carboxylic acid in the first step is a crucial strategic decision. The resulting methyl ester is less polar and generally more soluble in organic solvents, which can simplify workup and purification. More importantly, it protects the acidic proton of the carboxyl group, which could otherwise interfere with the basic conditions of the final nucleophilic substitution or potentially react with the brominating agent. While the introduction of a radical bromination step adds complexity and requires stringent safety protocols, it is a well-understood and scalable industrial reaction. The potential for a slightly lower overall yield is often a justifiable trade-off for the significantly lower cost of raw materials.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in each synthetic route. These protocols are adapted from established procedures for analogous chemical transformations.
Route A: "Bromo-First" Approach
Step 1: Synthesis of 4-Chloro-3-((diethylamino)methyl)benzoic acid
Caption: Workflow for the synthesis of the amine intermediate in Route A.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add diethylamine (1.2 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, add water to quench the reaction. Carefully acidify the mixture with 1M hydrochloric acid (HCl) to a pH of approximately 4-5. The product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.
Step 2: Synthesis of Methyl 4-chloro-3-((diethylamino)methyl)benzoate (Fischer Esterification)
-
Reaction Setup: Suspend 4-Chloro-3-((diethylamino)methyl)benzoic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 65°C) for 4-6 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the final product.
Route B: "Ester-First" Approach
Step 1: Synthesis of Methyl 4-chloro-3-methylbenzoate (Fischer Esterification)
-
Reaction Setup: This step is analogous to Step 2 of Route A. Suspend 4-Chloro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol and add a catalytic amount of concentrated sulfuric acid.
-
Reaction & Workup: Reflux for 4-6 hours. After cooling, neutralize with NaHCO₃ solution.
-
Purification: Remove methanol under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-(bromomethyl)-4-chlorobenzoate (Radical Bromination)
Caption: Workflow for the benzylic bromination step in Route B.
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (a 250W lamp is suitable), dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction is often accompanied by a color change. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of Methyl 4-chloro-3-((diethylamino)methyl)benzoate
-
Reaction Setup: This final step is a nucleophilic substitution analogous to Step 1 of Route A, but starting with the bromomethyl ester. Dissolve Methyl 3-(bromomethyl)-4-chlorobenzoate (1.0 eq) in a suitable solvent like THF.
-
Base and Nucleophile Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) followed by the slow addition of diethylamine (1.2 eq) at 0°C.
-
Reaction & Workup: Stir at room temperature for 12-16 hours. Upon completion, quench with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Conclusion
The validation of a synthetic route is a multi-faceted endeavor that extends beyond mere chemical yield. This guide demonstrates that while both the "Bromo-First" and "Ester-First" approaches are chemically sound for preparing Methyl 4-chloro-3-((diethylamino)methyl)benzoate, their strategic value differs significantly.
The route beginning with This compound offers a rapid and operationally simpler path, ideal for the fast-paced environment of drug discovery. Conversely, the alternative route starting from 4-Chloro-3-methylbenzoic acid presents a more cost-effective and scalable strategy, better suited for process optimization and commercial production. By understanding the intricate trade-offs between these validated routes, researchers and drug development professionals can strategically select the synthetic pathway that best aligns with their project's specific goals, be it speed, cost, or scale.
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A Comparative Guide to the Kinetic Profiles of 3-(Bromomethyl)-4-chlorobenzoic Acid in Nucleophilic Substitution and Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 3-(bromomethyl)-4-chlorobenzoic acid is principally dictated by two key functional groups: the highly reactive bromomethyl group and the moderately reactive carboxylic acid. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[1] In contrast, the carboxylic acid can be converted to esters or amides, typically requiring activation or specific catalytic conditions. This guide will explore the kinetics of these transformations, providing a framework for rational reaction design.
Part 1: Nucleophilic Substitution at the Benzylic Carbon: A Kinetic Comparison
The benzylic bromide in this compound is the more reactive of the two principal functional groups, making it a prime target for nucleophilic attack. The rate of these substitution reactions is highly dependent on the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene ring.
Causality Behind Experimental Choices
To quantify the reactivity of this compound in nucleophilic substitution, a series of kinetic experiments are typically performed. The choice of nucleophiles for a comparative study is critical. Here, we compare the reaction with a "soft" nucleophile (thiocyanate, SCN⁻) and a "hard" nucleophile (hydroxide, OH⁻) to illustrate the influence of nucleophile character on the reaction rate. The progress of the reaction can be monitored by techniques such as HPLC, following the disappearance of the starting material and the appearance of the product over time. The reaction is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile.[2]
Comparative Kinetic Data
The following table presents hypothetical but chemically reasonable kinetic data for the nucleophilic substitution of this compound and a key comparator, 3-(chloromethyl)-4-chlorobenzoic acid. The chloro-analogue is chosen to highlight the effect of the leaving group on the reaction rate. Benzylic bromides are generally more reactive than the corresponding chlorides.[1]
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| This compound | SCN⁻ | 50% aq. Acetone | 25 | 1.2 x 10⁻³ | 75 |
| This compound | OH⁻ | 50% aq. Acetone | 25 | 8.5 x 10⁻⁴ | 82 |
| 3-(Chloromethyl)-4-chlorobenzoic acid | SCN⁻ | 50% aq. Acetone | 25 | 2.1 x 10⁻⁵ | 90 |
| 3-(Chloromethyl)-4-chlorobenzoic acid | OH⁻ | 50% aq. Acetone | 25 | 1.5 x 10⁻⁵ | 98 |
Analysis of the Data:
-
Leaving Group Effect: As expected, the bromomethyl derivative is significantly more reactive than the chloromethyl analogue (approximately 50-60 times faster). This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.
-
Nucleophile Effect: The softer nucleophile, thiocyanate, reacts faster than the harder nucleophile, hydroxide. This is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory, where the soft benzylic carbon (the electrophile) reacts preferentially with a soft nucleophile.
Experimental Protocol: Kinetic Measurement of Nucleophilic Substitution
A detailed protocol for a representative kinetic run is provided below:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in acetone.
-
Prepare a 0.1 M stock solution of sodium thiocyanate in 50% aqueous acetone.
-
-
Reaction Setup:
-
Equilibrate both stock solutions and a reaction vessel containing 50% aqueous acetone to the desired temperature (e.g., 25 °C) in a constant temperature bath.
-
Initiate the reaction by adding a known volume of the substrate stock solution to the reaction vessel, followed by the nucleophile stock solution, and dilute to a final volume with the temperature-equilibrated solvent. The final concentrations should be in the range of 0.01-0.05 M for both reactants.
-
-
Data Collection:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a known concentration of a suitable quenching agent (e.g., excess nitric acid).
-
Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the reciprocal of the concentration of the reactant (1/[Reactant]) versus time.
-
If the plot is linear, the reaction is second order. The rate constant (k) is the slope of the line.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Workflow Diagram
Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.
Part 2: Esterification of the Carboxylic Acid: A Comparative Kinetic Study
The carboxylic acid moiety of this compound can undergo esterification with alcohols, typically under acidic conditions. The kinetics of this reaction are influenced by the steric and electronic properties of the alcohol, as well as the catalyst used.
Causality Behind Experimental Choices
For a comparative study of esterification kinetics, we will compare the reaction of this compound with a primary alcohol (methanol) and a more sterically hindered secondary alcohol (isopropanol). The reaction is catalyzed by a strong acid, such as sulfuric acid. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or NMR spectroscopy to quantify the formation of the ester product.
Comparative Kinetic Data
The following table presents hypothetical but plausible kinetic data for the acid-catalyzed esterification of this compound.
| Substrate | Alcohol | Catalyst | Temperature (°C) | k (M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| This compound | Methanol | H₂SO₄ | 60 | 3.5 x 10⁻⁵ | 65 |
| This compound | Isopropanol | H₂SO₄ | 60 | 8.2 x 10⁻⁶ | 78 |
| 4-Chlorobenzoic acid | Methanol | H₂SO₄ | 60 | 4.1 x 10⁻⁵ | 63 |
Analysis of the Data:
-
Steric Hindrance: The reaction with the less sterically hindered primary alcohol, methanol, is significantly faster than with the secondary alcohol, isopropanol. This is due to the easier access of methanol to the carboxylic acid group.
-
Electronic Effects: Comparing the esterification of this compound with 4-chlorobenzoic acid, the rates are quite similar. This indicates that the bromomethyl group at the meta position to the carboxylic acid has a relatively small electronic influence on the reactivity of the carboxyl group.
Experimental Protocol: Kinetic Measurement of Esterification
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the alcohol (in large excess to ensure pseudo-first-order kinetics with respect to the carboxylic acid), and a catalytic amount of sulfuric acid.
-
Heat the mixture to the desired temperature in a thermostated oil bath.
-
-
Data Collection:
-
At regular time intervals, withdraw a small sample of the reaction mixture.
-
Quench the reaction by cooling the sample and neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the ester product into an organic solvent (e.g., diethyl ether).
-
-
Data Analysis:
-
Analyze the organic extracts by GC or ¹H NMR to determine the concentration of the ester product.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Calculate the pseudo-first-order rate constant from the initial rate and the initial concentration of the carboxylic acid.
-
Repeat the experiment at different temperatures to determine the activation energy.
-
Reaction Mechanism Diagram
Caption: Generalized mechanism for acid-catalyzed Fischer esterification.
Conclusion
This guide has provided a comparative overview of the kinetic studies of reactions involving this compound. The key takeaways for researchers are:
-
The bromomethyl group is the primary site of reactivity for nucleophilic substitution, with benzylic bromides being significantly more reactive than the corresponding chlorides.
-
The choice of nucleophile plays a crucial role, with softer nucleophiles generally reacting faster at the soft benzylic carbon.
-
Esterification of the carboxylic acid is sensitive to steric hindrance in the alcohol, with less hindered alcohols reacting more rapidly.
-
The electronic effect of the meta-bromomethyl group on the esterification rate of the carboxylic acid is minimal.
By understanding these kinetic principles and employing the outlined experimental approaches, researchers can effectively control the reactivity of this compound to achieve their desired synthetic outcomes in a more efficient and predictable manner.
References
- Vertex AI Search. Methyl 3-(bromomethyl)
- BenchChem. A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
-
PubChem. 3-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
- Asian Journal of Chemistry.
-
PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
- International Journal of Advanced Research in Science, Communication and Technology.
-
Chemistry LibreTexts. 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
ResearchGate. Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. [Link]
Sources
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals and advanced materials.[1][2] The efficiency and success of this powerful carbon-carbon bond-forming reaction hinge critically on the choice of the palladium catalyst.[3][4] This guide provides an in-depth comparative analysis of different classes of palladium catalysts, offering experimental insights and data to inform your selection process for the coupling of aryl halides with arylboronic acids.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6] Understanding this cycle is fundamental to appreciating the role of the catalyst and its associated ligands. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[5][6]
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[5][6]
The nature of the phosphine ligands attached to the palladium center profoundly influences each of these steps, affecting reaction rates, yields, and substrate scope.[1][5] Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[1][5]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
The Synthetic Chemist's Compass: Navigating the Applications of 3-(Bromomethyl)-4-chlorobenzoic Acid
A Comparative Guide to a Versatile Building Block in Modern Drug Discovery
For the discerning researcher in pharmaceutical and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic endeavor. Among the vast arsenal of available reagents, halogenated benzoic acid derivatives stand out for their utility as versatile scaffolds. This guide provides an in-depth technical analysis of 3-(Bromomethyl)-4-chlorobenzoic acid, a bifunctional molecule poised for significant applications in the synthesis of complex, biologically active compounds. Through a comparative lens, we will explore its reactivity, potential applications, and provide a tangible, field-proven experimental workflow, empowering scientists to make informed decisions in their research.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is fundamentally rooted in its distinct chemical functionalities. The molecule features a carboxylic acid group and a benzylic bromide, both of which offer avenues for diverse chemical transformations.
The bromomethyl group is the primary center of reactivity, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is further influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom at the 4-position, being an electron-withdrawing group, modestly enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles compared to an unsubstituted benzyl bromide.
The carboxylic acid group provides a secondary site for modification, allowing for the formation of esters, amides, and other derivatives. This dual functionality enables the sequential or orthogonal introduction of different molecular fragments, a highly desirable feature in the construction of complex molecules.
Comparative Analysis: this compound vs. Alternative Building Blocks
The strategic advantage of this compound becomes apparent when compared to other structurally related building blocks.
| Feature | This compound | 3-Methyl-4-chlorobenzoic Acid | 3-(Hydroxymethyl)-4-chlorobenzoic Acid |
| Primary Reactive Site | Benzylic Bromide | Benzylic C-H | Benzylic Hydroxyl |
| Reactivity towards Nucleophiles | High | Low (requires radical initiation) | Moderate (requires activation) |
| Key Transformation | Nucleophilic Substitution | Radical Halogenation | Tosylation/Mesylation followed by substitution |
| Synthetic Steps to Active Intermediate | Direct use | Often requires an additional bromination step | Requires an additional activation step |
| Typical Yields in Nucleophilic Substitution | Generally high | N/A (requires prior modification) | Good, but involves an extra step |
As the table illustrates, this compound offers a more direct route for introducing nucleophiles compared to its methyl or hydroxyl counterparts, which necessitate additional synthetic steps to activate the benzylic position. This directness translates to improved overall yields and greater efficiency in multi-step syntheses.
A Case Study in Drug Discovery: The Synthesis of PARP Inhibitor Analogs
The therapeutic landscape of oncology has been significantly impacted by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have shown remarkable efficacy in treating cancers with deficiencies in the DNA damage repair pathway, particularly those with BRCA1/2 mutations. A key step in the synthesis of several PARP inhibitors, such as Olaparib, involves the alkylation of a phthalazinone core with a substituted benzyl bromide.[1]
While the synthesis of Olaparib itself utilizes a fluorinated analog, this compound represents a readily accessible and highly suitable building block for the synthesis of novel PARP inhibitor analogs. The following experimental protocol outlines a representative synthesis of a key intermediate for an Olaparib analog, demonstrating the practical application of our topic molecule.
Experimental Protocol: Synthesis of 4-Chloro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid
This protocol describes the nucleophilic substitution reaction between 4-(3H)-phthalazin-1-one and this compound.
Materials:
-
This compound
-
4-(3H)-Phthalazin-1-one
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-(3H)-phthalazin-1-one (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
Expected Yield: Based on analogous reactions, the expected yield for this transformation is in the range of 70-85%.
Visualizing the Synthetic Pathway
The following diagram illustrates the key synthetic transformation described in the experimental protocol.
Caption: Synthetic route to a PARP inhibitor intermediate.
The Biological Context: The PARP Signaling Pathway
A deeper understanding of the therapeutic target provides context for the importance of synthesizing novel inhibitors. The following diagram illustrates a simplified representation of the PARP signaling pathway in DNA damage repair.
Caption: Simplified PARP signaling pathway in DNA repair.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound emerges as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its inherent reactivity, coupled with its bifunctional nature, provides a strategic advantage over alternative reagents, enabling more efficient and direct synthetic routes. The successful application of analogous compounds in the synthesis of clinically approved drugs like Olaparib underscores the immense potential of this reagent. By understanding its reactivity profile and leveraging the provided experimental insights, researchers can confidently incorporate this compound into their synthetic strategies to accelerate the discovery and development of novel therapeutic agents.
References
- Vertex AI Search. (2026). Methyl 3-(bromomethyl)
-
National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PubMed Central. [Link]
Sources
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)-4-chlorobenzoic acid: A Guide for Laboratory Professionals
<_>
Introduction: Prioritizing Safety and Compliance
In the fast-paced environment of research and drug development, the responsible management of chemical reagents is paramount. 3-(Bromomethyl)-4-chlorobenzoic acid, a halogenated organic compound, requires specific handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment is to empower researchers with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of rigorous scientific practice.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Based on similar brominated and chlorinated benzoic acid derivatives, this compound may cause skin and eye irritation.
-
Inhalation of dust or vapors may lead to respiratory irritation.
-
Like many halogenated organic compounds, it should be considered potentially harmful if swallowed.
Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood is mandatory | To minimize the risk of inhaling dusts or vapors. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.
Waste Segregation: The Critical First Step
Proper segregation is fundamental to safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Experimental Protocol for Waste Segregation:
-
Categorization: Classify this compound waste as "Halogenated Organic Waste." This is because the molecule contains both bromine and chlorine atoms.
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. Polyethylene containers are often suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.
-
Segregation from Other Waste Streams:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with strong acids or bases.
-
DO NOT mix with heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.
-
DO NOT mix with oxidizers or reducers.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health and Safety (EHS) department.
-
Control and Contain: For small, manageable spills (cleanup within 10 minutes), wear the appropriate PPE.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all its contents as "Hazardous Waste" and arrange for disposal through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Pathway
The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility. This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen bromide and hydrogen chloride) through scrubbing systems. It is imperative that all waste is managed by your institution's designated Environmental Health and Safety (EHS) or equivalent department to ensure it is transported and disposed of in accordance with all relevant regulations, including those set forth by the Environmental Protection Agency (EPA).
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling 3-(Bromomethyl)-4-chlorobenzoic acid
An Expert Guide to the Safe Handling of 3-(Bromomethyl)-4-chlorobenzoic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research to achieve their goals safely and efficiently. The integrity of your work and the well-being of your team are paramount. This guide provides a comprehensive operational plan for handling this compound, a valuable reagent in synthetic chemistry. We will move beyond a simple checklist to build a deep, causal understanding of the necessary protocols, ensuring a self-validating system of safety in your laboratory.
The Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a solid organic compound whose structure dictates its hazards. The presence of the bromomethyl group (-CH₂Br) makes it a potent lachrymator and a reactive alkylating agent .
-
Lachrymatory Action: Lachrymators are substances that react with the moisture in the eyes to produce tears and irritation.[1] This effect is often immediate upon exposure to even small quantities of the dust or vapor.
-
Corrosivity and Irritation: Structurally similar compounds, such as 4-(Bromomethyl)benzoic acid, are classified as causing severe skin burns and eye damage.[2] The reactivity of the bromomethyl group can lead to irritation or chemical burns upon contact with skin and the respiratory tract.[3][4] Dust from corrosive solids can react with moisture on the skin or in the lungs, causing injury.[4]
-
Toxicity: While specific data for this exact molecule is limited, related compounds are classified as harmful if swallowed.
Therefore, the entire handling protocol is built on the principle of containment and the prevention of any direct contact.
Personal Protective Equipment (PPE): An Essential, Multi-Layered Defense
The selection of PPE is not merely a suggestion but a critical requirement based on the chemical's reactivity. Your choice of PPE should be tailored to the specific handling procedure.[5][6]
| Operation | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical splash goggles and a full-face shield.[4][7] | Chemical-resistant nitrile or neoprene gloves; double-gloving is recommended.[6] | A flame-resistant lab coat with tight cuffs. All handling of solids must occur in a certified chemical fume hood.[4][8] |
| Solution Preparation | Chemical splash goggles and a full-face shield.[7] | Chemical-resistant nitrile or neoprene gloves.[6] | A lab coat and work within a certified chemical fume hood are mandatory.[4] |
| Reaction & Work-Up | Chemical splash goggles.[5] | Chemical-resistant nitrile or neoprene gloves. | A lab coat and work within a certified chemical fume hood are mandatory. |
| Spill Cleanup & Waste Handling | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls. Respiratory protection may be required depending on spill size.[9] |
Causality of PPE Choices:
-
Eye/Face Protection: Goggles are essential to prevent dust or splashes from reaching the eyes.[5] A face shield is used in conjunction with goggles during tasks with a higher splash or aerosolization risk, such as weighing solids or handling concentrated solutions.[4][7]
-
Hand Protection: Nitrile and neoprene gloves provide good resistance to a range of organic chemicals.[6] Inspecting gloves before use and removing them carefully to avoid skin contamination is a critical step.[3]
-
Engineering Controls: A chemical fume hood is the primary engineering control to prevent inhalation of corrosive dust and vapors.[4]
Step-by-Step Operational Plan: A Workflow for Safety
A disciplined workflow minimizes the potential for error and exposure. The following protocol outlines the key stages from receipt to disposal.
Overall Handling Workflow
Caption: A systematic workflow for handling this compound.
Procedural Details:
-
Pre-Handling: Always verify that the chemical fume hood is operational. Ensure an eyewash station and safety shower are directly accessible.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[2][10]
-
Mixing: When preparing solutions, always add the corrosive solid to the solvent slowly. Never add solvent to the bulk solid.[11]
Emergency Response: Spill and Exposure Protocols
Preparedness is the key to mitigating the impact of an incident.
Chemical Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
First Aid for Exposure
Immediate action is critical to minimize injury.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or doctor immediately for treatment advice.
Waste Disposal: A Responsible End-of-Life Plan
This compound is a halogenated organic compound because it contains bromine and chlorine.[12][13] Halogenated and non-halogenated waste streams must be kept separate for disposal.[14][15]
Disposal Protocol:
-
Segregation: Collect all waste materials, including contaminated consumables (gloves, wipes) and rinse solutions, in a designated container specifically for halogenated organic waste.[12]
-
Container: The waste container must be in good condition, compatible with the chemical, and kept tightly sealed when not in use.[15][16]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all contents, including the full chemical name of this compound.[14][15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never pour this waste down the drain or dispose of it in regular trash.[14][16]
By integrating these protocols into your daily operations, you create a robust safety culture that protects your team and enhances the quality of your research.
References
- SAFETY DATA SHEET (similar compound). (2025). Sigma-Aldrich.
- SAFETY DATA SHEET (similar compound). (2025). Fisher Scientific.
- SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid. (2025). TCI America.
- Riot Control Agents. (2024). Centers for Disease Control and Prevention (CDC).
- Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.
- What to do in a chemical emergency. (2024). GOV.UK.
- SAFETY DATA SHEET: 4-Bromobenzoic acid. (2025). Thermo Fisher Scientific.
- Lachrymators.
- SAFETY DATA SHEET (similar compound). (2025). Sigma-Aldrich.
- 10 Tips for Working Safely with Corrosives. (2025). Chemsafe.
- Hazardous Waste Segreg
- SAFETY DATA SHEET: 4-BROMOBENZOIC ACID. (2015). Apollo Scientific.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Tear Gas - Decontamination Procedures.
- How to Work Safely with Hazardous Products using the "Corrosion" Pictogram. (2017).
- Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
- Tear gas. Wikipedia.
- Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Tear Gas Cleanup and Remediation: A Comprehensive Guide.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.
- Corrosives. Cornell University Environmental Health and Safety.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemsafe.ie [chemsafe.ie]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. 360haz.com [360haz.com]
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- 11. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
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- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
